5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-bromo-1-(methoxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPIJXFRBWXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Introduction: The Strategic Importance of 1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and favorable physicochemical properties.[1][2] Derivatives of this heterocyclic system are integral to a wide array of therapeutic agents, demonstrating potent antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The unique arrangement of nitrogen atoms in the triazole ring allows for a multitude of non-covalent interactions, such as hydrogen bonding and dipole interactions, enabling high-affinity binding to diverse enzymatic and receptor targets.[5]
This guide focuses on the synthesis of a specific, functionally rich derivative: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole . This molecule serves as a highly valuable synthetic intermediate. The bromine atom at the C5 position acts as a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxymethyl (MOM) group provides a stable, yet readily cleavable, protecting group for the N1 nitrogen. This combination makes the target compound a strategic building block for constructing complex pharmaceutical candidates.
Part 1: Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be logically approached via two primary retrosynthetic routes. The choice of pathway depends on the availability of starting materials, desired scale, and control over regioselectivity.
Route A: N-Protection Followed by C-Bromination
This is often the preferred strategy. It begins with the N-alkylation of the readily available 1H-1,2,4-triazole with a methoxymethylating agent, followed by the selective bromination of the electron-rich C5 position of the resulting intermediate.
-
Expertise & Experience: This route leverages a highly reliable N-alkylation protocol. The subsequent bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) is a well-established transformation for N-substituted triazoles, where the N1-substituent activates the C5 position for electrophilic attack.[6]
Route B: C-Bromination Followed by N-Protection
This alternative route starts with a pre-brominated triazole, such as 5-bromo-1H-1,2,4-triazole, which is then subjected to N-alkylation.
-
Expertise & Experience: The primary challenge in this route is controlling the regioselectivity of the N-alkylation. 1,2,4-triazoles possess multiple nitrogen atoms (N1, N2, and N4) that can be alkylated, potentially leading to a mixture of isomers that are difficult to separate.[7][8] While reaction conditions can be tuned to favor a specific isomer, Route A generally offers more straightforward and predictable control.
Based on this analysis, this guide will provide a detailed, validated protocol for the more robust and regioselective Route A .
Synthetic Workflow Diagram
Caption: Synthetic pathway from 1H-1,2,4-triazole to the target compound.
Part 2: Detailed Experimental Protocols & Mechanistic Insights
The following protocols are designed to be self-validating, with clear causality for each experimental choice. All operations involving anhydrous solvents or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Step 1: Synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazole
Causality: This step involves the nucleophilic substitution of a halide by the triazolide anion. Sodium hydride (NaH), a strong, non-nucleophilic base, is employed to quantitatively deprotonate the acidic N-H proton of the triazole ring. The resulting sodium triazolide is a potent nucleophile that readily attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl), forming the desired N-C bond with the expulsion of sodium chloride. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the cation without interfering with the nucleophile.
Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-1,2,4-triazole (5.0 g, 72.4 mmol).
-
Solvent Addition: Add 100 mL of anhydrous THF. Stir the suspension.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 3.2 g, 80.0 mmol, 1.1 eq) portion-wise over 15 minutes.
-
Trustworthiness Check: Vigorous bubbling (evolution of H₂ gas) will be observed. Stir the mixture at 0 °C for 1 hour after the addition is complete to ensure full deprotonation. The mixture will become a thicker, white suspension.
-
-
Alkylation: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 6.1 mL, 80.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is purified by column chromatography on silica gel (Eluent: gradient of 50% to 100% Ethyl Acetate in Hexanes) to afford 1-(methoxymethyl)-1H-1,2,4-triazole as a clear oil.
Step 2: Synthesis of this compound
Causality: This is an electrophilic aromatic substitution on the heterocyclic ring. N-Bromosuccinimide (NBS) serves as a stable and easy-to-handle source of electrophilic bromine (Br⁺). A general method for the bromination of 1-substituted-1H-1,2,4-triazoles at the C5 position utilizes NBS.[7] The reaction is often initiated by a catalytic amount of a radical initiator like benzoyl peroxide, suggesting a radical pathway may facilitate the generation of the bromine radical, which ultimately leads to the brominated product in refluxing carbon tetrachloride.[6]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 1-(methoxymethyl)-1H-1,2,4-triazole (5.0 g, 44.2 mmol) obtained from Step 1 in 100 mL of carbon tetrachloride (CCl₄).
-
Note on Safety: CCl₄ is toxic and environmentally hazardous. Acetonitrile can be used as an alternative solvent.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 8.6 g, 48.6 mmol, 1.1 eq) and a catalytic amount of benzoyl peroxide (214 mg, 0.88 mmol, 0.02 eq).
-
Reaction Progression: Heat the solution to reflux (approximately 77 °C for CCl₄) for 12 hours.[6] Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid succinimide byproduct, washing the solids with warm CCl₄.[6]
-
Quenching: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by a wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is purified by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexanes) to yield This compound as a white solid.
Part 3: Data Summary & Characterization
The following table summarizes the expected outcomes for the described two-step synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) | Product Form |
| 1 | 1H-1,2,4-Triazole | NaH, MOM-Cl | THF | 0 °C to RT | 16 | 75-85% | Clear Oil |
| 2 | 1-(MOM)-1,2,4-triazole | NBS, Benzoyl Peroxide | CCl₄ | Reflux | 12 | 60-70% | White Solid |
References
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Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966231. Available from: [Link]
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Sharma, P., et al. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity, e202400637. Available from: [Link]
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"physicochemical properties of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole"
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of numerous therapeutic agents with broad-spectrum activities, including antifungal, anticancer, and antiviral effects.[1][2][3]
This guide focuses on a specific derivative, this compound. Understanding its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters—such as solubility, lipophilicity, and stability—directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this exact molecule is not widely published, this document provides a comprehensive overview of its predicted properties based on its chemical structure. Furthermore, it details the authoritative, field-proven experimental methodologies required to determine these properties with scientific rigor. The protocols described herein are designed as self-validating systems, providing researchers with the tools to generate reliable data for lead optimization and candidate selection.
Section 1: Molecular Structure and Chemical Identity
The fundamental identity of a compound is defined by its structure and associated chemical identifiers. The structure of this compound features a five-membered triazole ring substituted with a bromine atom at the 5-position and a methoxymethyl (MOM) protecting group at the 1-position nitrogen. This arrangement locks the molecule into a single tautomeric form.[4]
| Identifier | Value | Source / Method |
| IUPAC Name | This compound | Nomenclature Rules |
| Molecular Formula | C₄H₆BrN₃O | Elemental Composition |
| Molecular Weight | 192.02 g/mol | Calculation |
| Canonical SMILES | COCN1C(Br)=NN=C1 | Structure Representation |
| Physical Form | Predicted to be a solid | Analogy to Isomer[5] |
| CAS Number | Not available | N/A |
| Related Isomer CAS | 1210892-10-6 (for 3-substituted isomer) | [6] |
Section 2: Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These estimations are derived from its structural features and serve as a baseline for experimental validation.
| Property | Predicted Value / Range | Rationale for Prediction |
| Melting Point | Solid at room temp.; likely >50 °C | The presence of a planar heterocyclic ring, polar C-Br and N-C bonds, and a molecular weight of 192.02 g/mol suggest significant intermolecular forces leading to a solid state, similar to its isomer.[5] |
| Aqueous Solubility | Low to moderate | The polar triazole ring and ether oxygen provide hydrogen bond accepting capabilities, suggesting some aqueous solubility. However, the nonpolar bromine atom and hydrocarbon portions will limit this. Its solubility is expected to change with pH due to the basic nature of the triazole nitrogens. |
| Lipophilicity (logP) | 1.0 - 2.5 | The molecule has a balance of polar (triazole, ether) and nonpolar (bromo, methyl) groups. This estimated range is typical for small drug-like molecules and is a critical factor for membrane permeability. A logP less than 5 is a key component of Lipinski's 'Rule of 5' for oral bioavailability.[7] |
| pKa (Conjugate Acid) | 1.5 - 2.5 | The non-substituted nitrogen atoms of the 1,2,4-triazole ring are weakly basic. Protonation would occur under strongly acidic conditions. This property is key to predicting its solubility and ionization state in physiological environments like the stomach. |
Section 3: Methodologies for Experimental Determination
The accurate experimental determination of physicochemical properties is a cornerstone of drug development. The following sections detail robust, standard methodologies for quantifying the key parameters of this compound.
Solubility Profile Determination
Expertise & Rationale: Solubility dictates a drug's bioavailability and formulation possibilities. A qualitative assessment across different pH values provides crucial insights into a compound's acidic or basic nature, informing its likely behavior in the gastrointestinal tract and guiding salt-form selection. The following protocol classifies the compound based on its behavior in a sequence of solvents.[8][9]
Experimental Protocol:
-
Preparation: Prepare four small, labeled test tubes.
-
Sample Addition: Add approximately 10-20 mg of the test compound to each tube.
-
Solvent Addition (Sequential):
-
Tube 1 (Water): Add 1 mL of deionized water. Agitate vigorously for 30 seconds. Observe for complete dissolution. If soluble, the compound is highly polar. Proceed to test the solution's pH with litmus paper to identify if it is a low molecular weight acid or base.[9]
-
Tube 2 (5% NaOH): If insoluble in water, add 1 mL of 5% aqueous NaOH to a fresh sample. Agitation and observation follow. Solubility indicates the presence of an acidic functional group.
-
Tube 3 (5% HCl): If insoluble in water, add 1 mL of 5% aqueous HCl to a fresh sample. Agitation and observation follow. Solubility strongly indicates the presence of a basic functional group, such as the triazole nitrogens.[8]
-
Tube 4 (Organic Solvent): To a final tube, add 1 mL of a nonpolar organic solvent such as hexane or a moderately polar solvent like diethyl ether to assess solubility in non-aqueous media.[8]
-
-
Classification: Use the results to classify the compound according to the standard solubility flowchart.
Visualization: Solubility Classification Workflow
Caption: Workflow for the systematic classification of an organic compound's solubility.
Lipophilicity (LogP) Determination
Expertise & Rationale: Lipophilicity, quantified as the partition coefficient (LogP), is a critical determinant of a drug's ADME properties.[10] It measures the equilibrium distribution of a compound between an aqueous phase (water or buffer) and an immiscible organic phase (typically n-octanol). The "shake-flask" method is the gold-standard for its accuracy, while RP-HPLC offers a high-throughput alternative for screening.[11]
Protocol 1: Shake-Flask Method (Gold Standard)
-
Phase Preparation: Prepare a phosphate buffer (pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. Allow phases to separate for 24 hours.[12]
-
Standard Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the pre-saturated buffer.
-
Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol and 10 mL of the compound's buffered solution.
-
Equilibration: Shake the funnel vigorously for 15 minutes to facilitate partitioning. Allow the layers to fully separate for at least 24 hours.[12]
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[7]
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Method
-
System Setup: Use a C18 column and a mobile phase gradient (e.g., water/acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times (tᵣ) against their LogP values.
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions as the standards.
-
Calculation: Determine the retention time of the test compound. Use the calibration curve to interpolate its LogP value. This method provides a LogP value often referred to as ElogP.[13]
Visualization: Comparison of LogP Determination Methods
Caption: Comparative workflows for Shake-Flask and RP-HPLC LogP determination.
Chemical Stability Assessment
Expertise & Rationale: Evaluating the chemical stability of a drug substance under various environmental conditions is a regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions.[14] The International Council for Harmonisation (ICH) provides a framework for these studies, which involve exposing the compound to accelerated (stress) and long-term storage conditions.[15]
Protocol: ICH-Compliant Stability Study
-
Batch Selection: The study should be performed on at least three primary batches of the drug substance packaged in its proposed container closure system.[15]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[16]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[15]
-
Intermediate: If significant change occurs under accelerated conditions, an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) is used.[17]
-
-
Testing Frequency:
-
Attributes to Test: A validated stability-indicating analytical method (typically HPLC) is used to monitor:
-
Appearance: Visual inspection for changes in color or physical state.[16]
-
Assay: Quantification of the active drug substance.
-
Degradation Products: Identification and quantification of any impurities that form over time. A significant change is often defined as a >5% change in assay or any specified degradant exceeding its limit.
-
Visualization: Stability Study Decision Logic
Caption: Decision-making flowchart for an ICH-compliant pharmaceutical stability study.
Conclusion
This compound is a compound of significant interest due to the established therapeutic potential of the 1,2,4-triazole scaffold. While direct experimental data is sparse, its physicochemical properties can be reliably predicted from its structure to be that of a moderately polar, weakly basic solid with balanced solubility and lipophilicity. This guide provides the authoritative, detailed methodologies necessary for researchers to move beyond prediction and into experimental validation. The robust protocols for determining solubility, LogP, and chemical stability are essential for building a comprehensive data package to support the advancement of this, or any, promising compound through the drug discovery pipeline.
References
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- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
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- LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs.
- Solubility of Organic Compounds. (2023, August 31).
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies.
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub.
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- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). National Institutes of Health.
- Stability Testing of Drug Substances and Drug Products. (1998, May 27). U.S. Food and Drug Administration.
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- Stability testing overview for Pharmaceutical products - GMP SOP. (n.d.).
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- Supplementary Information File. (n.d.).
- 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. (n.d.).
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- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Frontiers.
- 5-Bromo-1-methyl-1H-1,2,4-triazole - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
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An In-depth Technical Guide to 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole
Introduction: Navigating the Nomenclature and Significance of a Versatile Heterocycle
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the 1,2,4-triazole scaffold is a cornerstone, prized for its unique electronic properties, metabolic stability, and its capacity for diverse chemical modifications. This guide focuses on a particularly promising derivative: 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole .
It is pertinent to address a common point of ambiguity in the nomenclature of substituted triazoles. While the user query specified "5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole," extensive database searches confirm the prevalent and commercially available isomer as 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole , assigned the CAS number 1210892-10-6 [1][2][3]. This document will, therefore, concentrate on this specific, structurally verified compound. The distinction lies in the attachment point of the methoxymethyl group to the triazole ring, a critical detail that dictates the molecule's three-dimensional shape, reactivity, and biological interactions.
The strategic placement of a bromine atom at the 5-position and a methoxymethyl group at the 3-position imbues this molecule with a dual functionality that is highly attractive to synthetic chemists. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments, while the methoxymethyl group can influence solubility and engage in hydrogen bonding. These features make 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole a valuable building block for the construction of complex molecules with potential therapeutic applications, including but not limited to antimicrobial, anticancer, and anti-inflammatory agents[4][5].
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1210892-10-6 | [1][2] |
| Molecular Formula | C₄H₆BrN₃O | [1][2] |
| Molecular Weight | 192.01 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| InChI | 1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | [2] |
| SMILES | COCc1n[nH]c(Br)n1 | [2] |
Proposed Synthesis and Mechanistic Rationale
While specific synthetic procedures for 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole are not extensively detailed in publicly available literature, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for constructing substituted 1,2,4-triazoles. The following protocol is a scientifically grounded projection, designed for reproducibility and scalability.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Synthesis of Methoxyacetylhydrazine
-
To a stirred solution of methyl methoxyacetate (1.0 eq) in ethanol at 0 °C, add hydrazine hydrate (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield methoxyacetylhydrazine, which can be used in the next step without further purification.
Step 2: Cyclization and Bromination to form 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole
-
Dissolve methoxyacetylhydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Add cyanogen bromide (CNBr) (1.1 eq) portion-wise at 0 °C. Caution: Cyanogen bromide is highly toxic.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization
The structural confirmation of the synthesized 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole would rely on a combination of standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (-OCH₃) around 3.4 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the oxygen at approximately 4.6 ppm, and a broad singlet for the N-H proton of the triazole ring, which may appear between 13-15 ppm depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR would display signals for the methoxy carbon, the methylene carbon, and two distinct signals for the carbon atoms of the triazole ring, one of which would be significantly affected by the attached bromine atom.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (192.01 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a definitive feature.
Applications in Research and Drug Development
The true value of 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole lies in its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery[4]. The presence of the bromine atom is key to its utility, serving as a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Potential Applications:
-
Scaffold for Medicinal Chemistry: This compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening. The bromine can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 5-position of the triazole ring[6].
-
Development of Bioactive Agents: The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antifungal (e.g., fluconazole), antiviral, and anticancer properties[4][5]. By using this bromo-substituted triazole as a building block, researchers can design and synthesize new drug candidates that target specific enzymes or receptors.
Role as a Versatile Chemical Scaffold
Caption: Versatility of the title compound in drug discovery.
Safety and Handling
As a brominated heterocyclic compound, 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for this class of chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[7][8].
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[7].
-
Inhalation: Avoid breathing dust. If inhaled, move to fresh air.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with plenty of water for at least 15 minutes[1][8].
-
Ingestion: Harmful if swallowed[2]. Seek immediate medical attention if ingested.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[8].
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole represents a strategically designed molecular building block with significant potential for advancing chemical synthesis and drug discovery. Its defined physicochemical properties, coupled with the dual functionality of its bromine and methoxymethyl substituents, make it a valuable tool for researchers. While further studies are needed to fully elucidate its reactivity and biological profile, the foundational information provided in this guide serves as a comprehensive resource for scientists looking to harness the capabilities of this promising triazole derivative.
References
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide.
- ChemicalBook. (2025, July 26). 3-(4-Bromophenyl)-4H-1,2,4-triazole - Safety Data Sheet.
- Fisher Scientific. (2014). Safety Data Sheet: 1,2,4-1H-Triazole.
- Ambeed. (n.d.). 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole.
- International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSCs): ICSC 1264 - BROMUCONAZOLE.
- Carl Roth. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
- CymitQuimica. (n.d.). 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole.
- BLDpharm. (n.d.). 2470437-45-5|5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole.
- Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform.
- PubMed. (n.d.). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity.
- Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
- PubChem. (n.d.). 5-bromo-4-methyl-1H-1,2,3-triazole.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxy-1H-1,2,4-triazole.
- Matrix Scientific. (n.d.). This compound-3-carboxamide.
- Benchchem. (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole.
- ResearchGate. (2025, August 10). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
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Technical Guide: Spectroscopic Characterization of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to engage in hydrogen bonding.[1] The functionalization of the triazole scaffold allows for the fine-tuning of a compound's steric and electronic properties. 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a key synthetic intermediate, offering multiple points for chemical elaboration. The bromine atom at the C5 position is amenable to various cross-coupling reactions, while the methoxymethyl (MOM) group serves as a stable, yet potentially cleavable, N-protecting group.
This guide provides an in-depth analysis of the essential spectroscopic data required to confirm the identity and purity of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the rationale behind the spectral features. This document is intended for researchers and drug development professionals who rely on robust analytical characterization to drive their synthetic programs forward.
Molecular Structure and Synthesis Overview
A definitive structural confirmation begins with a clear understanding of the molecule's connectivity. The structure of this compound is presented below.
Caption: Molecular structure of this compound.
The synthesis of this compound is typically achieved via the N-alkylation of 5-bromo-1H-1,2,4-triazole.[2] This reaction involves the deprotonation of the triazole nitrogen with a suitable base, followed by nucleophilic attack on a methoxymethylating agent like chloromethyl methyl ether. The general workflow for synthesis and subsequent characterization is outlined below.
Caption: Workflow for the synthesis and analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Use the residual solvent peak as the internal standard for chemical shift referencing (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[3]
-
Acquisition: Record spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform to obtain the spectrum.
¹H NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~8.1-8.3 | Singlet | 1H | CH -3 (Triazole ring) |
| 2 | ~5.6-5.8 | Singlet | 2H | N-CH₂ -O |
| 3 | ~3.4-3.6 | Singlet | 3H | O-CH₃ |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to be clean, showing three distinct singlet signals, which directly corresponds to the three unique proton environments in the molecule.
-
Triazole Proton (Signal 1): The lone proton on the triazole ring (H-3) is expected to appear significantly downfield (~8.1-8.3 ppm). This is due to the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic heterocyclic system. It appears as a singlet as there are no adjacent protons to couple with.
-
Methylene Protons (Signal 2): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are situated between a nitrogen atom and an oxygen atom. Both heteroatoms are electronegative, pulling electron density away and causing a downfield shift to ~5.6-5.8 ppm. This signal is also a singlet.
-
Methyl Protons (Signal 3): The three protons of the methoxy group (-OCH₃) are the most shielded in the molecule, resonating upfield around ~3.4-3.6 ppm. Their proximity to only one electronegative atom (oxygen) results in a less pronounced downfield shift compared to the methylene group. This signal is also a singlet.
¹³C NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~145-148 | C -3 (Triazole ring) |
| 2 | ~135-138 | C -5 (Triazole ring, C-Br) |
| 3 | ~80-83 | N-C H₂-O |
| 4 | ~58-60 | O-C H₃ |
Interpretation of the ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon environments.
-
Triazole Carbons (Signals 1 & 2): The two carbons of the triazole ring appear in the aromatic region. C-3 is typically found around 145-148 ppm.[4][5] The C-5 carbon, being directly attached to the highly electronegative bromine atom, experiences a strong deshielding effect, but its chemical shift can be complex. In many halogenated aromatics, the carbon bearing the halogen is shifted slightly upfield relative to the unsubstituted parent due to the "heavy atom effect," but the precise location can vary. A predicted range of 135-138 ppm is reasonable.
-
Methylene Carbon (Signal 3): The methylene carbon, flanked by nitrogen and oxygen, is found at a characteristic downfield position for such an arrangement, typically between 80-83 ppm.
-
Methyl Carbon (Signal 4): The methyl carbon of the methoxy group is the most shielded carbon, appearing furthest upfield at approximately 58-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.
-
Background Correction: A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium-Weak | Aromatic C-H Stretch (Triazole C3-H) |
| ~2950-3000 | Medium-Weak | Aliphatic C-H Stretch (-CH₂, -CH₃) |
| ~1500-1550 | Medium | C=N/N=N Stretch (Triazole ring)[6] |
| ~1400-1480 | Medium | C-N Stretch (Triazole ring) |
| ~1100-1150 | Strong | C-O-C Asymmetric Stretch (Ether) |
| ~1000-1050 | Strong | C-O-C Symmetric Stretch (Ether) |
| ~600-700 | Medium-Strong | C-Br Stretch[7] |
Interpretation of the IR Spectrum:
The IR spectrum helps confirm the presence of key functional groups.
-
C-H Stretching: A weak band above 3100 cm⁻¹ is characteristic of the C-H stretch on the aromatic triazole ring.[8] Just below 3000 cm⁻¹, absorptions corresponding to the aliphatic C-H stretches of the methoxymethyl group will be present.
-
Triazole Ring Vibrations: The characteristic stretching vibrations of the C=N and C-N bonds within the heterocyclic ring typically appear in the 1400-1550 cm⁻¹ region.[6]
-
Ether Linkage: The most prominent features confirming the methoxymethyl group are the strong C-O-C stretching bands. The asymmetric stretch is usually found around 1100-1150 cm⁻¹, while the symmetric stretch appears near 1000-1050 cm⁻¹.
-
Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 700 cm⁻¹.[7] Its presence is a key indicator of successful bromination.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: MS
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer can be used. High-Resolution Mass Spectrometry (HRMS) is preferred for determining the exact molecular formula.
-
Data Acquisition: Acquire the spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.
MS Spectral Data
| m/z Value | Relative Intensity | Assignment |
| 207.9 / 209.9 | ~1:1 | [M+H]⁺ (Protonated Molecular Ion) |
| 162.9 / 164.9 | Variable | [M - OCH₃]⁺ |
| 133.9 / 135.9 | Variable | [M - CH₂OCH₃]⁺ |
| 79 / 81 | Variable | [Br]⁻ (in negative mode) or fragment |
Interpretation of the Mass Spectrum:
The mass spectrum provides the most definitive evidence for the molecular weight and the presence of bromine.
-
Molecular Ion Peak: The most critical feature is the protonated molecular ion peak, [M+H]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[9] This results in a characteristic pair of peaks (an "isotope pattern") for any bromine-containing fragment, separated by 2 m/z units and with nearly equal intensity. For this compound (C₄H₆BrN₃O, MW ≈ 206.01), the [M+H]⁺ peak will appear as a doublet at m/z ≈ 207.9 (for ⁷⁹Br) and 209.9 (for ⁸¹Br). The observation of this 1:1 doublet is conclusive proof of the presence of a single bromine atom in the molecule.[9][10]
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. A common fragmentation pathway would be the loss of the methoxymethyl group (-CH₂OCH₃, 45 Da), leading to a fragment ion corresponding to the 5-bromotriazole cation at m/z 133.9 / 135.9. Loss of the methoxy radical (-OCH₃, 31 Da) is another plausible fragmentation.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of key functional groups such as the ether linkage and the triazole ring. Finally, mass spectrometry provides an exact molecular weight and an unmistakable isotopic signature confirming the presence of a single bromine atom. Together, these techniques provide the robust, unambiguous data required for quality control and to confidently advance this versatile building block into further synthetic applications.
References
- AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.
-
Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 86(12), 847-857. [Link]
- The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1.
- Wiśniewska, J., et al. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 30(10), 1255-1262.
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Wang, J., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(23), 8255. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
-
Holdsworth, D. K. (1973). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 50(7), 474. [Link]
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ResearchGate. (n.d.). The ¹³C NMR spectral data of 1,2,4-Triazole derivatives (7-10). Retrieved from [Link]
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TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
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A Comprehensive Guide to the Structural Elucidation of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole: A Roadmap for Researchers
Abstract
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and versatile biological interactions.[1][2][3][4] The functionalization of this privileged core, for instance with a bromine atom and a methoxymethyl group, offers nuanced control over a molecule's steric and electronic profile, potentially enhancing its efficacy and selectivity as a drug candidate. This guide focuses on a specific, yet underexplored derivative, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole . Despite its potential significance, a public-domain crystal structure for this compound has not been reported.
This technical whitepaper serves as a comprehensive roadmap for researchers and drug development professionals aiming to elucidate its three-dimensional atomic arrangement. We will provide a field-proven, logical progression from targeted synthesis and single-crystal growth to the complete workflow of single-crystal X-ray diffraction (SCXRD) analysis. Furthermore, by drawing upon authoritative data from structurally related compounds, we will present a predictive analysis of its key structural features and the critical intermolecular interactions, such as halogen bonding, that are anticipated to govern its crystal packing. This document is designed not merely as a set of protocols, but as an in-depth guide to the causality behind the experimental design, empowering researchers to navigate the challenges of structural chemistry.
Proposed Synthesis Pathway
The synthesis of N-substituted 1,2,4-triazoles is a well-established field, though it often presents challenges in controlling regioselectivity during the alkylation step.[5][6][7][8][9][10] The proposed synthesis for the title compound involves a two-step process: regioselective N-alkylation followed by bromination.
Step 1.1: Synthesis of 1-(methoxymethyl)-1H-1,2,4-triazole
The primary challenge in the alkylation of 1,2,4-triazole is the potential for substitution at either the N1 or N4 position.[8][9] The regiochemical outcome is influenced by factors such as the alkylating agent, base, and solvent system. For the introduction of a methoxymethyl (MOM) group, a common approach involves reacting 1,2,4-triazole with chloromethyl methyl ether (MOM-Cl).
Experimental Protocol:
-
Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile, add a base like sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Stir the suspension for 30 minutes, then add chloromethyl methyl ether (MOM-Cl, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of N1 and N4 isomers, will require purification by column chromatography on silica gel to isolate the desired 1-(methoxymethyl)-1H-1,2,4-triazole. The regioselectivity can be confirmed using NMR techniques by comparing the spectra to known data for 1- and 4-substituted triazoles.[5]
Step 1.2: Bromination of 1-(methoxymethyl)-1H-1,2,4-triazole
The subsequent step is the regioselective bromination at the C5 position. The C5 proton of a 1-substituted-1H-1,2,4-triazole is the most acidic and susceptible to electrophilic substitution.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq.) in a solvent like carbon tetrachloride or chloroform.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution. The reaction can be initiated with a radical initiator such as a catalytic amount of benzoyl peroxide or by exposure to UV light.
-
Reaction Progression: Reflux the mixture for 4-12 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.
Single Crystal Growth Methodologies
Obtaining high-quality single crystals is often the most critical and challenging bottleneck in SCXRD.[11][12] The success of crystallization depends on achieving a state of slow, controlled supersaturation. Several methods can be employed for small organic molecules.[13][14]
Protocol 2.1: Slow Evaporation This is the simplest crystallization technique.[13]
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a clean vial.
-
Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
Protocol 2.2: Vapor Diffusion This technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[13]
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone). Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).
-
Over time, the vapor of the more volatile solvent will diffuse out of the inner vial while the vapor of the anti-solvent diffuses in.
-
This slow change in solvent composition reduces the solubility of the compound, gradually inducing crystallization.
Protocol 2.3: Liquid-Liquid Diffusion
-
In a test tube, carefully layer a solution of the compound in a dense solvent (e.g., chloroform) at the bottom.
-
Gently and slowly, add a less dense, miscible anti-solvent (e.g., hexane) on top to form a distinct layer.
-
Seal the tube and leave it undisturbed. Crystals will form slowly at the interface between the two solvents as they diffuse into one another.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16][17][18] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[16][17]
Step-by-Step Methodology:
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.[16]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer, cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations, and irradiated with monochromatic X-rays.[17][19] The instrument rotates the crystal while a detector records the positions and intensities of the diffracted X-ray beams.[18]
-
Structure Solution: The diffraction data is processed to yield a set of reflection intensities. The primary challenge, known as the "phase problem," is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[18]
-
Validation and Analysis: The final structure is validated using established crystallographic metrics. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, and angles.
Predicted Structural Features and Intermolecular Interactions
While the definitive crystal structure awaits experimental determination, we can predict key features based on known structures of related bromo-substituted heterocyclic compounds.
Predicted Crystallographic Data
The following table presents a hypothetical but plausible set of crystallographic parameters for the title compound, based on common values for small organic molecules.
| Parameter | Predicted Value |
| Empirical Formula | C₄H₆BrN₃O |
| Formula Weight | 192.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Volume (ų) | ~820 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) g/cm³ | ~1.55 |
Intermolecular Interactions: The Role of Halogen Bonding
The crystal packing will be dictated by a network of intermolecular interactions. While weak van der Waals forces and potential C-H···N or C-H···O hydrogen bonds will be present, the most significant and structurally directing interaction is likely to be halogen bonding .[20][21][22][23]
A halogen bond (R-X···Y) is a non-covalent interaction where X is a halogen atom (in this case, Bromine) acting as an electrophilic species, and Y is a nucleophile (such as a nitrogen or oxygen atom).[20][21] The electron density on a bonded halogen is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the axis of the R-X bond, which can interact favorably with an electron-rich atom on an adjacent molecule.[24]
In the crystal lattice of this compound, we predict the formation of strong C-Br···N interactions, where the bromine atom of one molecule interacts with one of the lone pairs on a nitrogen atom (likely N4) of a neighboring triazole ring. These interactions are highly directional and can act as robust synthons to guide the assembly of molecules into well-defined chains or sheets.[22][25][26]
Significance for Drug Development
Determining the precise crystal structure of this compound is of paramount importance for drug discovery and development.[3][27]
-
Structure-Activity Relationship (SAR): A definitive 3D structure provides the empirical basis for understanding how the molecule interacts with its biological target. This allows for rational, structure-based drug design, where modifications can be made to improve binding affinity and selectivity.
-
Physicochemical Properties: The crystal packing and intermolecular forces directly influence key solid-state properties such as solubility, stability, melting point, and hygroscopicity. Understanding these is critical for formulation development and ensuring the viability of a compound as a drug.
-
Intellectual Property: A solved crystal structure represents a unique and protectable form of a molecule, which is a cornerstone of pharmaceutical patent applications.
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Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. [Link]
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Davenport, J., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27(5), 928-937. [Link]
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Sharma, S., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]
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Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881323. [Link]
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Al-Rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]
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Kaplaushenko, A. G., et al. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Journal of Organic and Pharmaceutical Chemistry, 21(1), 5-13. [Link]
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Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1005391. [Link]
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Bushmarinov, I. S., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(7), 353. [Link]
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A Comprehensive Technical Guide to the Solubility of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole in Common Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. While specific experimental solubility data for this compound is not widely published, this document serves as an in-depth manual for researchers, scientists, and drug development professionals. It outlines the theoretical considerations for predicting solubility based on the compound's molecular structure and furnishes comprehensive, step-by-step protocols for determining both its kinetic and thermodynamic solubility in a range of common laboratory solvents. Furthermore, this guide emphasizes the importance of solubility in the drug discovery pipeline and provides essential safety and handling information for brominated triazole compounds. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data critical for formulation development, pharmacokinetic studies, and overall research and development success.
Introduction: The Critical Role of Solubility in Chemical Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that profoundly influences the trajectory of a chemical entity from discovery to application. In the realms of pharmaceutical sciences and agrochemical development, poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic dose-responses, and formulation challenges that can terminate the development of otherwise promising candidates. More than 40% of new chemical entities (NCEs) emerging from drug discovery programs are poorly soluble in water, making the early and accurate assessment of solubility a critical step in risk mitigation and resource management.
The subject of this guide, this compound, belongs to the 1,2,4-triazole class of heterocyclic compounds. This scaffold is a well-established pharmacophore present in numerous clinically significant drugs, known for a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The substituents on the triazole ring—a bromine atom at the 5-position and a methoxymethyl group at the 1-position—will significantly dictate its physicochemical properties, including its solubility profile across various solvents. Understanding this profile is paramount for advancing its development.
This guide will differentiate between two key types of solubility measurements:
-
Kinetic Solubility: This is the concentration of a compound at which it precipitates from a solution when the solution is prepared by adding a concentrated stock of the compound (typically in dimethyl sulfoxide, DMSO) to an aqueous buffer. It is a high-throughput screening method often used in the early stages of drug discovery.
-
Thermodynamic (or Equilibrium) Solubility: This represents the true saturation concentration of a compound in a solvent when equilibrium has been established between the dissolved and undissolved states. It is a more time-consuming but accurate measurement, crucial for late-stage development and formulation.
Predicting the Solubility of this compound: A Structure-Based Approach
While experimental determination is the gold standard, an initial assessment of a compound's likely solubility can be inferred from its molecular structure. The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Molecular Structure of this compound:
-
1,2,4-Triazole Core: The parent 1H-1,2,4-triazole is a polar, aromatic heterocycle capable of hydrogen bonding, rendering it soluble in water and polar organic solvents like ethanol and methanol.
-
Bromine Substituent: The bromine atom at the 5-position is electronegative and increases the molecular weight. Halogenation can sometimes decrease aqueous solubility due to an increase in molecular size and hydrophobicity.
-
Methoxymethyl Group: The methoxymethyl group (-CH₂OCH₃) at the 1-position introduces both nonpolar (methylene and methyl groups) and polar (ether oxygen) characteristics. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents.
Based on these features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, acetone) and lower alcohols (e.g., methanol, ethanol), and likely limited solubility in nonpolar solvents (e.g., hexane) and water.
Experimental Determination of Solubility
To obtain accurate and reliable data, a systematic experimental approach is necessary. The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.
Materials and Equipment
-
Compound: this compound (solid form)
-
Solvents: A range of analytical grade solvents should be tested, including:
-
Polar Protic: Purified Water, Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile, Ethyl Acetate
-
Nonpolar: Hexane, Toluene
-
-
Equipment:
-
Analytical balance (4-5 decimal places)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material, e.g., PTFE, PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
pH meter
-
Glass vials with screw caps
-
Pipettes and general laboratory glassware
-
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be recorded, ensuring that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 1-2 mL) to the vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (typically ambient, e.g., 25 °C). Agitate the samples for a predetermined period. Equilibrium is generally reached within 24-48 hours, but for poorly soluble compounds, longer times may be necessary. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration in solution no longer changes).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. Adsorption to the filter material can be a source of error, so it is recommended to discard the first portion of the filtrate.
-
Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve prepared from stock solutions of known concentrations of this compound must be used for accurate quantification.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask Method Workflow.
Kinetic Solubility Determination
Kinetic solubility is often determined using a high-throughput method that involves precipitating the compound from a DMSO stock solution into an aqueous buffer.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.
-
Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Analysis: Determine the concentration of the compound that remains in solution. This can be done by various methods:
-
Turbidimetry/Nephelometry: Measure the turbidity or light scattering caused by the precipitate. The concentration at which precipitation is first observed is an estimate of the kinetic solubility.
-
Filtration/Quantification: Filter the contents of the wells through a filter plate to separate the precipitate. The concentration of the compound in the clear filtrate is then quantified by HPLC-UV or LC-MS, similar to the thermodynamic method.
-
Workflow for Kinetic Solubility Determination
Caption: Kinetic Solubility Assay Workflow.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 1: Hypothetical Thermodynamic Solubility of this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | < 0.1 | < 0.0005 |
| Ethanol | 25.3 | 0.132 | |
| Methanol | 38.9 | 0.203 | |
| Polar Aprotic | DMSO | > 100 | > 0.521 |
| Acetone | 45.1 | 0.235 | |
| Acetonitrile | 15.8 | 0.082 | |
| Ethyl Acetate | 5.2 | 0.027 | |
| Nonpolar | Hexane | < 0.01 | < 0.00005 |
Note: The data in this table is hypothetical and serves as an example. Actual experimental values must be determined.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, general precautions for handling brominated heterocyclic compounds and triazole derivatives should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental protocols, researchers can generate the critical data needed to advance the development of this and other novel chemical entities. The methodologies outlined for both thermodynamic and kinetic solubility are designed to yield accurate and reliable results, empowering scientists to make informed decisions in formulation, preclinical studies, and beyond. Adherence to the described protocols and safety guidelines will ensure the generation of high-quality data in a safe and efficient manner.
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Carl ROTH. (2024).
A Strategic Approach to Unveiling the Biological Potential of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] This guide outlines a comprehensive, hypothesis-driven strategy for the synthesis and biological evaluation of a novel derivative, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole . The rationale for investigating this specific molecule is rooted in established structure-activity relationships, where halogenation, particularly bromination, often enhances potency and modulates pharmacokinetic profiles, and N-1 substitution is critical for interaction with key biological targets.[3][4] We present a structured, multi-pronged screening cascade designed to efficiently probe the compound's potential as an antifungal, anticancer, and antibacterial agent. This document provides detailed, self-validating experimental protocols, explains the causal logic behind each step, and proposes workflows for subsequent mechanistic studies, serving as a robust framework for its preclinical assessment.
Introduction to this compound: A Candidate for Investigation
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered 1,2,4-triazole ring is a bioisostere of amide and ester groups, offering advantageous properties such as metabolic stability, hydrogen bonding capability, and a rigid framework for orienting substituents.[1] This has led to its incorporation into a wide array of drugs with diverse pharmacological activities, including the widely-used azole antifungals (e.g., Fluconazole), aromatase inhibitors for cancer therapy (e.g., Letrozole), and antiviral agents (e.g., Ribavirin).[1][5][6] The versatility and proven success of this scaffold make novel, unexplored derivatives like this compound compelling candidates for drug discovery programs.[7][8]
Rationale for Synthesis and Investigation
The design of this compound is deliberate, incorporating two key structural modifications to the parent triazole ring, each with a strong basis in medicinal chemistry principles.
-
The 5-bromo Substituent: Halogenation is a classic strategy to enhance biological activity. The bromine atom is highly lipophilic, which can improve membrane permeability. Furthermore, it can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. Several potent anticancer and antimicrobial triazole derivatives feature bromine atoms.[1][3][4][9]
-
The N1-methoxymethyl (MOM) Group: The substitution pattern on the triazole nitrogen atoms is crucial for activity, particularly for azole antifungals that target cytochrome P450 enzymes.[1][10] The methoxymethyl group is a relatively small, polar substituent that can modulate the compound's solubility and pharmacokinetic properties. It may also serve as a potential prodrug moiety, undergoing metabolic cleavage in vivo.
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₄H₆BrN₃O
-
Structure:

Proposed Synthetic Pathway
A plausible and efficient synthesis is critical for producing the necessary quantities of the target compound for biological evaluation. We propose a two-step sequence starting from commercially available 1H-1,2,4-triazole. This approach is logical and based on established chemical transformations.
Caption: Proposed two-step synthesis of the target compound.
Priority Screening Area 1: Antifungal Activity
Scientific Rationale
The structural analogy to clinically proven azole antifungals provides the strongest rationale for prioritizing antifungal screening.[10] Drugs like fluconazole and itraconazole function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This pathway is essential for fungal cell membrane integrity, and its disruption is fungistatic or fungicidal. The N-substituted 1,2,4-triazole core of our target compound is the key pharmacophore responsible for coordinating with the heme iron in the CYP51 active site.
Caption: The fungal ergosterol pathway, the target of azole antifungals.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) and is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
-
Preparation of Compound: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Fungal Strains: Utilize a panel of clinically relevant fungal pathogens:
-
Candida albicans (ATCC 90028)
-
Cryptococcus neoformans (ATCC 208821)
-
Aspergillus fumigatus (ATCC 204305)
-
-
Media: Use RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Grow fungal cultures and adjust the concentration to ~2.5 x 10³ cells/mL in RPMI medium.
-
Plate Preparation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock compound in RPMI medium, ranging from 256 µg/mL to 0.5 µg/mL.
-
Include a Positive Control well for each strain (inoculum with no drug).
-
Include a Negative Control well (sterile medium only).
-
Include a Drug Control using Fluconazole as a reference standard.
-
Include a Vehicle Control with the highest concentration of DMSO used.
-
-
Inoculation & Incubation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). Incubate plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that causes a significant (≥50% for azoles) inhibition of fungal growth compared to the positive control, determined by visual inspection or spectrophotometrically at 600 nm.
Data Presentation: Anticipated Results Table
| Compound | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| 5-bromo-1-(MOM)-triazole | Experimental Value | Experimental Value | Experimental Value |
| Fluconazole (Control) | 2 | 8 | >64 |
| DMSO (Vehicle Control) | >256 | >256 | >256 |
Priority Screening Area 2: Anticancer Activity
Scientific Rationale
The 1,2,4-triazole scaffold is present in several anticancer agents.[6] Letrozole and Anastrozole are aromatase inhibitors that block estrogen synthesis, used for hormone-receptor-positive breast cancer. Other triazole derivatives have been shown to induce cell cycle arrest and apoptosis through mechanisms like tubulin polymerization inhibition.[11] The presence of a bromo-aryl or related moiety is a feature in some tubulin-targeting agents, providing a rationale to screen for general cytotoxic and antiproliferative effects.[4][12]
Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability to determine the half-maximal inhibitory concentration (IC₅₀).
-
Cell Lines: Use a diverse panel of human cancer cell lines and a normal cell line for selectivity assessment:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.
-
Replace the medium in the wells with the compound-containing medium.
-
Include a Positive Control (e.g., Doxorubicin).
-
Include a Vehicle Control (DMSO concentration matched to the highest test concentration).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Anticipated IC₅₀ Table
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) | Selectivity Index (MRC-5 / Cancer Cell) |
| 5-bromo-1-(MOM)-triazole | Exp. Value | Exp. Value | Exp. Value | Exp. Value | Calculated Value |
| Doxorubicin (Control) | ~0.1 | ~0.2 | ~0.15 | ~0.05 | ~0.25-0.5 |
Workflow for Mechanistic Elucidation
Should the initial screening reveal potent and selective anticancer activity, a logical follow-up workflow is essential to identify the mechanism of action.
Caption: Workflow for investigating the anticancer mechanism of action.
Secondary Screening: Antibacterial Activity
Scientific Rationale
While the 1,2,4-triazole core is more renowned for its antifungal properties, a significant body of literature reports moderate to potent antibacterial activity for various derivatives.[7][14][15] This includes activity against both Gram-positive and Gram-negative bacteria. Therefore, a broad-spectrum antibacterial screen is a logical and valuable secondary objective to fully characterize the compound's biological profile.
Experimental Protocol: Antibacterial Susceptibility (Broth Microdilution)
This protocol follows standard methods to determine the MIC against key bacterial pathogens.
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Assay Procedure: The procedure is analogous to the antifungal assay. Perform two-fold serial dilutions of the test compound (256 µg/mL to 0.5 µg/mL) in a 96-well plate.
-
Controls: Include positive (inoculum only), negative (media only), drug (Ciprofloxacin), and vehicle (DMSO) controls.
-
Incubation & Endpoint: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible bacterial growth.
Data Presentation: Anticipated Antibacterial MIC Table
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 5-bromo-1-(MOM)-triazole | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.015 | 0.5 |
| DMSO (Vehicle Control) | >256 | >256 | >256 | >256 |
Summary and Future Directions
This guide details a strategic and efficient plan for the initial biological evaluation of This compound . The investigation is prioritized based on the strong scientific precedent for N-substituted triazoles as potent antifungal agents, followed by robust screening for anticancer and antibacterial activities. The proposed protocols are standard, self-validating, and designed to produce clear, actionable data.
Positive results in any of these primary screens will trigger a cascade of further investigations:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.
-
ADME/Toxicity Profiling: In vitro assessment of metabolic stability, plasma protein binding, and potential liabilities like hERG inhibition or cytotoxicity.
-
In Vivo Efficacy Studies: If a promising lead candidate emerges with a well-defined mechanism and acceptable in vitro safety profile, evaluation in relevant animal models of infection or cancer will be the ultimate validation step.
This structured approach ensures a thorough and resource-efficient exploration of the therapeutic potential of this novel chemical entity.
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The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its designation as a "privileged scaffold" stems from a unique combination of physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[1][4][5] These attributes contribute to favorable pharmacokinetic and pharmacodynamic profiles, enabling 1,2,4-triazole derivatives to interact with a wide array of biological targets.[2][6] Consequently, this versatile core is found in numerous clinically approved drugs, demonstrating a remarkable breadth of therapeutic applications, including potent antifungal, anticancer, antiviral, and antibacterial activities.[1][7][8]
This technical guide offers a comprehensive exploration of 1,2,4-triazole derivatives, delving into their synthesis, multifaceted biological activities, and the underlying mechanisms of action. It is designed to provide drug development professionals with the foundational knowledge and detailed protocols necessary to innovate within this fertile area of medicinal chemistry.
Core Synthetic Strategies: Building the 1,2,4-Triazole Framework
The construction of the 1,2,4-triazole ring system can be achieved through several well-established synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
One of the most prevalent and versatile methods is the Pellizzari reaction , which involves the reaction of an acid hydrazide with a thioamide or a similar derivative.[8] This approach allows for the introduction of diverse substituents at various positions of the triazole ring, facilitating the exploration of structure-activity relationships (SAR).
Another key synthetic pathway is the Einhorn-Brunner reaction , which utilizes the condensation of an acyl hydrazine with an N-substituted formamide.[8] This method is particularly useful for the synthesis of 1,5-disubstituted-1,2,4-triazoles. Furthermore, modern synthetic methodologies, including microwave-assisted and metal-catalyzed reactions, have been developed to improve yields and reaction times.[8]
Below is a generalized workflow for a common synthetic approach to 1,2,4-triazole derivatives:
Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.
A Spectrum of Biological Activities: Therapeutic Potential of 1,2,4-Triazole Derivatives
The structural versatility of the 1,2,4-triazole nucleus has led to the discovery of derivatives with a wide range of pharmacological activities.[7][9][10]
Antifungal Activity: A Clinical Success Story
Perhaps the most well-known application of 1,2,4-triazoles is in the development of antifungal agents.[1][2][11] Marketed drugs such as fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[1][7]
Mechanism of Action: The primary mode of action for these antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][12][13] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][14] By binding to the heme iron at the active site of CYP51, 1,2,4-triazole derivatives disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane.[13][14][15]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Data: Antifungal Activity
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 16 | [1] |
| Itraconazole | Aspergillus fumigatus | 0.03 - 8 | [7] |
| Voriconazole | Cryptococcus neoformans | 0.03 - 1 | [16] |
Anticancer Activity: A Growing Area of Investigation
1,2,4-triazole derivatives have emerged as promising candidates for the development of novel anticancer agents.[6][17][18] Several clinically approved drugs, including the aromatase inhibitors letrozole and anastrozole used in breast cancer therapy, feature the 1,2,4-triazole scaffold.[1][17]
Mechanisms of Action: The anticancer effects of 1,2,4-triazole derivatives are diverse and can involve:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as kinases, aromatase, and tubulin.[19][20] For instance, some derivatives act as potent tubulin polymerization inhibitors, leading to cell cycle arrest.[21]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
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"in silico prediction of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole properties"
An In-Depth Technical Guide to the In Silico Prediction of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole Properties
Abstract
In the landscape of modern drug discovery, the early assessment of a compound's pharmacological and safety profile is paramount to de-risking development and reducing attrition rates.[1][2] This technical guide provides a comprehensive, in-depth analysis of this compound, a novel heterocyclic entity, through a suite of in silico predictive models. As a Senior Application Scientist, this document moves beyond a mere listing of methods to explain the causality behind strategic computational choices, ensuring a self-validating and trustworthy assessment. We will dissect the molecule's physicochemical characteristics, predict its pharmacokinetic (ADMET) profile, and explore its potential biological activity through molecular docking. All protocols are detailed to be reproducible, and all data is presented transparently, providing a robust computational foundation for researchers, medicinal chemists, and drug development professionals considering this or analogous scaffolds for further investigation.
Introduction: The Rationale for In Silico First
The journey from a chemical entity to a marketable therapeutic is fraught with challenges, with a high percentage of candidates failing due to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) or toxicity profiles.[3][4] The "fail early, fail cheap" paradigm is now a central tenet of pharmaceutical research, driving the adoption of computational chemistry and predictive modeling.[5][6] These in silico techniques allow for the rapid, cost-effective evaluation of a molecule's drug-like properties before significant resources are committed to synthesis and wet-lab testing.[7][8]
The subject of this guide, this compound, belongs to the triazole class of heterocyclic compounds. Triazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including antifungal and anticancer properties.[9][10][11] The presence of a bromine atom and a methoxymethyl group suggests specific steric and electronic properties that will critically influence its behavior in a biological system. This guide establishes a comprehensive computational workflow to predict these properties, offering a blueprint for the early-stage assessment of novel chemical entities.
General In Silico Evaluation Workflow
The logical flow of our in silico investigation is designed to build a holistic profile of the molecule, starting from its fundamental properties and progressing to its potential biological interactions. Each step informs the next, creating a cohesive and cross-validated narrative of the compound's potential.
Caption: Overall workflow for the in silico evaluation of a novel compound.
Physicochemical Property Prediction
Expertise & Rationale: A molecule's fundamental physicochemical properties govern its behavior in both formulation and biological systems. Properties like molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA) are foundational descriptors in drug-likeness rules, such as Lipinski's Rule of Five.[8][12] Predicting these values is the first step in assessing whether a molecule has a reasonable chance of becoming an orally available drug. We utilize Quantitative Structure-Property Relationship (QSPR) models, which are mathematical models that correlate a molecule's structure with its properties.[13][14]
Protocol: Physicochemical Calculation
-
Input Generation: The canonical SMILES string for this compound, COCn1c(Br)nnc1, is obtained.
-
Tool Selection: The SwissADME web server is chosen for this analysis due to its comprehensive, free, and widely validated suite of QSPR models.[15]
-
Execution: The SMILES string is submitted to the SwissADME online portal.
-
Data Collection: The computed values for key physicochemical descriptors are collected and tabulated.
Data Summary: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₄H₆BrN₃O | Basic structural information. |
| Molecular Weight | 192.02 g/mol | Influences diffusion and transport; complies with Lipinski's rule (<500). |
| LogP (Consensus) | 0.85 | Optimal range for membrane permeability and solubility balance. |
| Water Solubility (LogS) | -1.75 | Predicted to be soluble, which is favorable for absorption. |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | Influences membrane permeability; value suggests good cell penetration. |
| Number of H-Bond Acceptors | 4 | Complies with Lipinski's rule (<10). |
| Number of H-Bond Donors | 0 | Complies with Lipinski's rule (<5). |
| Number of Rotatable Bonds | 2 | Indicates low conformational flexibility, which is good for binding. |
Interpretation: The predicted physicochemical profile is highly favorable. The molecule adheres to all criteria of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its moderate lipophilicity and good predicted water solubility strike a desirable balance, while the TPSA value is well within the range associated with good membrane permeability.
Pharmacokinetic (ADMET) Profile Prediction
Expertise & Rationale: A potent molecule is useless if it cannot reach its target in the body at a therapeutic concentration without causing undue harm. ADMET prediction aims to forecast a drug's journey through the body.[16][17] Early computational ADMET screening is one of the most impactful applications of CADD, as it can flag liabilities like poor absorption, rapid metabolism, or potential toxicity, which are major causes of late-stage drug failure.[3][18] We employ a combination of established models to assess absorption, distribution, metabolism, excretion, and toxicity risks.
Protocol: ADMET Prediction
-
Tool Selection: We continue to use the SwissADME server for its pharmacokinetic predictions, which include models for gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.
-
Metabolic Prediction: The platform's cytochrome P450 (CYP) inhibition models are used to predict potential drug-drug interactions. CYP enzymes are critical for drug metabolism, and inhibition of major isoforms (e.g., CYP2D6, CYP3A4) is a significant safety concern.
-
Toxicity Assessment: We utilize the platform's alerts for structural motifs associated with toxicity (e.g., PAINS - Pan-Assay Interference Compounds) and unfavorable physicochemical properties. For halogenated compounds, specific QSAR models for toxicity are often recommended.[19][20]
Data Summary: Predicted ADMET Properties
| Parameter | Prediction | Implication for Drug Development |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the brain, reducing potential for CNS side effects. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells, which is favorable for efficacy. |
| CYP1A2 Inhibitor | No | Low risk of drug interactions involving this metabolic pathway. |
| CYP2C19 Inhibitor | No | Low risk of drug interactions involving this metabolic pathway. |
| CYP2C9 Inhibitor | No | Low risk of drug interactions involving this metabolic pathway. |
| CYP2D6 Inhibitor | No | Low risk of drug interactions involving this metabolic pathway. |
| CYP3A4 Inhibitor | No | Low risk of drug interactions involving this major metabolic pathway. |
| Lipinski's Rule Violations | 0 | High "drug-likeness" and potential for good oral bioavailability. |
| PAINS Alerts | 0 | No structural alerts for non-specific assay activity. |
Interpretation: The predicted ADMET profile is exceptionally clean. The compound is predicted to have high GI absorption and is not a substrate for the P-gp efflux pump, a combination that favors high oral bioavailability. Crucially, it is not predicted to permeate the BBB, which is a desirable trait for peripherally acting drugs. The lack of predicted inhibition for major CYP450 enzymes suggests a low propensity for clinically significant drug-drug interactions. The absence of any structural alerts further bolsters its safety profile.
Potential Biological Activity: Molecular Docking
Expertise & Rationale: To predict a molecule's therapeutic potential, we must investigate its ability to bind to a specific biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a protein target).[21][22] Given that many triazole-based drugs are antifungal agents that target lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis, we selected human CYP51 as a plausible and high-value target for this analysis.[10][15][23] A strong predicted binding affinity would provide a rationale for synthesizing the compound for antifungal testing.
Protocol: Molecular Docking Workflow
-
Target Preparation: The 3D crystal structure of human lanosterol 14α-demethylase (CYP51) is obtained from the Protein Data Bank (PDB ID: 5V5Z). Water molecules and non-essential co-factors are removed, and hydrogen atoms are added using AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound, generated previously, is prepared by assigning Gasteiger charges and defining rotatable bonds.
-
Grid Box Generation: A grid box is defined around the active site of the protein, encompassing the heme cofactor and the known binding pocket of the co-crystallized inhibitor. This defines the search space for the docking algorithm.
-
Docking Execution: AutoDock Vina, a widely used and robust docking program, is used to perform the docking simulation.[9] The software systematically explores ligand conformations within the active site and scores them based on a semi-empirical free energy force field.
-
Pose Analysis: The resulting binding poses are analyzed. The pose with the lowest binding energy (most favorable) is selected for detailed interaction analysis using a molecular visualization tool like PyMOL.
Caption: A detailed workflow for a typical molecular docking experiment.
Data Summary: Predicted Docking Results against Human CYP51
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -7.8 kcal/mol | Indicates strong and favorable binding to the active site. |
| Key Interactions | - Heme Coordination- Pi-Alkyl Interactions- Halogen Bonding | The triazole nitrogen coordinates with the central iron of the heme group, a classic mechanism for CYP inhibitors. The methoxymethyl group forms favorable hydrophobic contacts. The bromine atom may form a halogen bond with a backbone carbonyl, enhancing affinity. |
Interpretation: The molecular docking results are highly encouraging. A predicted binding affinity of -7.8 kcal/mol suggests that this compound could be a potent inhibitor of human CYP51. The predicted binding mode, which involves coordination with the catalytic heme iron, is consistent with the known mechanism of action for azole antifungal drugs. This provides a strong, hypothesis-driven rationale for its potential antifungal activity.
Integrated Assessment and Future Directions
This comprehensive in silico evaluation paints a compelling picture of this compound as a promising drug candidate, particularly as a potential antifungal agent.
-
Drug-Likeness and Safety: The molecule exhibits an outstanding drug-like profile, adhering to Lipinski's rules with no predicted liabilities in terms of oral bioavailability or major drug-drug interactions. Its predicted lack of BBB penetration is a significant advantage, potentially minimizing CNS-related side effects.
-
Potential Efficacy: The strong predicted binding affinity to human CYP51, coupled with a plausible mechanistic interaction (heme coordination), provides a solid foundation for its proposed antifungal activity.
Self-Validating System: The trustworthiness of this assessment is reinforced by the internal consistency of the data. The favorable physicochemical properties (LogP, LogS, TPSA) directly support the prediction of high GI absorption. The specific structural features (triazole ring) led to a hypothesis-driven target selection (CYP51), which was subsequently supported by strong docking results.
Recommendation: Based on this extensive in silico analysis, this compound represents a high-priority candidate for chemical synthesis and subsequent in vitro biological evaluation.
Next Steps:
-
Synthesis: Develop a synthetic route to produce the compound.
-
In Vitro Validation: Experimentally determine its physicochemical properties (solubility, LogP) to validate the computational predictions.
-
Biological Assays: Test the compound's inhibitory activity against human CYP51 and a panel of fungal CYP51 orthologs. Conduct antifungal susceptibility testing against relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).
-
Further In Silico Work: If initial results are positive, conduct molecular dynamics simulations to assess the stability of the predicted protein-ligand complex over time.[24]
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Methodological & Application
The Strategic Utility of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Versatility of the Triazole Scaffold in Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological interactions.[1][2] This five-membered heterocycle is a privileged scaffold, appearing in a wide array of pharmaceuticals with applications ranging from antifungal to anticancer therapies.[3][4] The strategic functionalization of the triazole ring is paramount in the development of novel therapeutic agents. In this context, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole emerges as a highly valuable and versatile building block for organic synthesis.
The methoxymethyl (MOM) group at the N1 position serves as a crucial protecting group, enhancing solubility and allowing for selective reactions at other positions of the triazole ring. The bromine atom at the C5 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of this compound: A Proposed Pathway
While a direct, single-pot synthesis for this compound may not be extensively documented, a reliable synthetic route can be proposed based on established methodologies for the N-alkylation and bromination of triazole systems. The proposed synthesis involves a two-step sequence starting from commercially available 1H-1,2,4-triazole.
Step 1: N-Methoxymethylation of 1H-1,2,4-triazole
The introduction of the methoxymethyl (MOM) group onto the nitrogen of the triazole ring can be achieved through reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base. It is important to note that N-alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 isomers. However, literature suggests that for certain triazole derivatives, regioselective N1-alkylation can be achieved.[1]
Step 2: Bromination of 1-(Methoxymethyl)-1H-1,2,4-triazole
The subsequent bromination at the C5 position can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, in an appropriate solvent. The electron-rich nature of the triazole ring facilitates electrophilic substitution.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of the triazole ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of complex molecular architectures.[5][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[7][8] This reaction is highly valued for its mild conditions and broad functional group tolerance.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or vinylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DME, with or without water)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted-1-(methoxymethyl)-1H-1,2,4-triazole.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12 |
| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Dioxane | 90 | 8 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3.0) | Toluene | 110 | 6 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction enables the synthesis of a wide range of N-aryl and N-heteroaryl compounds.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube or reaction vial, combine the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the base and this compound.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 5-amino-1-(methoxymethyl)-1H-1,2,4-triazole derivative.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (2.0) | Toluene | 100 | 16 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 12 |
| 3 | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ (2.0) | Toluene | 90 | 24 |
Deprotection of the Methoxymethyl (MOM) Group
The final step in many synthetic sequences involving this building block is the removal of the MOM protecting group to unveil the N-H triazole. This is typically achieved under acidic conditions.[1][9]
Detailed Protocol: MOM Group Deprotection
Materials:
-
5-substituted-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv)
-
Acidic solution (e.g., HCl in MeOH, TFA in DCM)
-
Solvent (e.g., Methanol, Dichloromethane)
Procedure:
-
Dissolve the MOM-protected triazole in the chosen solvent.
-
Add the acidic solution and stir the reaction at room temperature or with gentle heating.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Safety Considerations
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle them in a fume hood under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Solvents: Use anhydrous and degassed solvents for cross-coupling reactions to ensure optimal catalyst performance.
-
MOM-Cl: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[9]
Conclusion
This compound is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. The MOM-protected nitrogen allows for clean and selective functionalization at the C5 position via robust and versatile palladium-catalyzed cross-coupling reactions. The subsequent deprotection provides access to the final N-H triazole derivatives. The protocols outlined in this application note provide a solid foundation for researchers to effectively utilize this valuable synthetic intermediate in their drug discovery and development endeavors.
References
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2024, January 1). In Wikipedia. Retrieved from [Link]
-
Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. (2023, March 10). Zaporozhye Medical Journal. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Organic Letters. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). NeuroQuantology. Retrieved from [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021, November 2). Preprints.org. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube. Retrieved from [Link]
-
Suzuki reaction. (2024, January 17). In Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021, January 1). [Video]. YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reaction of Aryl Mesylates. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium catalysed cross-coupling reactions with difunctional tin reagents: a general route to aromatic polymers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved from [Link]
-
4-bromo-5-(chloromethyl)-1-methyl-1h-1,2,3-triazole. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
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Application Notes and Protocols: The Versatile Reactivity of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole with Nucleophiles
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 1,2,4-triazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1][2] The strategic functionalization of this heterocyclic core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole serves as a highly versatile and valuable building block in this endeavor. The presence of a bromine atom at the C5 position provides a reactive handle for a diverse range of transformations, particularly nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The methoxymethyl (MOM) group at the N1 position offers protection to the triazole nitrogen, preventing unwanted side reactions and allowing for regioselective functionalization. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C5 position, where the bromine atom acts as a good leaving group. This class of reactions provides a direct and efficient route to introduce a variety of functional groups.
A. Reaction with N-Nucleophiles: Synthesis of 5-Amino-1-(methoxymethyl)-1H-1,2,4-triazoles
The introduction of an amino group at the C5 position of the triazole ring is a common strategy in drug design to modulate physicochemical properties and introduce new interaction points.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction and drive it to completion.
Experimental Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M) are added the desired primary or secondary amine (1.2-1.5 eq.) and potassium carbonate (2.0 eq.).
-
The reaction mixture is stirred at 80-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-1-(methoxymethyl)-1H-1,2,4-triazole derivative.
Data Presentation: Representative Examples of Amination Reactions
| Entry | Amine Nucleophile | Product | Typical Yield (%) |
| 1 | Morpholine | 5-(Morpholin-4-yl)-1-(methoxymethyl)-1H-1,2,4-triazole | 85-95 |
| 2 | Piperidine | 5-(Piperidin-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole | 80-90 |
| 3 | Aniline | 5-(Phenylamino)-1-(methoxymethyl)-1H-1,2,4-triazole | 60-75 |
| 4 | Benzylamine | 5-(Benzylamino)-1-(methoxymethyl)-1H-1,2,4-triazole | 70-85 |
Experimental Workflow: Nucleophilic Aromatic Substitution with Amines
Caption: Workflow for the synthesis of 5-amino-1-(MOM)-1H-1,2,4-triazoles.
B. Reaction with S-Nucleophiles: Synthesis of 5-(Alkyl/Arylthio)-1-(methoxymethyl)-1H-1,2,4-triazoles
Thioether-substituted triazoles are of significant interest in medicinal chemistry.[3][4] The reaction of this compound with thiols provides a straightforward route to these compounds.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) or a milder base such as potassium carbonate is used to deprotonate the thiol, generating the more nucleophilic thiolate anion.
-
Solvent: Polar aprotic solvents like DMF or tetrahydrofuran (THF) are suitable for this reaction.
Experimental Protocol: General Procedure for Thiolation
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C is added a solution of the desired thiol (1.1 eq.) in THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.0 eq.) in THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation: Representative Examples of Thiolation Reactions
| Entry | Thiol Nucleophile | Product | Typical Yield (%) |
| 1 | Thiophenol | 5-(Phenylthio)-1-(methoxymethyl)-1H-1,2,4-triazole | 80-90 |
| 2 | Benzyl mercaptan | 5-(Benzylthio)-1-(methoxymethyl)-1H-1,2,4-triazole | 85-95 |
| 3 | Ethanethiol | 5-(Ethylthio)-1-(methoxymethyl)-1H-1,2,4-triazole | 75-85 |
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are highly applicable to the functionalization of this compound.
A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl-1-(methoxymethyl)-1H-1,2,4-triazoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl moieties at the C5 position.[5][6][7][8][9]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand, is essential for the catalytic cycle.
-
Ligand: The choice of phosphine ligand is critical and can significantly impact the reaction efficiency. For heteroaromatic substrates, bulky and electron-rich ligands like XPhos or SPhos are often beneficial.
-
Base: An aqueous solution of a base like potassium carbonate or cesium carbonate is required for the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel are added this compound (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added.
-
The reaction mixture is heated to 80-100 °C for 4-16 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography.
Data Presentation: Representative Examples of Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1-(methoxymethyl)-1H-1,2,4-triazole | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-(methoxymethyl)-1H-1,2,4-triazole | 75-90 |
| 3 | Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-1-(methoxymethyl)-1H-1,2,4-triazole | 60-80 |
Logical Relationship: Key Steps in the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
B. Buchwald-Hartwig Amination: A Palladium-Catalyzed Route to 5-Amino-1,2,4-triazoles
As an alternative to the SNAr reaction, the Buchwald-Hartwig amination offers a powerful and often milder method for the formation of C-N bonds, particularly with less nucleophilic amines.[10][11][12][13][14]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
A reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene is added, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
The tube is sealed and heated to 80-110 °C for 12-24 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
C. Sonogashira Coupling: Synthesis of 5-Alkynyl-1-(methoxymethyl)-1H-1,2,4-triazoles
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group that can be further elaborated.[15][16][17][18][19]
Causality Behind Experimental Choices:
-
Catalysts: This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used, which also serves as the solvent in some cases.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-2 mol%).
-
A base such as triethylamine (2.0-3.0 eq.) is added, and the mixture is stirred at room temperature to 60 °C for 2-8 hours under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
III. Deprotection of the Methoxymethyl (MOM) Group
The MOM group can be readily removed under acidic conditions to yield the N-unsubstituted 1,2,4-triazole, which may be the final desired product or an intermediate for further N-functionalization.
Experimental Protocol: MOM Deprotection
-
The MOM-protected triazole is dissolved in a suitable solvent such as methanol or THF.
-
A strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added.
-
The reaction is stirred at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
-
The reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified if necessary.
Conclusion
This compound is a versatile building block that provides access to a wide range of functionalized 1,2,4-triazoles through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel compounds for drug discovery and other applications. The choice of reaction conditions, particularly the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity. Careful optimization of these parameters is recommended for each specific substrate combination.
References
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Fine Chemical Technologies. (n.d.). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Retrieved from [Link]
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PubMed. (2001). 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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PubMed. (2009). Design and synthesis of 5-alkoxy-[10][20][21]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity. Retrieved from [Link]
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National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2015). The synthesis and physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers. Retrieved from [Link]
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MDPI. (2016). 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[10][20][21]triazolo[1,5-a]pyrimidin-7-ol. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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PubMed Central. (n.d.). Thiocarbamoylimidates as Precursors of New 5-Amino-1,2,4-Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... Retrieved from [Link]
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SpringerLink. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Retrieved from [Link]
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Zaporizhzhia State Medical University. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[10][20][21]Triazole Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[10][20][21]triazolo[1,5-a]pyrimidin-7-ol. Retrieved from [Link]
-
MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
-
MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Retrieved from [Link]
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Beilstein Journals. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c.... Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
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Research Square. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
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National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.. Retrieved from [Link]
-
PubMed Central. (n.d.). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 5 CHM207 Intermediate Organic Chemistry Reactions of Aliphatic Alcohols and Phenol. Retrieved from [Link]
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Application Notes and Protocols: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of novel drugs.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The strategic functionalization of the triazole ring is therefore a critical aspect of modern drug discovery.
This document provides a detailed guide to the application of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole , a highly versatile building block for the synthesis of complex pharmaceutical intermediates. The presence of a bromine atom at the 5-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the methoxymethyl (MOM) protecting group on the triazole nitrogen ensures regioselectivity and can be readily removed under mild conditions. These features make it an ideal starting material for the construction of diverse molecular architectures, particularly in the development of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆BrN₃O | [4] |
| Molecular Weight | 192.01 g/mol | [4] |
| Appearance | Solid | [4] |
| CAS Number | 1210892-10-6 | [4] |
| InChI Key | KMKCULBLUKSXDU-UHFFFAOYSA-N | [4] |
Core Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
A significant application of this compound is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. This scaffold is central to a number of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[5][6][7] The general synthetic strategy involves the initial coupling of the triazole building block with a suitable partner, followed by further functionalization and eventual deprotection of the MOM group.
Below, we outline detailed protocols for key transformations utilizing this compound as a foundational reagent.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for coupling aryl or heteroaryl halides with boronic acids or their esters.[8][9][10][11] In the context of our building block, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 5-position of the triazole ring.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive flow of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-(methoxymethyl)-1H-1,2,4-triazole.
Self-Validation and Causality:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would lead to catalyst deactivation and poor reaction yield. Maintaining an inert atmosphere throughout the setup and reaction is crucial.
-
Degassed Solvents: The removal of dissolved oxygen from the solvents prevents the oxidation of the palladium catalyst and phosphine ligands.
-
Base: Potassium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid for transmetalation to the palladium center.
-
Monitoring: Regular monitoring of the reaction allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne).[12][13][14][15][16] This reaction is instrumental in introducing alkynyl linkers, which can be further functionalized or are themselves key structural elements in many pharmaceutical compounds.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Causality:
-
Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly accelerates the reaction rate.
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen bromide formed during the reaction.
-
Temperature Control: While many Sonogashira couplings proceed at room temperature, gentle heating can be beneficial for less reactive substrates. However, excessive heat can lead to catalyst decomposition and side reactions.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[17] This reaction is of immense importance in pharmaceutical synthesis, as the aniline and related N-aryl moieties are prevalent in a vast number of drugs.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a flow of inert gas, add cesium carbonate to an oven-dried Schlenk tube.
-
Add this compound, the amine, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous and degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Self-Validation and Causality:
-
Ligand Selection: Xantphos is a bulky, electron-rich phosphine ligand that is effective in promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in C-N bond formation.
-
Base: A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the amine, facilitating its coordination to the palladium center.
-
High Temperature: Buchwald-Hartwig aminations often require elevated temperatures to overcome the activation barrier for the oxidative addition and reductive elimination steps.
Protocol 4: Deprotection of the Methoxymethyl (MOM) Group
The final step in many synthetic sequences involving this building block is the removal of the MOM protecting group to reveal the free N-H of the triazole. This is typically achieved under acidic conditions.
Reaction Scheme:
Caption: Acid-catalyzed deprotection of the MOM group.
Materials:
-
5-Substituted-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq)
-
Methanolic HCl (e.g., 3 M solution)
-
Methanol
Procedure:
-
Dissolve the MOM-protected triazole in methanol.
-
Add a solution of HCl in methanol.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected triazole.
Self-Validation and Causality:
-
Acid Catalyst: The MOM group is an acetal, which is labile under acidic conditions. The acid protonates the ether oxygen, initiating the cleavage of the C-O bond.
-
Solvent: Methanol acts as both a solvent and a scavenger for the formaldehyde and dimethyl ether byproducts.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical compounds. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, coupled with the stability and straightforward removal of the MOM protecting group, provides a robust platform for the creation of diverse and complex molecular architectures. The protocols outlined in this document serve as a guide for researchers to effectively utilize this reagent in their drug discovery and development programs, particularly in the synthesis of novel kinase inhibitors.
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-
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-
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-
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-
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-
Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Available at: [Link].
-
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-
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-
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-
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-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link].
-
Chemical Communications (RSC Publishing). (2021). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Available at: [Link].
-
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-
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-
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-
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- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kbfi.ee [kbfi.ee]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
- 18. elar.urfu.ru [elar.urfu.ru]
Topic: Antifungal Screening of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole Derivatives
An Application Guide for Researchers
Abstract
The persistent rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, creates a critical need for novel antifungal agents.[1] The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the core structure of drugs like fluconazole and voriconazole.[1][2][3] These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.[1][4] This application note provides a comprehensive, field-tested guide for researchers engaged in the preliminary in vitro antifungal screening of novel 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole derivatives. We present a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, explain the scientific rationale behind key steps, and offer expert insights to ensure reliable and reproducible results.
Scientific Background: The Rationale and Mechanism
The Ergosterol Pathway: A Prime Antifungal Target
The efficacy of triazole antifungals stems from their specific targeting of the fungal cell membrane's primary sterol, ergosterol. Unlike mammalian cells which use cholesterol, fungi rely on ergosterol, making its synthesis pathway an attractive target for selective toxicity.[4] The key regulatory enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1][2] Triazole compounds bind to the heme iron atom in the active site of CYP51, inhibiting the conversion of lanosterol to ergosterol.[2][5] This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which disrupt cell membrane structure, increase permeability, and ultimately arrest fungal growth.[4][6]
Caption: Mechanism of action for 1,2,4-triazole antifungal agents.
Why Screen this compound Derivatives?
The development of new triazole analogues is driven by the need to overcome resistance and broaden the spectrum of activity.[3][7] Structure-activity relationship (SAR) studies have shown that modifications to the triazole core can significantly impact potency and selectivity.[3] The introduction of a bromine atom (a halogen) and a methoxymethyl group at specific positions on the 1,2,4-triazole ring represents a rational design strategy to potentially enhance binding affinity to the CYP51 enzyme or alter physicochemical properties like solubility and cell permeability, thereby improving antifungal efficacy.[8]
High-Level Experimental Workflow
The screening process follows a logical progression from preparing the necessary biological and chemical components to incubating them and analyzing the outcome. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.[9]
Caption: Overview of the broth microdilution antifungal screening workflow.
Materials, Reagents, and Fungal Strains
Materials & Equipment
| Item | Specifications |
| Microplates | Sterile, 96-well, U-bottom or flat-bottom, polystyrene[10] |
| Pipettes & Tips | Calibrated single and multichannel pipettes (P20, P200, P1000) |
| Spectrophotometer | Capable of reading at 530 nm for inoculum standardization |
| Hemocytometer | For manual cell counting |
| Incubator | Set to 35°C (or as required by specific fungal species) |
| Biological Safety Cabinet | Class II, for sterile handling of fungi |
| Centrifuge | For pelleting and washing fungal cells |
| Vortex Mixer | For sample homogenization |
Reagents & Media
| Item | Specifications |
| Test Compounds | This compound derivatives |
| Control Antifungal | Fluconazole or Voriconazole (for positive control) |
| Solvent | Dimethyl sulfoxide (DMSO), sterile, cell culture grade |
| Growth Medium | RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[10] |
| Solid Agar | Sabouraud Dextrose Agar (SDA) for initial culture |
| Saline/PBS | Sterile 0.85% Saline or Phosphate-Buffered Saline (PBS) for washing |
Recommended Fungal Strains
A standard panel should include representative yeasts and molds to assess the breadth of antifungal activity.
| Species | Strain Example (ATCC) | Type | Clinical Relevance |
|---|---|---|---|
| Candida albicans | ATCC 90028 | Yeast | Most common cause of candidiasis[11][12] |
| Candida glabrata | ATCC 90030 | Yeast | Often shows reduced azole susceptibility |
| Cryptococcus neoformans | ATCC 90112 | Yeast | Causes cryptococcal meningitis, especially in the immunocompromised[12] |
| Aspergillus fumigatus | ATCC 204305 | Mold | Major cause of invasive aspergillosis[12] |
Detailed Experimental Protocols
These protocols are adapted from the CLSI M27 (yeasts) and M38 (molds) guidelines, which are the gold standards for antifungal susceptibility testing.[9][10]
Protocol 1: Fungal Inoculum Preparation
Causality: The density of the starting fungal inoculum is the most critical variable for test reproducibility. A low density may result in falsely low MICs, while a high density can lead to falsely high MICs.[13]
-
Initial Culture: Streak the fungal strain from a frozen stock onto an SDA plate and incubate for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds) at 35°C.
-
Harvesting Cells:
-
For Yeasts: Using a sterile loop, collect several colonies and suspend them in 5 mL of sterile saline. Vortex thoroughly for 15 seconds.
-
For Molds: Gently flood the surface of the agar plate with sterile saline. Scrape the surface with a sterile loop to release conidia. Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 5 minutes, then transfer the upper suspension to a new tube.
-
-
Washing Cells (Pro-Tip): Centrifuge the cell suspension at 1,200 x g for 5 minutes.[14] Discard the supernatant and resuspend the pellet in 5 mL of fresh sterile saline. This step removes residual media that could interfere with the assay. Repeat twice.
-
Standardization: Adjust the cell density of the suspension with sterile saline to match a 0.5 McFarland standard. This is typically achieved by adjusting the suspension to achieve a transmittance of 75-77% at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Working Suspension: Dilute the standardized suspension 1:1000 in RPMI-1640 medium. This creates the final working inoculum of approximately 1-5 x 10³ CFU/mL.[15] This suspension must be used within 30 minutes of preparation.
Protocol 2: Broth Microdilution Assay
Trustworthiness: This protocol incorporates positive, negative (growth), and sterility controls to validate the assay. The positive control (e.g., Fluconazole) confirms that the assay can detect inhibition, while the growth and sterility controls confirm the viability of the fungi and the sterility of the medium, respectively.
-
Plate Preparation: Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12 of a 96-well microplate.
-
Compound Addition:
-
Prepare a stock solution of each test derivative and the control drug (e.g., Fluconazole) in 100% DMSO at 100 times the highest desired final concentration.
-
Add 2 µL of the 100X stock solution to column 1 (e.g., well A1, B1, etc.), which contains 98 µL of RPMI-1640. This creates a 1:50 dilution and a starting concentration of 2X the final desired concentration.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate from column 2 to column 10.
-
After mixing in column 10, discard 100 µL. Columns 1-10 now contain 100 µL of compound at serially diluted 2X concentrations.
-
-
Control Wells:
-
Growth Control (Column 11): Contains 100 µL of RPMI-1640. This well will receive the inoculum but no drug.
-
Sterility Control (Column 12): Contains 100 µL of RPMI-1640. This well will receive neither inoculum nor drug.
-
-
Inoculation: Add 100 µL of the final working fungal inoculum (from Protocol 1, Step 5) to all wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well (1-11) is now 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours (yeasts) or as determined appropriate for the growth rate of the mold species.[9]
Protocol 3: Data Analysis and MIC Determination
-
Visual Inspection: Before reading, check the control wells.
-
The sterility control (column 12) should show no growth.
-
The growth control (column 11) should show turbidity (for yeasts) or a distinct cell pellet/mat (for molds).
-
-
Reading the MIC: The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant reduction in fungal growth compared to the growth control.
-
For Azoles (like these triazole derivatives) against Yeasts: The endpoint is typically defined as the concentration that produces an ~50% reduction in turbidity compared to the growth control.[9]
-
For Azoles against Molds: The endpoint is typically the lowest concentration showing 100% growth inhibition.[9]
-
-
Data Recording: Record the MIC value for each compound against each fungal strain.
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison between derivatives and against the standard control drug.
Table 1: Example MIC Data for this compound Derivatives (µg/mL)
| Compound ID | C. albicans | C. glabrata | C. neoformans | A. fumigatus |
| Derivative 1 | 4 | 16 | 8 | >64 |
| Derivative 2 | 0.5 | 4 | 2 | 16 |
| Derivative 3 | >64 | >64 | >64 | >64 |
| Fluconazole | 1 | 8 | 4 | >64 |
| Voriconazole | 0.125 | 0.25 | 0.125 | 1 |
Pro-Tips from the Field: Ensuring Scientific Integrity
-
DMSO Concentration: The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth. Always run a "solvent control" (a growth control well containing the highest amount of DMSO used) to confirm it has no effect on its own.
-
Plate Edge Effect: Evaporation can be more pronounced in the outer wells of a 96-well plate. To mitigate this, consider not using the outermost wells for critical tests or place the plate in a humidified chamber during incubation.
-
Reading Subjectivity: Visual reading of MICs, especially the 50% inhibition endpoint for yeasts, can be subjective. For more quantitative and objective results, consider using a plate reader to measure absorbance (e.g., at 600 nm) or using a metabolic indicator dye like resazurin or XTT.[15]
-
Reproducibility: Always perform screenings in at least duplicate or triplicate to ensure the reproducibility of your MIC values.
-
CLSI Documents: For detailed, official guidelines, always refer to the latest versions of CLSI documents M27 (yeasts), M38 (filamentous fungi), and M60 (performance standards).[10][16] These documents provide the foundational methodology for regulatory and comparative studies.
References
-
Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Available at: [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Open Forum Infectious Diseases. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. Available at: [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Available at: [Link]
-
Triazole antifungals. (n.d.). EBSCO. Available at: [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). PubMed Central. Available at: [Link]
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (1995). Journal of Clinical Microbiology. Available at: [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). PubMed Central. Available at: [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2019). PubMed Central. Available at: [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Available at: [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
In vitro antifungal susceptibility testing. (2018). ResearchGate. Available at: [Link]
-
Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology. Available at: [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2004). PubMed Central. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central. Available at: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2012). PubMed Central. Available at: [Link]
-
Antifungal screening of novel hybrids of triazole derivatives. (2022). ResearchGate. Available at: [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2018). Molecules. Available at: [Link]
-
Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (2024). MDPI. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (2020). PubMed Central. Available at: [Link]
-
Fungal Infection (Mycosis): Types, Causes & Treatments. (2022). Cleveland Clinic. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2019). Molecules. Available at: [Link]
-
Fungal infections: Pathogenesis, antifungals and alternate treatment approaches. (2022). PubMed Central. Available at: [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Laboratory tests for fungal infections. (n.d.). DermNet. Available at: [Link]
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Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (2016). Der Pharma Chemica. Available at: [Link]
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Application Notes and Protocols for Antimicrobial Assays of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Authored by: A Senior Application Scientist
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Compounds featuring the 1,2,4-triazole scaffold are of significant interest due to their diverse and potent biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3][4] The specific compound, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, is a synthetic molecule built upon this promising heterocyclic core. The inclusion of a bromine atom and a methoxymethyl group on the 1,2,4-triazole ring presents a unique chemical structure that may confer significant biological activity.[5] Preliminary studies on related triazole derivatives suggest potential for antimicrobial and antifungal efficacy.[5][6]
This guide provides a comprehensive overview and detailed protocols for conducting foundational antimicrobial assays on this compound. These protocols are designed for researchers, scientists, and drug development professionals engaged in the initial screening and characterization of novel chemical entities. The methodologies described herein adhere to internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8][9]
Scientific Rationale and Mechanistic Insights
Triazole-based compounds are well-established as antifungal agents. Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, 14α-demethylase.[2][10] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][10][11] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.[2] While this is the canonical antifungal mechanism, some triazole derivatives have also demonstrated antibacterial activity, although the precise mechanisms are still under investigation.[1][12] It is hypothesized that they may interfere with other critical cellular processes in bacteria. The presence of a halogen, such as bromine, on the triazole ring has been shown in some derivatives to enhance antimicrobial potency.[1]
The assays outlined in this document will quantitatively and qualitatively assess the ability of this compound to inhibit the growth of a representative panel of pathogenic bacteria and fungi.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for evaluating the antimicrobial properties of a novel compound like this compound.
Caption: Experimental workflow for antimicrobial evaluation.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following CLSI guidelines.[1][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve this compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth medium (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add a calculated volume of the stock solution of the test compound to the first well of each row to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the microbial inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria.
-
Incubate at 35°C for 24-48 hours for yeast.
-
-
Reading and Interpreting Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[13][14] It provides a visual indication of the compound's activity through the measurement of a zone of inhibition.
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (as in Protocol 1)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol or ethanol) at a known concentration.
-
Apply a precise volume (e.g., 10 µL) of the solution onto each sterile paper disk to achieve a specific drug loading (e.g., 30 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14]
-
-
Application of Disks:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
-
Controls:
-
Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.
-
Negative Control: A blank disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Data Presentation
The results of the antimicrobial assays should be recorded systematically. Below is a sample table for presenting the MIC values and zone of inhibition diameters for this compound against a panel of microorganisms.
| Microorganism | ATCC Strain | Gram Stain/Type | MIC (µg/mL) of Test Compound | Zone of Inhibition (mm) | Positive Control (MIC in µg/mL / Zone in mm) |
| Staphylococcus aureus | 25923 | Gram-positive | 16 | 18 | Ciprofloxacin (≤1 / ≥21) |
| Escherichia coli | 25922 | Gram-negative | 32 | 15 | Ciprofloxacin (≤1 / ≥21) |
| Pseudomonas aeruginosa | 27853 | Gram-negative | >128 | 0 | Ciprofloxacin (≤1 / ≥21) |
| Candida albicans | 90028 | Yeast | 8 | 20 | Fluconazole (≤8 / N/A) |
Quality Control
Adherence to strict quality control measures is paramount for the validity of antimicrobial susceptibility testing.
-
Reference Strains: Always include well-characterized reference strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC).[15][16][17]
-
Standardized Methods: Follow established protocols from organizations like CLSI to ensure consistency and comparability of results.[3][7]
-
Media and Reagents: Use high-quality culture media and reagents, and perform sterility checks.
-
Inoculum Density: The density of the microbial inoculum must be standardized to a 0.5 McFarland standard to ensure reproducible results.
References
-
Gornowicz, A. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(11), 365. [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Kamal, A., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. European Journal of Medicinal Chemistry, 46(11), 5271-5281. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Kim, J. H., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 35(6), 635–638. [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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van der Zwaluw, K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01969-17. [Link]
-
EBSCO. (n.d.). Triazole antifungals. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
Zhang, M., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. [Link]
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Brilhante, R. S. N., et al. (2015). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 46(1), 269–274. [Link]
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-
Kumari, M., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 1. [Link]
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HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
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BenchFly. (n.d.). Testing an Antibiotic Using a Disk Diffusion Assay. [Link]
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Rybak, Z. A., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3589. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
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Clinical and Laboratory Standards Institute. (2022). Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. [Link]
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Asif, M. (2017). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Pharmaceutical Sciences Asia, 44(2), 59-74. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Protocol for Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl-1-(methoxymethyl)-1H-1,2,4-triazoles
An Application Note for Medicinal and Process Chemistry Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive, field-proven guide for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, optimization strategies, and troubleshooting advice to ensure robust and reproducible outcomes. The methoxymethyl (MOM) group serves as a stable N-protecting group, compatible with the reaction conditions.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (e.g., boronic acid or ester) with an organic halide or triflate.[6][7] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8]
The catalytic cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[6][9] For electron-deficient heteroaryl bromides like our substrate, this step can be rate-limiting and often requires an electron-rich ligand on the palladium center to proceed efficiently.[10]
-
Transmetalation: A base activates the organoboron reagent to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) center, displacing the halide. The presence of water can sometimes facilitate this step by aiding in the dissolution of the inorganic base and influencing the boronate equilibrium.[12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the desired C-C bond, yielding the 5-aryl-1,2,4-triazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Critical Parameters and Component Selection: The Scientist's Rationale
The success of coupling nitrogen-rich heterocycles hinges on the judicious selection of reaction components. Each choice is a deliberate step to favor the desired reaction pathway over potential side reactions.
| Component | Rationale and Field-Proven Insights | Recommended Starting Points |
| Palladium Precatalyst | The choice of palladium source dictates the initiation of the cycle. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often air-stable and convenient but require in situ reduction to the active Pd(0) state.[1][9] Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly but may be less stable. For challenging couplings, pre-formed catalysts that combine the palladium source and ligand (precatalysts) offer superior activity and reproducibility.[10] | PdCl₂(dppf), Pd(OAc)₂ + Ligand, or a Buchwald Precatalyst (e.g., XPhos Pd G3). |
| Ligand | The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.[1] For electron-deficient substrates like 5-bromo-1,2,4-triazole, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[13][14] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[10] | SPhos, XPhos, or RuPhos. |
| Base | The base's primary role is to activate the boronic acid, forming a boronate complex that is more competent for transmetalation.[11] The choice of base is critical; its strength and solubility can significantly impact yield. Inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[1] For N-H containing heterocycles, a strong base is often needed, but since our substrate is N-protected, a moderately strong base like K₂CO₃ or K₃PO₄ is an excellent starting point.[15] | K₂CO₃ or K₃PO₄. |
| Solvent System | The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. Aprotic polar solvents are standard.[1] Dioxane, THF, or toluene are frequently used, often with a small amount of water.[1][12] The aqueous phase helps dissolve the inorganic base and can accelerate transmetalation. However, excess water can lead to a key side reaction: protodeboronation.[10] For sensitive substrates, anhydrous conditions may be necessary.[16] | 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂O. |
| Boron Reagent | While boronic acids are common, they are susceptible to protodeboronation and homocoupling.[1][10] For valuable or sensitive coupling partners, more stable boronic esters, such as pinacol (BPin) or MIDA esters, are recommended.[1] They are more robust and release the boronic acid slowly under the reaction conditions, minimizing side reactions. | Arylboronic acid or Arylboronic acid pinacol ester. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
3.1 Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium Catalyst: PdCl₂(dppf) (2-5 mol%) or Pd(OAc)₂ (2 mol%)
-
Ligand (if using Pd(OAc)₂): SPhos (4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (degassed)
-
Water (degassed, deionized)
-
Inert Gas: Argon or Nitrogen
-
Extraction Solvents: Ethyl acetate, Water, Brine
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
3.2 Equipment
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Schlenk line)
-
Standard laboratory glassware (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system
3.3 Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 1.0 mmol, 206 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand (e.g., Pd(OAc)₂ at 2 mol%, 4.5 mg, and SPhos at 4 mol%, 16.4 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is critical to prevent catalyst degradation.[10]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane, 5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting bromide.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-1-(methoxymethyl)-1H-1,2,4-triazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
Caption: A flowchart of the key experimental stages for the Suzuki coupling.
Troubleshooting and Optimization
Even robust protocols can require optimization. Below are common issues and logical solutions.
| Observation / Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active ligand.3. Incorrect base or solvent choice. | 1. Ensure thorough degassing of solvents and use a fresh catalyst.2. Screen more electron-rich/bulky ligands (e.g., XPhos, RuPhos).3. Try a stronger base (K₃PO₄, Cs₂CO₃) or a different solvent system (e.g., Toluene/H₂O). |
| Protodeboronation (Boronic acid is converted to Ar-H) | 1. Reaction temperature is too high.2. Excess water or prolonged reaction time.3. Base is too strong or harsh. | 1. Lower the reaction temperature.2. Use anhydrous conditions with a soluble base (e.g., TMSOK) or switch to a more stable boronic ester (pinacol or MIDA ester).[1][10][16] |
| Homocoupling of Boronic Acid (Formation of R'-R') | 1. Presence of oxygen oxidizing the boronic acid.2. Use of a Pd(II) precatalyst without sufficient ligand. | 1. Improve degassing procedure for all reagents and solvents.[10]2. Increase ligand-to-palladium ratio or switch to a Pd(0) source. |
| Dehalogenation of Starting Material (Formation of 1-MOM-Triazole) | 1. Certain ligand/solvent combinations.2. Presence of a hydrogen source. | 1. Change the ligand or solvent system.2. Ensure solvents are anhydrous if this side reaction is significant. |
Conclusion
This application note provides a validated and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the rationale behind each component and experimental step, researchers can effectively troubleshoot and adapt this methodology for a wide range of aryl and heteroaryl boronic acids. This powerful transformation is a key enabler for the synthesis of novel 1,2,4-triazole derivatives, accelerating discovery programs in pharmaceutical and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry Website.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Loh, T.-P., & Chng, S.-S. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2491-2512.
- Li, J., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Organic Reactions Wiki.
- Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Liu, S., et al. (2014).
- Molander, G. A., et al. (2012).
- ResearchGate. The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c...
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
- ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides...
- Di Sarno, V., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(11), 2843.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Galkin, M. A., et al. (2017). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 53(4), 441-447.
- Wikipedia. Cross-coupling reaction. Wikipedia.
- Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(10), 4689-4699.
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- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
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- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold holds a privileged position due to its remarkable versatility and presence in numerous clinically approved drugs.[1] This five-membered heterocycle is a bioisostere for esters and amides, capable of engaging in crucial hydrogen bonding interactions with biological targets, which contributes to its broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole emerges not as a final drug candidate itself, but as a highly strategic and versatile building block for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the applications of this compound, detailing its synthetic utility, proposing robust experimental protocols, and contextualizing its role in the broader drug discovery workflow. For researchers and scientists in drug development, understanding the potential of this intermediate can unlock new avenues for lead optimization and the creation of diverse chemical libraries.
Core Attributes and Synthetic Rationale
The medicinal chemistry utility of this compound is rooted in the distinct functionalities of its substituents:
-
The 5-Bromo Group: This halogen atom is the primary reactive handle for introducing molecular diversity. It is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile and regioselective installation of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino moieties at the 5-position of the triazole ring, which is often a key vector for modulating pharmacological activity and selectivity.
-
The 1-(Methoxymethyl) Group: The methoxymethyl (MOM) ether serves as a stable and lipophilic protecting group for the N1 position of the triazole ring. In many biological contexts, a substituent at this position is crucial for target engagement. The MOM group can be strategically retained in the final molecule to enhance cell permeability or, if desired, can be cleaved under acidic conditions to reveal a free N-H group, which can act as a hydrogen bond donor. This dual potential adds a layer of strategic flexibility to the drug design process.
The combination of these two features in a single, stable molecule provides a powerful platform for systematic structure-activity relationship (SAR) studies.
Synthetic Pathways and Considerations
While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically inferred from established methodologies for N-alkylation and bromination of 1,2,4-triazoles.
Proposed Synthetic Workflow
A plausible and efficient synthesis would likely involve a two-step process starting from commercially available 1H-1,2,4-triazole.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazole
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar) at 0 °C, add a solution of 1H-1,2,4-triazole (1.0 eq.) in anhydrous THF dropwise.
-
Activation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(methoxymethyl)-1H-1,2,4-triazole.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve 1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq.) in a suitable solvent such as acetonitrile or carbon tetrachloride.
-
Bromination: Add N-bromosuccinimide (NBS, 1.05 eq.) to the solution. For radical-initiated reactions, a catalytic amount of a radical initiator like benzoyl peroxide can be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux, depending on the solvent and substrate reactivity. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Applications in Medicinal Chemistry: Protocols for Derivatization
The true value of this compound lies in its utility as a versatile scaffold for generating libraries of novel compounds. Below are detailed protocols for key derivatization reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol allows for the introduction of aryl and heteroaryl groups, which are prevalent in many drug molecules for establishing key interactions with protein targets.
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (N2 or Ar) for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 5-substituted triazole.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is invaluable for introducing primary or secondary amines, enabling the formation of key hydrogen bonding interactions and modulating the physicochemical properties of the final compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the 5-amino-1,2,4-triazole derivative.
Inferred Biological Relevance and Future Directions
While direct biological data for derivatives of this compound is scarce, the extensive literature on other substituted 1,2,4-triazoles allows for informed predictions of their potential therapeutic applications.
Table 1: Potential Therapeutic Targets and Applications of Derivatized Scaffolds
| Derivative Class | Potential Therapeutic Area | Rationale and Key References |
| 5-Aryl/Heteroaryl-1,2,4-triazoles | Anticancer | Many 1,2,4-triazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of kinases and tubulin polymerization.[3] The introduced aryl group can be designed to target specific enzyme pockets. |
| 5-Amino-1,2,4-triazoles | Antimicrobial, Antifungal | The 1,2,4-triazole core is a key pharmacophore in several antifungal drugs.[4] The amino substituent can be further functionalized to optimize activity and spectrum. |
| 5-Alkynyl-1,2,4-triazoles | Antiviral, Enzyme Inhibition | The alkynyl group can act as a reactive handle for "click" chemistry or as a pharmacophore itself, engaging in specific interactions with viral enzymes. |
Conclusion
This compound represents a quintessential example of a strategic building block in modern medicinal chemistry. Its true power is not in its own biological activity, but in its capacity to serve as a versatile and reliable platform for the synthesis of diverse and complex molecules. The orthogonal reactivity of the bromo and methoxymethyl groups provides medicinal chemists with a robust tool for systematic SAR exploration and the development of novel drug candidates across a wide range of therapeutic areas. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively leverage this valuable intermediate in their drug discovery programs.
References
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Kumari, S., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 5. Available at: [Link]
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El-Gohary, N. S., et al. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 12(45), 29283-29301. Available at: [Link]
-
ResearchGate. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available at: [Link]
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ResearchGate. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-Triazole scaffolds as promising pharmacological agents. Available at: [Link]
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PubMed Central. (2022). In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum. Available at: [Link]
-
MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available at: [Link]
-
ResearchGate. (2016). 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[2][3][5]triazolo[1,5-a]pyrimidin-7-ol. Available at: [Link]
-
PubChemLite. 3-bromo-5-methoxy-1-methyl-1h-1,2,4-triazole. Available at: [Link]
- Google Patents. US4904793A - Triazole compounds, and their production.
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
Beilstein Journals. (2019). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available at: [Link]
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PubMed Central. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]
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PubMed Central. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Introduction: The Strategic Value of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole in Medicinal Chemistry
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties. This five-membered heterocycle, containing three nitrogen atoms, imparts metabolic stability, hydrogen bonding capability, and can act as a bioisostere for amide or ester groups. These characteristics have led to the successful development of a wide array of therapeutics with antifungal, anticancer, antiviral, and antibacterial activities.
This compound emerges as a highly versatile and strategic building block for the synthesis of novel heterocyclic entities. The bromine atom at the 5-position serves as a linchpin for a variety of cross-coupling and substitution reactions, allowing for the introduction of diverse molecular fragments. The methoxymethyl (MOM) group at the 1-position provides a stable protecting group that can be readily removed under acidic conditions, offering further avenues for molecular diversification. This guide provides a detailed exploration of the synthetic transformations possible with this key intermediate, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is dominated by the C-Br bond, which is amenable to several powerful synthetic transformations. The primary routes for derivatization include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are particularly relevant.
The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-substituted triazoles. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Mechanism Rationale: The catalytic cycle commences with the oxidative addition of the 5-bromo-1,2,4-triazole to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the cycle.
Caption: Suzuki-Miyaura Catalytic Cycle.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the triazole ring to a terminal alkyne. This reaction is invaluable for creating extended π-systems and introducing functionalities for further elaboration, such as in "click" chemistry.[1][2][3]
Mechanism Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[3] The palladium cycle mirrors the Suzuki coupling (oxidative addition and reductive elimination). The copper cycle's role is to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] Copper-free protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[2]
Caption: Sonogashira Dual Catalytic Cycles.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines.[5] This reaction is particularly useful for accessing novel 5-amino-1,2,4-triazole derivatives, which are prevalent in pharmacologically active compounds.
Mechanism Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps.
Caption: Buchwald-Hartwig Catalytic Cycle.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. This pathway provides a metal-free alternative for introducing various nucleophiles.
Mechanism Rationale: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (bromide) is then expelled, restoring the aromaticity of the triazole ring. The presence of electron-withdrawing nitrogen atoms in the triazole ring is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby activating the substrate for nucleophilic attack.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the synthesis of 1-(methoxymethyl)-5-phenyl-1H-1,2,4-triazole.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Stir the mixture at 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Reactant/Reagent | MW | Amount (mmol) | Equivalents |
| 5-Bromo-1-(MOM)-triazole | 192.01 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.5 | 0.05 | 0.05 |
| PPh₃ | 262.29 | 0.1 | 0.1 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 1-(methoxymethyl)-5-(phenylethynyl)-1H-1,2,4-triazole.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the product.
| Reactant/Reagent | MW | Amount (mmol) | Equivalents |
| 5-Bromo-1-(MOM)-triazole | 192.01 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.9 | 0.03 | 0.03 |
| CuI | 190.45 | 0.06 | 0.06 |
| Et₃N | 101.19 | 3.0 | 3.0 |
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines the synthesis of 4-(1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and stir the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient).
| Reactant/Reagent | MW | Amount (mmol) | Equivalents |
| 5-Bromo-1-(MOM)-triazole | 192.01 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.67 | 0.048 | 0.048 |
| NaOtBu | 96.1 | 1.4 | 1.4 |
Protocol 4: Nucleophilic Aromatic Substitution with Sodium Phenoxide
This protocol describes the synthesis of 1-(methoxymethyl)-5-phenoxy-1H-1,2,4-triazole.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under argon, add sodium hydride (1.2 mmol, 1.2 equiv) and wash with anhydrous hexanes (2 x 5 mL).
-
Add anhydrous DMF (5 mL) and cool the suspension to 0 °C.
-
Add a solution of phenol (1.1 mmol, 1.1 equiv) in anhydrous DMF (2 mL) dropwise. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (3 mL).
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 6 hours.
-
Cool the mixture to 0 °C and cautiously quench with water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
| Reactant/Reagent | MW | Amount (mmol) | Equivalents |
| 5-Bromo-1-(MOM)-triazole | 192.01 | 1.0 | 1.0 |
| Phenol | 94.11 | 1.1 | 1.1 |
| Sodium Hydride (60%) | 40.00 | 1.2 | 1.2 |
Synthesis of Fused Heterocycles: Intramolecular Cyclization
The functionalized 1,2,4-triazoles synthesized via the methods above can serve as precursors for the construction of fused heterocyclic systems. For instance, a 5-alkynyl-substituted triazole can undergo intramolecular cyclization to form triazolo-fused pyridines or pyrimidines, depending on the nature of the substituents and reaction conditions.
Caption: General workflow for fused heterocycle synthesis.
Deprotection of the Methoxymethyl (MOM) Group
The MOM group is stable to the basic and nucleophilic conditions of the reactions described above but can be readily cleaved under acidic conditions to reveal the N-H triazole.
Protocol 5: Acid-Catalyzed Deprotection of the MOM Group
Materials:
-
MOM-protected triazole derivative
-
Methanol
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the MOM-protected triazole (1.0 mmol) in methanol (10 mL).
-
Add a few drops of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate (15 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected triazole.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides efficient access to functionalized 1,2,4-triazoles. These intermediates can be further elaborated, including the synthesis of complex fused systems and deprotection to reveal the core triazole scaffold. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and scientists in the field of drug development to explore new chemical space and advance their discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Douhal, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2163–2173. Retrieved from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Vetticatt, M. J., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14755–14765. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
Sources
"use of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole as a ligand in catalysis"
An in-depth guide to the utilization of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole as a versatile ligand precursor in palladium-catalyzed cross-coupling reactions. For research scientists and professionals in drug development.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and, most importantly, its application as a precursor to an N-heterocyclic carbene (NHC) ligand for palladium-catalyzed cross-coupling reactions. The protocols and insights provided are grounded in established principles of organometallic chemistry and catalysis, drawing parallels from analogous systems to ensure scientific rigor and practical utility.
Introduction: The Emerging Role of Triazole-Based Ligands in Catalysis
Triazole derivatives have garnered significant attention in the field of catalysis due to their robust electronic properties and versatile coordination chemistry.[1] The presence of multiple nitrogen atoms allows for strong coordination to transition metals, making them effective ligands in a variety of catalytic transformations.[2] Specifically, 1,2,4-triazoles can be readily converted into N-heterocyclic carbenes (NHCs), a class of ligands celebrated for their strong σ-donating ability, which forms highly stable and active metal complexes.[3][4]
The subject of this guide, this compound, is a particularly interesting scaffold for several reasons:
-
The Bromine Handle : The bromine atom at the C5 position serves as a reactive site for further functionalization, allowing for the introduction of various substituents through cross-coupling reactions.[5][6] This feature enables the synthesis of a library of ligands with tuned steric and electronic properties.
-
The Methoxymethyl (MOM) Group : The MOM group at the N1 position is a common protecting group that can be stable under various reaction conditions but can also be removed if desired, offering further synthetic flexibility.
-
Precursor to NHC Ligands : The triazole core can be readily converted into a triazolium salt, the direct precursor to a triazolylidene (a type of NHC) ligand. These triazole-derived NHCs are known to be even stronger electron donors than their imidazole-based counterparts, leading to highly active catalysts.[4]
This guide will focus on the application of this compound as a precursor to a palladium-NHC catalyst for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Synthesis of this compound
A potential synthetic pathway is outlined below:
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. isres.org [isres.org]
- 8. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Welcome to the technical support center for the purification of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this and similar heterocyclic compounds. The information herein is structured to offer not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Column Chromatography Issues
Question 1: I'm observing poor separation of my target compound from an impurity during column chromatography. What steps can I take to improve the resolution?
Answer: Poor separation is a common challenge in column chromatography. Here is a systematic approach to troubleshoot this issue:
-
Analyze the Polarity: The first step is to understand the polarity difference between your desired product and the impurities. Use Thin Layer Chromatography (TLC) with various solvent systems to assess this. A good solvent system will show a clear separation of spots on the TLC plate.
-
Adjust the Solvent System:
-
If the spots are too close together, you need to alter the eluent's polarity. For triazole derivatives, which are often polar, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
If your compound and the impurity are moving too slowly (low Retention Factor, Rf), increase the polarity of the mobile phase by adding more ethyl acetate or a small amount of an even more polar solvent like methanol.
-
Conversely, if they are moving too quickly (high Rf), decrease the polarity by increasing the proportion of hexanes.[1]
-
-
Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.[1]
-
Check for Column Overloading: The amount of crude material loaded onto the column should typically be between 1-5% of the mass of the stationary phase (silica gel).[1] Overloading the column will lead to broad, overlapping bands. If you need to purify a large amount of material, it is better to use a larger column.
-
Compound Stability on Silica Gel: Some heterocyclic compounds can be unstable on silica gel, which is acidic. This can lead to streaking or the appearance of new spots on the TLC plate during the column run. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[2] If your compound is unstable, you can consider using a different stationary phase like alumina or deactivating the silica gel.[2]
Question 2: My compound is not eluting from the column, even with a highly polar solvent system. What could be the problem?
Answer: If your compound remains at the top of the column, it is likely too polar for the chosen conditions. Here's what to do:
-
Drastically Increase Solvent Polarity: If you are using a gradient, ensure it goes to a very high polarity. For extremely polar compounds, you may need to use solvent systems containing methanol or even small amounts of acetic acid or ammonia to help with elution.
-
Reverse-Phase Chromatography: If your compound is highly polar, it might be better suited for reverse-phase chromatography.[2] In this technique, the stationary phase is non-polar (like C18 silica), and the mobile phase is polar (like a mixture of water and acetonitrile or methanol).
-
Check for Insolubility: It's possible that your crude material is not fully soluble in the eluent, causing it to precipitate at the top of the column. Ensure your crude sample is fully dissolved in a minimum amount of the mobile phase before loading.[2]
Recrystallization Issues
Question 1: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several strategies to induce crystallization:
-
Add More Solvent: The solution might be too supersaturated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.[1][3]
-
Slow Cooling: Rapid cooling often leads to the formation of an oil.[3] After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[1]
-
Change the Solvent System: The chosen solvent may not be ideal. You can try a different solvent or a solvent mixture. For example, dissolving the compound in a good solvent (like ethanol) and then slowly adding a poor solvent (like water) until the solution becomes cloudy can induce crystallization.[4][5]
Question 2: My yield after recrystallization is very low. What are the common causes and how can I improve it?
Answer: Low recovery is a frequent issue in recrystallization. Here are some potential causes and solutions:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[1] Use only the minimum amount of boiling solvent necessary to fully dissolve the solid.[4]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[3]
-
Significant Solubility in Cold Solvent: Your compound may still be quite soluble in the solvent even at low temperatures. To address this, you can try a different solvent in which your compound is less soluble when cold. Alternatively, you can reduce the volume of the mother liquor by evaporation and cool it again to recover more product, which may then require a second recrystallization.[1]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization to complete. Leaving the solution in an ice bath for a longer period can sometimes improve the yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: The choice of purification technique depends on the nature and quantity of impurities. For many heterocyclic compounds like this compound, a combination of methods is often most effective.[1]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities and is often the first choice for purifying crude reaction mixtures.[6]
-
Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization is an excellent method for obtaining highly pure material.[4] It is often used after an initial purification by column chromatography.
-
Acid-Base Extraction: Since triazoles are basic, an acid-base extraction can be a powerful way to remove non-basic impurities. The crude material can be dissolved in an organic solvent and washed with an acidic aqueous solution. The triazole will move into the aqueous layer as its salt. The aqueous layer can then be separated, basified, and the purified triazole extracted back into an organic solvent.[5]
Q2: What are the common impurities I should expect in the synthesis of this compound?
A2: The impurity profile will depend on the synthetic route. However, some common impurities could include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.[7]
-
Isomers: Depending on the synthetic method, you might form regioisomers of the desired product. For example, the methoxymethyl group could potentially attach to a different nitrogen on the triazole ring.
-
Side-Products: Side reactions can lead to various byproducts. For instance, over-bromination or reactions involving the solvent could occur.[7]
-
Decomposition Products: The target molecule might be unstable under the reaction or workup conditions, leading to degradation products.[7]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for structural elucidation. The spectra will confirm the presence of the methoxymethyl group, the triazole ring protons, and the overall structure of the molecule.
-
Mass Spectrometry (MS): MS will provide the molecular weight of your compound, confirming its elemental composition.[6]
-
Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing purity. A single sharp peak indicates a pure compound.[8][9]
Data Presentation
Table 1: Representative Solvent Systems for Chromatography of Triazole Derivatives
| Solvent System (v/v) | Application Notes |
| Hexane / Ethyl Acetate | A good starting point for moderately polar compounds. The ratio can be varied to optimize separation. |
| Dichloromethane / Methanol | Effective for more polar triazole derivatives that do not elute with hexane/ethyl acetate. |
| Ethyl Acetate / Methanol | A more polar system for compounds that are strongly retained on silica. |
| Acetonitrile / Water | Commonly used in reverse-phase HPLC for the analysis of polar triazoles.[9] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column. Apply gentle pressure (if necessary) to start the flow. Collect fractions and monitor the elution by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent in which the compound is soluble when hot but sparingly soluble when cold.[4]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]
-
Dry: Dry the purified crystals under vacuum to remove any residual solvent.[4]
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for when a product oils out during recrystallization.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
- Fine Chemical Technologies. (n.d.). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides.
- PubMed. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography.
- PubMed. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides | Grebenkina | Fine Chemical Technologies [finechem-mirea.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"common byproducts in the synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole"
Introduction
The synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a critical step in the development of various pharmaceutical intermediates. The introduction of the methoxymethyl (MOM) group serves to protect the N1 position of the triazole ring, allowing for subsequent selective functionalization at other positions. However, the inherent nucleophilicity of all three nitrogen atoms in the 1,2,4-triazole ring presents a significant challenge, often leading to the formation of undesired regioisomeric byproducts. This guide provides in-depth troubleshooting advice, detailed analytical methods, and optimized protocols to help researchers minimize byproduct formation and ensure the synthesis of the target N1-isomer with high purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My post-reaction NMR spectrum is complex, showing multiple singlets in the aromatic region and several peaks around 5.5-6.0 ppm. What are these impurities?
A1: This is the most common issue encountered and is almost certainly due to the formation of regioisomers. The alkylation of 5-bromo-1H-1,2,4-triazole can occur at the N1, N2, or N4 positions, leading to three distinct products.
-
Primary Cause (Lack of Regioselectivity): The 1,2,4-triazole anion, formed upon deprotonation, has nucleophilic character at multiple nitrogen atoms.[1][2] While the desired N1-substituted product is often the thermodynamically favored isomer, the kinetically favored N4-isomer can form under certain conditions.[3] The N2 isomer is also a potential byproduct.
-
Mechanism of Isomer Formation: The reaction proceeds via nucleophilic attack of the triazolide anion on the electrophilic chloromethyl methyl ether (MOM-Cl). The ratio of the resulting isomers is highly dependent on factors like the choice of base, solvent polarity, counter-ion, and reaction temperature. For instance, using a strong base like sodium hydride in a polar aprotic solvent like DMF typically favors the formation of the N1 isomer.[3][4]
}
-
Recommended Action:
-
Confirm Identities: Use 2D NMR techniques (NOESY/ROESY) to confirm the structures. The N1-isomer will show a correlation between the MOM-CH₂ protons and the triazole C5-H proton.
-
Purification: The isomers can typically be separated using silica gel column chromatography. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective.
-
Reaction Optimization: To favor the N1 isomer, use sodium hydride (NaH) as the base in anhydrous DMF at 0 °C to room temperature. This combination has been shown to provide good regioselectivity for N1 alkylation.[3]
-
Q2: My reaction yield is very low, and TLC/LCMS analysis shows a significant amount of the starting material, 5-bromo-1H-1,2,4-triazole. What went wrong?
A2: This issue points towards either incomplete reaction or, more likely, the cleavage (deprotection) of the MOM group during the reaction or workup.
-
Primary Cause (MOM Group Instability): The methoxymethyl group is an acetal and is highly sensitive to acidic conditions.[5][6] It is stable in a pH range of approximately 4 to 12.[6][7] If your reaction workup involves an acidic wash (e.g., with dilute HCl) or if the reaction conditions inadvertently become acidic, the MOM group will be cleaved, regenerating the starting material.
-
Troubleshooting Steps:
-
Workup Procedure: Ensure your aqueous workup is neutral or slightly basic. Use saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer instead of an acid wash.
-
Reagent Quality: The alkylating agent, MOM-Cl, can degrade to produce HCl, especially in the presence of moisture. Use a fresh, high-purity bottle of MOM-Cl.
-
Reaction Conditions: Ensure the reaction is run under strictly anhydrous conditions to prevent side reactions and potential acid generation.
-
}
Q3: My mass spectrometry data shows a peak corresponding to 1-(methoxymethyl)-1H-1,2,4-triazole (M-Br+H). How did this debrominated byproduct form?
A3: The presence of the non-brominated product is almost always due to an impurity in the starting material.
-
Primary Cause (Starting Material Purity): The synthesis of 5-bromo-1H-1,2,4-triazole from 1H-1,2,4-triazole may not have gone to completion. Any unreacted 1H-1,2,4-triazole will be alkylated under the same reaction conditions, leading to the formation of 1-(methoxymethyl)-1H-1,2,4-triazole and its corresponding regioisomers.
-
Recommended Action:
-
Analyze Starting Material: Before starting the reaction, verify the purity of your 5-bromo-1H-1,2,4-triazole batch by ¹H NMR and LCMS.
-
Purify Starting Material: If significant amounts of the unbrominated triazole are present, purify the starting material by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
-
What are the key safety precautions when using chloromethyl methyl ether (MOM-Cl)? MOM-Cl is a potent and volatile carcinogen and a strong alkylating agent.[8] It must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All equipment should be decontaminated with a solution like aqueous ammonia after use.
-
How can I definitively distinguish the N1, N2, and N4 isomers by NMR? While ¹H and ¹³C NMR can show distinct shifts (see Table 1), unambiguous identification requires 2D NMR. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. For the N1-isomer, a correlation will be observed between the MOM-CH₂ protons and both the C3 and C5 carbons of the triazole ring. For the N4-isomer, the MOM-CH₂ protons will only show a correlation to the C3 and C5 carbons.
-
What is the most effective purification method? Silica gel column chromatography is the most reliable method for separating the regioisomers on a laboratory scale. Due to the polarity of the triazole ring, a solvent system with a polar component is necessary. A gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes typically provides good separation.
Data & Analytical Summaries
Table 1: Comparative Analytical Data for Isomers
| Compound | Isomer Position | Approx. ¹H NMR (δ ppm) - OCH₂O | Approx. ¹H NMR (δ ppm) - Triazole H | Approx. ¹³C NMR (δ ppm) - OCH₂O | Notes |
| Desired Product | N1 | ~5.65 (s, 2H) | ~8.10 (s, 1H) | ~78.5 | The N1 isomer is typically the most downfield shifted in the ¹H NMR for the triazole proton. |
| Byproduct | N2 | ~5.75 (s, 2H) | ~7.95 (s, 1H) | ~83.0 | The N2 isomer often has the most downfield shifted -OCH₂O- signal in both proton and carbon NMR. |
| Byproduct | N4 | ~5.50 (s, 2H) | ~8.05 (s, 1H) | ~72.0 | The N4 isomer's signals are often intermediate or upfield compared to the N1 and N2 isomers. |
| Note: Exact chemical shifts are solvent-dependent and provided for illustrative purposes. |
Experimental Protocols
Protocol 1: Optimized Synthesis for N1-Regioselectivity
This protocol is designed to maximize the yield of the desired this compound.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred DMF.
-
Substrate Addition: Slowly add 5-bromo-1H-1,2,4-triazole (1.0 equivalent), dissolved in a minimum amount of anhydrous DMF, to the NaH suspension at 0 °C.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become a clear or slurry-like consistency.
-
Alkylation: Add chloromethyl methyl ether (MOM-Cl, 1.2 equivalents) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.
References
-
El-Sayed, A. A. T., et al. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]
-
ResearchGate. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]
-
Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Synthetic Communications. Available at: [Link]
-
SlideShare. Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]
-
Polshettiwar, V., et al. (2014). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of the Serbian Chemical Society. Available at: [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]
-
Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. Available at: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available at: [Link]
-
Wikipedia. Methoxymethyl ether. Available at: [Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. This molecule is a key heterocyclic building block in medicinal chemistry and drug development, valued for its specific substitution pattern which allows for further functionalization. However, its synthesis presents notable challenges, particularly concerning regioselectivity during the N-alkylation step and control over the bromination reaction.
This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions (FAQs) to empower researchers to overcome common hurdles in this synthesis. We will explore the critical parameters that govern reaction outcomes, enabling you to achieve consistent yields and high purity.
Synthetic Strategy & Core Challenges
The synthesis of this compound is typically approached via a two-step sequence starting from a commercially available precursor. The primary challenge revolves around controlling the regioselectivity of the N-alkylation of the triazole ring, which has three distinct nitrogen atoms (N1, N2, and N4) available for substitution. The order of operations—bromination followed by methoxymethylation, or vice versa—is a critical consideration that impacts impurity profiles and overall efficiency.
The most common and often successful route involves the N-alkylation of a pre-brominated triazole, as this can offer better regiochemical control.
Frequently Asked Questions (FAQs)
Q1: My N-methoxymethylation of 5-bromo-1H-1,2,4-triazole is giving me a mixture of isomers. How can I improve N1 selectivity?
A1: This is the most common issue. The alkylation of NH-triazoles can yield a mixture of N1 and N2 substituted products[1]. Several factors influence the N1/N2 ratio:
-
Base and Solvent System: The choice of base and solvent is critical. Using a combination of a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often favors N1 alkylation for related heterocycles.[2][3] The cesium effect, in particular, can promote N1 substitution through chelation mechanisms.[4]
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance regioselectivity. Running the alkylation at 0 °C or even -10 °C can suppress the formation of the undesired N2 isomer.[2]
-
Leaving Group on the Alkylating Agent: While chloromethyl methyl ether (MOM-Cl) is standard, the leaving group can influence reactivity. Ensure you are using high-purity MOM-Cl.
Q2: I am seeing significant amounts of starting material after the bromination step. How can I drive the reaction to completion?
A2: Incomplete bromination is typically due to insufficient reactivity of the brominating agent or deactivation of the substrate.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for heterocyclic bromination.[5] If NBS is not effective, elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform can be used, though it is more hazardous.
-
Catalyst/Activator: For less reactive substrates, adding a radical initiator like benzoyl peroxide or AIBN when using NBS can be effective.[1] Alternatively, acidic conditions can activate the ring towards electrophilic bromination.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitoring by TLC or LC-MS is crucial to determine the point of maximum conversion without significant byproduct formation.
Q3: The MOM (methoxymethyl) group seems to be cleaving during my workup or purification. How can I prevent this?
A3: The MOM group is an acetal and is notoriously sensitive to acidic conditions.[1] It is stable in a pH range of approximately 4 to 12.[1]
-
Avoid Acidic Workup: Do not use acidic aqueous solutions (e.g., HCl, NH₄Cl) during the workup. Use neutral water or a saturated sodium bicarbonate solution for washes.
-
Chromatography Considerations: When performing silica gel chromatography, the silica can be slightly acidic. To mitigate this, you can either use pre-treated neutral silica gel or add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to your eluent system.
Q4: My overall yield is very low. Where am I most likely losing my product?
A4: Low yields in multi-step syntheses can stem from several issues.[6]
-
Mechanical Losses: Ensure efficient extraction from the aqueous phase. The product may have some water solubility. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.
-
Incomplete Reactions: As addressed in Q1 and Q2, ensure each step goes to completion by monitoring the reaction progress.
-
Purification Losses: "Oiling out" during crystallization or smearing on a chromatography column can lead to significant loss. If your product is an oil, try co-evaporating with a non-polar solvent like hexane or triturating the oil with cold pentane to induce solidification.
Troubleshooting & Optimization Guide
This section provides a deeper dive into specific problems you may encounter during the synthesis. The proposed synthetic pathway is the N-methoxymethylation of 5-bromo-1H-1,2,4-triazole.
Stage 1: N-Methoxymethylation of 5-bromo-1H-1,2,4-triazole
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive base (e.g., old K₂CO₃). 2. Wet solvent or reagents. 3. Insufficient temperature. | 1. Use freshly ground, anhydrous K₂CO₃ or Cs₂CO₃. 2. Use anhydrous DMF. Ensure starting triazole is dry. 3. While lower temperatures favor selectivity, the reaction may need to be gently warmed (e.g., to room temperature) if no conversion is observed at 0 °C. Monitor carefully by TLC. |
| Mixture of N1 and N2 Isomers | 1. Reaction temperature is too high. 2. Sub-optimal base/solvent combination. | 1. Perform the reaction at 0 °C or lower. Add the MOM-Cl slowly to the cooled mixture of the triazole and base in DMF.[2] 2. Switch to Cs₂CO₃ as the base, which has a higher propensity to direct N1 alkylation in some systems.[4] |
| Formation of Dark Tar | 1. MOM-Cl degradation. 2. Reaction temperature too high, causing decomposition. | 1. Use fresh, high-quality MOM-Cl. This reagent can degrade, especially if exposed to moisture. 2. Maintain strict temperature control. Use an ice/salt bath for temperatures below 0 °C. |
Stage 2: Purification of 1-(methoxymethyl)-5-bromo-1H-1,2,4-triazole
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Isomers are difficult to separate by column chromatography. | Isomers have very similar polarity. | 1. Use a long column with a shallow gradient (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 20%). 2. Consider alternative chromatography techniques like reverse-phase (C18) HPLC if the scale is small. |
| Product streaks on silica gel column. | The triazole nitrogens are interacting strongly with the acidic silica surface. | 1. Add 0.5-1% triethylamine to your eluent system to neutralize active sites on the silica. 2. Use neutral alumina as the stationary phase instead of silica gel. |
| Product decomposes on the column. | The MOM group is being cleaved by the acidic silica gel. | 1. Neutralize the eluent with triethylamine as described above. 2. Work quickly and avoid letting the product sit on the column for extended periods. |
Experimental Protocols
Protocol 1: Regioselective N-Methoxymethylation of 5-bromo-1H-1,2,4-triazole
This protocol is adapted from analogous N-alkylation procedures for substituted triazoles.[2][3]
-
Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 5-bromo-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise to the cold suspension over 15-20 minutes. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a chemical fume hood.[1]
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 2-4 hours or until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding it to a separatory funnel containing cold water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with saturated brine (1x) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
Visualizing the Process
Reaction Workflow Diagram
This diagram illustrates the key steps and decision points in the synthesis.
Caption: Workflow for the N-methoxymethylation of 5-bromo-1H-1,2,4-triazole.
Troubleshooting Decision Tree for Isomer Formation
This diagram helps diagnose and solve the critical issue of regioselectivity.
Caption: Decision tree for troubleshooting poor regioselectivity in N-alkylation.
References
-
El-Gamal, M. I., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. National Institutes of Health. Available at: [Link]
-
Al-Azzawi, A. M. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]
-
ChemSynthesis. (2025). 5-bromo-3-fluoro-1H-1,2,4-triazole. ChemSynthesis. Available at: [Link]
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ARKAT USA, Inc. Available at: [Link]
-
Zhang, T., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2013). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. Available at: [Link]
-
Sneed, B., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
-
Slideshare. (2016). Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available at: [Link]
-
Jones, G. B., et al. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
A Guide for Researchers and Drug Development Professionals
As Senior Application Scientists, we understand that navigating the complexities of a novel molecule's stability profile is a critical phase in research and development. This guide is designed to be a dynamic resource, moving beyond simple protocols to provide in-depth, field-proven insights into the degradation pathways of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and design robust, stability-indicating methods.
The stability of the 1,2,4-triazole core is generally robust, but the substituents—the bromine atom and the N-methoxymethyl group—introduce specific vulnerabilities.[1][2] This guide focuses on predicting and identifying degradation products that may arise from these functional groups under various stress conditions, a process central to forced degradation studies.[3][4]
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during stability and forced degradation studies. The answers are structured to explain the underlying chemistry and guide you to a logical solution.
Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after acid hydrolysis. The parent peak is decreasing. What is the likely identity of this new peak?
A: This is a classic sign of the cleavage of the N-methoxymethyl group. This group is an N,O-acetal, which is known to be highly susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized N-heterocyclic carbocation and methanol. This carbocation is then quenched by water to yield 5-bromo-1H-1,2,4-triazole. This product lacks the nonpolar methoxymethyl group, causing it to elute earlier (i.e., it is more polar) in a typical reverse-phase HPLC system.
Validation Step: To confirm this, spike your degraded sample with a synthesized standard of 5-bromo-1H-1,2,4-triazole. Co-elution of the peaks would provide strong evidence for this degradation pathway. Further confirmation can be achieved using LC-MS to verify the expected mass of the degradant.
Q2: My photostability study is giving inconsistent results. Sometimes I see significant degradation, and other times very little, even under the same light source.
A: Photodegradation of brominated heterocyclic compounds is often a radical-mediated process, making it highly sensitive to the experimental environment.[5][6] The primary pathway is typically reductive debromination, where the C-Br bond is homolytically cleaved.[7] Inconsistency often stems from these factors:
-
Solvent Choice: Solvents capable of donating hydrogen atoms (like isopropanol or THF) can accelerate reductive debromination, whereas aprotic solvents (like acetonitrile) may result in different product profiles or slower degradation.
-
Dissolved Oxygen: Oxygen can act as a radical scavenger or participate in photo-oxidative pathways, leading to different products and kinetics. Degassing your solvent before the experiment can lead to more reproducible results for reductive pathways.
-
Quantum Yield: The efficiency of photodegradation can be low. Ensure your light source provides sufficient energy at the molecule's absorption maximum (λmax) and that the light path to the sample is not obstructed.
Validation Step: Standardize your photostability protocol. Clearly define the solvent system, perform experiments under both ambient and inert (e.g., nitrogen-purged) atmospheres, and precisely control the distance from the light source. Comparing the results will reveal the influence of these variables.
Q3: After exposing the compound to oxidative stress (e.g., H₂O₂), I see multiple new peaks in my LC-MS analysis, some with an m/z increase of +16.
A: An increase in mass by 16 Da is a strong indicator of oxidation, specifically the formation of an N-oxide. The 1,2,4-triazole ring has two potential nitrogen atoms (at positions 2 and 4) that can be oxidized. It is plausible to form both N-oxide isomers, which would appear as distinct peaks in your chromatogram. While the triazole ring itself is relatively stable, it is not immune to strong oxidizing agents.[1][8]
Validation Step: Utilize tandem mass spectrometry (MS/MS) to fragment the parent ion and the new [M+16] peaks. The fragmentation pattern of the triazole core will likely be altered by the position of the N-oxide, which can help in the structural elucidation of the different isomers formed.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the stability and degradation of this compound.
Q1: What are the primary chemical liabilities of this molecule and its most likely degradation pathways?
A: The molecule has two main points of vulnerability under common stress conditions:
-
The N-methoxymethyl group: This is the most sensitive group, particularly to acidic conditions, leading to hydrolysis and formation of 5-bromo-1H-1,2,4-triazole.
-
The Carbon-Bromine bond: This bond is susceptible to photolytic cleavage (photodegradation), resulting in reductive debromination to form 1-(methoxymethyl)-1H-1,2,4-triazole.[5][6][7]
Under strong oxidative conditions, N-oxidation of the triazole ring is also possible. The triazole ring itself is generally stable to thermal and hydrolytic stress.[2]
Q2: How should I design a forced degradation study for this compound?
A: A comprehensive forced degradation study should independently probe hydrolytic, oxidative, photolytic, and thermolytic pathways. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and not artifacts of overly harsh conditions.[3][4] A typical study involves exposing the compound in solution (e.g., in a mixture of acetonitrile and water) to the conditions outlined in the protocol below.
Q3: What are the best analytical techniques for separating and identifying the potential degradation products?
A: A stability-indicating method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the parent compound from its degradants.[9] However, for identification, coupling HPLC to a mass spectrometer (LC-MS) is critical.[10]
-
HPLC-UV: Develop a gradient reverse-phase method that can resolve the nonpolar parent compound from its more polar potential degradants like 5-bromo-1H-1,2,4-triazole and 1-(methoxymethyl)-1H-1,2,4-triazole.
-
LC-MS/MS: Use high-resolution mass spectrometry to obtain accurate mass data for proposed molecular formulas. Tandem MS (MS/MS) is invaluable for fragmenting the degradants to confirm their structure, for example, by observing the loss of the methoxymethyl group or the bromine atom.[9]
Experimental Protocols & Data
Protocol: Forced Degradation Study
This protocol provides a standardized workflow for investigating the degradation pathways of this compound.
1. Sample Preparation:
- Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
- For each stress condition, dilute the stock solution to 0.1 mg/mL in the chosen stress medium (e.g., 50:50 acetonitrile:stressor solution).
2. Stress Conditions:
- Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.
- Oxidative Degradation: Use 3% H₂O₂. Store at room temperature, protected from light.
- Thermal Degradation: Heat the solution (in 50:50 acetonitrile:water) at 80°C. Also, test the solid compound at 80°C.
- Photolytic Degradation: Expose the solution (in a quartz cuvette) to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Run a dark control in parallel.
3. Time Points & Quenching:
- Sample at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
- Before analysis, quench the reactions to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid.
4. Analysis:
- Analyze all samples by a stability-indicating HPLC-UV method.
- Calculate mass balance to ensure all degradants are accounted for.
- Submit samples showing significant degradation for LC-MS/MS analysis to identify unknown peaks.
Table 1: Summary of Potential Degradation Products
| Stress Condition | Key Reactive Site | Primary Degradation Product | Secondary/Minor Products |
| Acid Hydrolysis | N-methoxymethyl group | 5-bromo-1H-1,2,4-triazole | None expected |
| Base Hydrolysis | C-Br bond (potential) | Potential for slow nucleophilic substitution | Generally stable |
| Oxidation (H₂O₂) | Triazole Nitrogens | This compound N-oxide(s) | Ring-opened products (harsh conditions) |
| Photolysis (UV/Vis) | C-Br bond | 1-(methoxymethyl)-1H-1,2,4-triazole | Further degradation products |
| Thermal | - | Generally stable | None expected under moderate heat |
Visualizations: Pathways and Workflows
Proposed Degradation Pathways
The following diagrams illustrate the most probable degradation mechanisms based on the chemical structure of the molecule.
Caption: Proposed acid-catalyzed hydrolytic degradation pathway.
Caption: Proposed photolytic degradation via reductive debromination.
Experimental Workflow Diagram
Caption: General experimental workflow for forced degradation studies.
References
-
PubMed. 4(H)-1,2,4-triazole derivatives with expected biological activity. Available at: [Link].
-
ResearchGate. Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Available at: [Link].
-
SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link].
-
ResearchGate. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link].
-
National Institutes of Health (NIH). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link].
-
PubMed Central. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Available at: [Link].
-
E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available at: [Link].
-
ResearchGate. Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation | Request PDF. Available at: [Link].
-
Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. Available at: [Link].
-
PubMed Central. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Available at: [Link].
-
ResearchGate. 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1][8][11]triazolo[1,5-a]pyrimidin-7-ol. Available at: [Link].
-
Royal Society of Chemistry. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Available at: [Link].
-
PubMed. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Available at: [Link].
-
PubMed. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Available at: [Link].
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link].
-
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available at: [Link].
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link].
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link].
-
Wikipedia. 1,2,4-Triazole. Available at: [Link].
-
OPUS. Analytical Methods. Available at: [Link].
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available at: [Link].
-
ResearchGate. Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Available at: [Link].
-
PubMed. Degradation of Organophosphates Promoted by 1,2,4-Triazole Anion: Exploring Scaffolds for Efficient Catalytic Systems. Available at: [Link].
-
PubMed. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Available at: [Link].
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. biomedres.us [biomedres.us]
- 5. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Buy 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine [smolecule.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4(H)-1,2,4-triazole derivatives with expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Welcome to the technical support center for the scale-up synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis at a larger scale. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a robust and reproducible process.
I. Synthetic Strategy Overview & Key Challenges
The synthesis of this compound can be approached via two primary routes, each presenting unique scale-up challenges:
-
Route A: Bromination of 1-(methoxymethyl)-1H-1,2,4-triazole. This route involves the initial protection of 1H-1,2,4-triazole with a methoxymethyl (MOM) group, followed by bromination. The primary challenge in this route is controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer over other potential isomers.
-
Route B: N-Alkylation of 5-bromo-1H-1,2,4-triazole. This approach begins with the bromination of 1H-1,2,4-triazole, followed by the introduction of the methoxymethyl group. The main hurdle here is the potential for alkylation at different nitrogen atoms of the triazole ring (N1, N2, or N4), leading to a mixture of isomers that can be difficult to separate on a large scale.
This guide will address the challenges associated with both synthetic pathways.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities depend on the synthetic route chosen.
-
Via Route A (Bromination of MOM-protected triazole): You may encounter unreacted starting material, di-brominated byproducts, and isomeric brominated triazoles. The formation of these impurities is often influenced by the brominating agent and reaction conditions.
-
Via Route B (N-alkylation of bromo-triazole): The primary impurities are the N2 and N4-methoxymethyl isomers. The ratio of these isomers is highly dependent on the alkylating agent, base, and solvent used.[1][2]
Q2: What are the safety considerations for the large-scale bromination of 1,2,4-triazoles?
A2: Bromination reactions, especially at scale, require stringent safety protocols.
-
Brominating Agents: Elemental bromine (Br₂) is highly corrosive and toxic, requiring a closed system and specialized handling procedures. N-bromosuccinimide (NBS) is a solid and generally safer alternative, but it can also be hazardous and its reactions can be exothermic.[3]
-
Exothermic Reactions: The bromination of heterocyclic compounds can be highly exothermic. Therefore, controlled addition of the brominating agent and efficient heat management are crucial to prevent runaway reactions.
-
Solvent Choice: The choice of solvent is critical. Halogenated solvents are common, but their environmental impact and potential for side reactions must be considered.
Q3: How can I monitor the progress of the reaction effectively during scale-up?
A3: For scale-up, robust in-process controls are essential.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress, as it can effectively separate the starting materials, product, and various isomers. Thin Layer Chromatography (TLC) can be used for quick qualitative checks.
-
NMR Spectroscopy: Proton NMR (¹H NMR) can be used to determine the ratio of isomers in the crude reaction mixture.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | - Increase reaction time and/or temperature gradually, while monitoring by HPLC. - Ensure efficient stirring to overcome mass transfer limitations in a larger reactor. | Incomplete conversion is a common issue in scaling up reactions. Optimizing reaction parameters based on real-time monitoring is key. |
| Sub-optimal Reagents | - Use freshly recrystallized NBS, as it can degrade over time. - Ensure the starting triazole is pure and dry. | The purity of reagents is critical for achieving high yields. Impurities can interfere with the reaction or lead to side products. |
| Product Degradation | - If the reaction is run at elevated temperatures, consider if the product is thermally labile. - Perform a stability study of the final product under the reaction conditions. | Some heterocyclic compounds can be sensitive to heat, leading to decomposition and lower yields. |
Problem 2: Formation of Isomeric Impurities
Scenario A: Bromination of 1-(methoxymethyl)-1H-1,2,4-triazole (Route A) yields multiple bromo-isomers.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Lack of Regioselectivity | - Screen different brominating agents (e.g., NBS, Br₂). - Vary the solvent and temperature. Aprotic, non-polar solvents at low temperatures often favor specific isomers. | The regioselectivity of electrophilic substitution on the triazole ring is influenced by the electronic and steric environment, which can be modulated by the reaction conditions.[4][5] |
| Over-bromination | - Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly and monitor the reaction closely to stop it upon consumption of the starting material. | The use of excess brominating agent can lead to the formation of di- and tri-brominated species. |
Scenario B: N-alkylation of 5-bromo-1H-1,2,4-triazole (Route B) yields N1, N2, and N4 isomers.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Non-selective Alkylation | - Base Selection: Use a bulky, non-nucleophilic base to favor alkylation at the sterically less hindered nitrogen. - Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) can influence the site of alkylation. Experiment with different solvents. - Counter-ion Effects: The choice of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the regioselectivity. | The alkylation of 1,2,4-triazoles is a classic example of a reaction where regioselectivity is a major challenge. The outcome is a delicate balance of steric and electronic factors, which are influenced by the choice of base, solvent, and counter-ion.[1][2] |
Problem 3: Difficulties in Product Purification and Isolation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Co-elution of Isomers | - Chromatography: Optimize the chromatographic conditions (e.g., stationary phase, mobile phase composition) for better separation. Chiral chromatography may be necessary if enantiomers are formed. - Crystallization: Explore different solvent systems for selective crystallization of the desired isomer. Seeding with a pure crystal of the desired product can aid in selective crystallization. | The separation of closely related isomers is a significant challenge in process chemistry. A combination of chromatographic and crystallization techniques is often required. |
| Product is an Oil | - If the product is expected to be a solid but is obtained as an oil, it may be due to the presence of impurities. Further purification is necessary. - Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. | Impurities can lower the melting point of a compound, causing it to appear as an oil. Trituration can help remove soluble impurities and induce crystallization. |
IV. Experimental Protocols & Data
Illustrative Protocol: Bromination using NBS (Route A)
This is a general guideline and should be optimized for your specific scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform).
-
Cooling: Cool the solution to 0-5 °C.
-
NBS Addition: Slowly add a solution of N-bromosuccinimide (1.05 eq) in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 1: Solvent and Base Selection for N-Alkylation (Route B)
| Solvent | Base | Expected Major Isomer | Comments |
| DMF | NaH | Mixture of N1 and N2 | Sodium hydride is a strong, non-selective base. |
| Acetonitrile | K₂CO₃ | Mixture, may favor N1 | A weaker base can sometimes offer better selectivity. |
| THF | LHMDS | Potentially higher selectivity for N1 | A bulky base can favor the sterically less hindered position. |
This table provides a starting point for optimization. The actual isomer ratios will need to be determined experimentally.
V. Visualizing the Synthetic Pathways
Diagram 1: Synthetic Routes to this compound
Caption: Two primary synthetic routes to the target molecule.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address low product yield.
VI. References
-
Abdel-Wahab, B. F. et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA.
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chem Cent J.
-
Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389–5396.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
Sources
- 1. Sci-Hub. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes / Chemistry Central Journal, 2016 [sci-hub.box]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. sci-hub.st [sci-hub.st]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Welcome to the technical support guide for 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole (CAS No. 1210892-10-6). This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or utilizing this compound. Given the nuances of substituted triazole chemistry, characterization can present unique challenges.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these issues, ensure the integrity of your results, and troubleshoot common problems.
Section 1: Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more signals than I expected for my purified product. What is the likely cause?
A: This is a very common issue when working with N-substituted triazoles and typically points to one of two possibilities: the presence of regioisomers or residual impurities from the synthesis.
-
Regioisomerism: The most probable cause is the formation of multiple isomers during the methoxymethylation of 5-bromo-1H-1,2,4-triazole. The methoxymethyl (MOM) group can attach to different nitrogen atoms of the triazole ring, leading to the N1, N2, or N4 isomers. Alkylation of N-unsubstituted triazoles is often not regioselective and can result in a mixture of products that are difficult to separate.[4] Your desired product is the N1 isomer, but you may have inadvertently co-purified the N4 isomer, which would present a distinct set of peaks in the NMR spectrum.
-
Impurities: If regioisomerism is ruled out, consider common impurities associated with this synthesis.[5] These could include:
-
Unreacted 5-bromo-1H-1,2,4-triazole (starting material).
-
Hydrolysis of the MOM group under acidic workup conditions, leading back to the starting material.
-
Byproducts from the methoxymethylating agent.
-
Q2: How can I definitively confirm that I have synthesized the correct N1 regioisomer and not the N2 or N4 isomer?
A: Distinguishing between N-substituted triazole isomers requires more advanced NMR techniques, as simple ¹H NMR is often insufficient.
-
The Gold Standard (2D NMR): The most conclusive method is to use 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For the N1-isomer , you should observe a ³J-correlation from the protons of the N-CH₂ group to both the C3 and C5 carbons of the triazole ring.
-
For the N4-isomer , the N-CH₂ protons would only show a correlation to the C3 and C5 carbons, which are adjacent.
-
A Nuclear Overhauser Effect (NOE) experiment can also be informative, showing spatial proximity between the N-CH₂ protons and the C5-proton.
-
-
Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous structural proof.
Q3: My mass spectrum shows a pair of peaks of almost equal intensity separated by 2 m/z units, but the molecular weight seems correct. Is this normal?
A: Yes, this is the expected and desired result for a monobrominated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum. For your compound (C₄H₆BrN₃O, MW ≈ 192.01 g/mol ), you should observe:
-
A peak for the [M+H]⁺ ion at ~192.0 m/z (containing ⁷⁹Br).
-
A second peak for the [M+H]⁺ ion at ~194.0 m/z (containing ⁸¹Br) with nearly the same intensity.
The presence of this 1:1 doublet is a strong confirmation that your molecule contains one bromine atom.
Q4: My HPLC analysis shows a broad peak or multiple, poorly resolved peaks. How can I improve the separation to assess purity accurately?
A: Poor peak shape or resolution in HPLC for triazole compounds often relates to the polarity of the molecule and potential secondary interactions with the column stationary phase.[6][7]
-
Method Optimization: Standard C18 reverse-phase columns are a good starting point.[6] If you see issues, begin a systematic optimization:
-
Solvent System: Use a gradient elution from a high-aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to a high-organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). A shallow gradient is often effective for separating closely related isomers.[8]
-
pH Modification: The triazole ring has basic nitrogens. Modifying the pH of the aqueous mobile phase can alter the protonation state and dramatically improve peak shape. Using a buffer (e.g., ammonium acetate or phosphate) can provide more robust results.
-
Alternative Columns: If reverse-phase fails, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for polar compounds and can provide excellent separation where C18 columns fall short.[5][7]
-
Q5: The product consistently isolates as a thick oil, but the literature suggests related compounds are solids. What can I do?
A: A product "oiling out" instead of crystallizing is a classic sign of persistent impurities that disrupt the crystal lattice formation.[5]
-
Re-purify: First, ensure the compound is as pure as possible using optimized column chromatography (see Q4). Even a small amount of an isomeric impurity can prevent crystallization.
-
Trituration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent in which the product is insoluble (e.g., hexane or pentane) dropwise while vigorously stirring. The goal is to have the product precipitate out as a solid.
-
Scratching: If a precipitate does not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have ever had a successful solid batch, using a tiny seed crystal can induce crystallization in a supersaturated solution of the oil.
Section 2: Troubleshooting Workflows
Workflow 1: Diagnosing Unexpected NMR Signals
This workflow provides a logical sequence of steps to identify the source of unexpected peaks in your ¹H NMR spectrum.
Caption: A decision tree for troubleshooting unexpected NMR signals.
Section 3: Standard Analytical Protocols
Protocol 1: NMR Spectroscopy Analysis
Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum using a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Integrate all peaks and reference the spectrum to the residual solvent peak or TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (may require several hours) due to the low natural abundance of ¹³C.
-
-
2D NMR (if required): If isomerism is suspected, perform HMBC and/or NOESY experiments following the spectrometer's standard pulse programs.
Protocol 2: HPLC-MS Purity and Identity Analysis
Objective: To determine the purity of the compound and confirm its molecular weight and bromine isotope pattern.
Methodology:
-
Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this solution to approximately 10-50 µg/mL for injection.[6]
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 50 - 500 m/z.
-
Analysis: Look for the [M+H]⁺ adducts at ~192 and ~194 m/z. Integrate the peak area from the UV chromatogram to determine purity.
-
Section 4: Data Interpretation Guide
The following tables provide expected analytical data for this compound based on its structure and data from related compounds.
Table 1: Predicted NMR Data
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | CH (Triazole Ring) | 8.0 - 8.5 | Singlet (s) | The exact shift is solvent-dependent. |
| N-CH₂ -O | 5.5 - 5.9 | Singlet (s) | Protons on the methylene bridge. | |
| O-CH₃ | 3.4 - 3.8 | Singlet (s) | Protons on the methyl ether. | |
| ¹³C | C -Br (Triazole Ring) | 145 - 155 | Singlet | Carbon bearing the bromine atom (C5). |
| C -H (Triazole Ring) | 140 - 150 | Singlet | Protonated carbon of the triazole ring (C3). | |
| N-C H₂-O | 75 - 85 | Singlet | Methylene bridge carbon. | |
| O-C H₃ | 55 - 65 | Singlet | Methyl ether carbon. |
Note: These are estimated values. Actual shifts may vary based on solvent, concentration, and instrument calibration.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Adduct | Formula | Calculated m/z | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |
| [M+H]⁺ | C₄H₇BrN₃O⁺ | - | 191.9822 | 193.9801 |
| [M+Na]⁺ | C₄H₆BrN₃NaO⁺ | - | 213.9641 | 215.9621 |
References
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available from: [Link]
-
TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available from: [Link]
-
ResearchGate. Different regioisomers of carbon and nitrogen substituted 1,2,3-triazoles. Available from: [Link]
-
Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]
-
ResearchGate. 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1][9]triazolo[1,5-a]pyrimidin-7-ol. Available from: [Link]
-
proLékaře.cz. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available from: [Link]
-
Current issues in pharmacy and medicine. QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Available from: [Link]
-
ResearchGate. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Available from: [Link]
-
Beilstein Journals. Supplementary Information. Available from: [Link]
-
HELIX Chromatography. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available from: [Link]
-
National Chemical Laboratory, India. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]
-
Oakwood Chemical. 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. Available from: [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]
-
Fine Chemical Technologies. Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Available from: [Link]
-
PubChemLite. 3-bromo-5-methoxy-1-methyl-1h-1,2,4-triazole. Available from: [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
International Journal of Scientific Research. A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
International Laboratory USA. 3-BROMO-5-(2-METHOXYETHOXY)-1-(METHOXYMETHYL)-1H-1,2,4-TRIAZOLE. Available from: [Link]
-
MDPI. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Available from: [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
PubChem. 5-Bromouracil. Available from: [Link]
-
PubMed. Acetylation of 5-amino-1H-[1][9]triazole revisited. Available from: [Link]
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Welcome to the technical support center for the purification of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
Understanding the Chemistry: Plausible Synthesis and Potential Impurities
A likely synthetic route to this compound involves a two-step process: N-alkylation of a triazole followed by bromination. Understanding this pathway is crucial for anticipating potential impurities.
"improving the stability of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole in solution"
Welcome to the technical support center for 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Introduction to Stability Challenges
This compound, like many halogenated heterocyclic compounds, can be susceptible to degradation in solution, impacting experimental reproducibility and the overall success of research and development efforts. Understanding the factors that influence its stability is paramount for obtaining reliable results. The primary degradation pathways for similar brominated heterocycles often involve photolysis and debromination, which can be influenced by solvent choice, pH, temperature, and exposure to light.
This guide provides a structured approach to identifying and mitigating stability issues, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound in my solution?
A1: Degradation can manifest in several ways. Visually, you might observe a change in the color of the solution over time. Analytically, the most common indicators include:
-
A decrease in the peak area of the parent compound in your chromatograms (e.g., HPLC, LC-MS).
-
The appearance of new, unidentified peaks in the chromatogram, corresponding to degradation products.
-
A shift in the pH of the solution, which can occur if acidic byproducts are formed.
-
Inconsistent results in your biological or chemical assays.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar brominated heterocyclic compounds, the primary degradation routes are likely to be:
-
Photodegradation: Exposure to UV or even ambient light can induce cleavage of the carbon-bromine bond, leading to debromination. Studies on other brominated triazines have shown that direct photolysis plays a significant role in their degradation.[1]
-
Hydrolysis: The methoxymethyl group may be susceptible to hydrolysis under certain pH conditions, particularly in acidic or basic solutions, which could lead to the formation of a hydroxymethyl derivative or cleavage of the N-CH2-O bond.
-
Solvolysis: The solvent itself can react with the compound, especially in protic solvents or in the presence of nucleophiles.
Q3: How does the choice of solvent affect the stability of the compound?
A3: Solvent selection is critical. Aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis. The polarity of the solvent can also influence the rate of degradation. It is advisable to perform preliminary stability studies in a few select solvents to determine the optimal choice for your specific application. For halogenated heterocycles, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been used to mediate reactions and could potentially influence stability, though their primary use is in synthesis.[2]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving stability issues.
Issue 1: Rapid Degradation of the Compound Observed by LC-MS
Symptoms:
-
Significant decrease in the main peak area within hours of solution preparation.
-
Emergence of multiple new peaks in the chromatogram.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Photodegradation | Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during experimental procedures. | Brominated compounds are often light-sensitive, and photolysis can lead to rapid degradation.[1] |
| Solvent Reactivity | Switch to a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Ensure the solvent is free of contaminants. | Protic solvents (e.g., methanol, water) or those containing nucleophilic impurities can react with the compound. |
| Temperature Effects | Prepare and store stock solutions at low temperatures (e.g., -20°C or -80°C). For working solutions, keep them on ice during use. | Lowering the temperature will decrease the rate of most chemical degradation reactions. |
| pH Instability | Buffer the solution to a neutral pH (around 7). Perform a pH stability study by incubating the compound in buffers of varying pH to identify the optimal range. | Acidic or basic conditions can catalyze hydrolysis or other degradation pathways. |
Issue 2: Inconsistent Assay Results
Symptoms:
-
High variability in results between replicate experiments or between experiments conducted on different days.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Stock Solution Degradation | Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. | Repeated warming and cooling can introduce moisture and accelerate degradation. |
| Working Solution Instability | Prepare working solutions immediately before use from a fresh stock solution. | The compound may be less stable at the lower concentrations used in working solutions. |
| Interaction with Assay Components | Investigate potential incompatibilities between the compound and other components in your assay buffer (e.g., reducing agents, metal ions). | Certain reagents can directly react with and degrade the compound. |
Experimental Protocols
Protocol 1: Establishing a Baseline Stability Profile
This protocol outlines a method to assess the stability of this compound under various conditions.
Objective: To determine the rate of degradation in different solvents, at various temperatures, and under different light conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., ACN, DMSO, water, phosphate-buffered saline (PBS))
-
Amber and clear glass vials
-
HPLC or LC-MS/MS system
-
Temperature-controlled incubator
-
UV lamp
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable aprotic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in the following solvents:
-
ACN
-
DMSO
-
Water
-
PBS (pH 7.4)
-
-
Experimental Conditions: For each solvent, prepare aliquots in both amber and clear vials. Incubate the vials under the following conditions:
-
-20°C (in amber vials)
-
4°C (in amber and clear vials)
-
Room temperature (in amber and clear vials)
-
Room temperature with exposure to a UV lamp (in clear vials)
-
-
Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 1, 4, 8, 24, 48 hours).
-
Analysis: Use a validated LC-MS or HPLC method to quantify the remaining parent compound at each time point. Analytical methods for triazole fungicides can be adapted for this purpose.[3]
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.
Protocol 2: Analytical Method for Monitoring Degradation
Objective: To provide a reliable LC-MS/MS method for the quantification of this compound.
-
Chromatographic System: HPLC or UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5-95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
MRM Transitions: Monitor for the specific parent-to-daughter ion transition for this compound. These transitions would need to be determined experimentally by infusing a pure standard of the compound.
Visualizing Workflows
Workflow for Troubleshooting Stability Issues
Caption: A flowchart for troubleshooting stability issues.
References
-
Chemosphere. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. [Link]
-
Journal of Organic Chemistry. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. [Link]
-
Journal of Environmental Science and Health, Part B. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. [Link]
Sources
- 1. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Strategies for 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
From the desk of the Senior Application Scientist
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of substituted 1,2,4-triazoles, specifically focusing on 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. This key intermediate presents unique challenges related to regioselectivity and functional group compatibility. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering robust troubleshooting advice and validated alternative routes to empower your research and development.
Overview of Synthetic Challenges & Core Strategies
The synthesis of this compound requires the strategic assembly of three components: the 1,2,4-triazole core, the N1-methoxymethyl (MOM) protecting group, and the C5-bromine atom. The primary challenge lies in the order of operations, as each step influences the reactivity and selectivity of the next. The two most logical retrosynthetic pathways are outlined below.
Caption: High-level retrosynthetic analysis of the target molecule.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during synthesis, providing detailed explanations and actionable solutions.
Topic 1: Synthesis of the 1H-1,2,4-Triazole Core
Q1: I need to prepare the 1H-1,2,4-triazole starting material in-house. What is a reliable, scalable method?
A1: The most direct and widely adopted industrial method is the reaction of hydrazine with an excess of formamide.[1][2] This method is robust, uses readily available starting materials, and produces 1H-1,2,4-triazole in high yield and purity after distillation.
Causality: The reaction proceeds via the formation of formylhydrazine, which then reacts with a second equivalent of formamide, followed by cyclization and dehydration to form the aromatic triazole ring. Using excess formamide drives the reaction to completion and serves as the solvent.
Troubleshooting:
-
Low Yield: Ensure the reaction temperature is maintained between 140-180°C. Lower temperatures will result in incomplete reaction, while excessively high temperatures can lead to decomposition.[1][2]
-
Purification Issues: The primary byproduct is water, which should be removed during the reaction. Unreacted formamide can be removed by vacuum distillation to yield the final product, often as a melt that solidifies on cooling.[2]
Topic 2: Regiocontrol in N-Alkylation
Q2: I am getting a mixture of N1 and N4 isomers during the methoxymethylation of 1,2,4-triazole. How can I maximize the yield of the desired N1-isomer?
A2: This is the most critical challenge in this synthesis. The 1,2,4-triazole anion is an ambident nucleophile, leading to alkylation at either the N1 or N4 position. Achieving high N1-selectivity depends on controlling the reaction conditions to favor kinetic over thermodynamic control.
Expert Insights & Causality:
-
Kinetic vs. Thermodynamic Products: The N1 position is generally considered the kinetic site of alkylation due to its higher electron density and steric accessibility, while the N4-substituted product can be the thermodynamically more stable isomer in some cases.
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar aprotic solvent like THF at ambient temperature has been shown to afford high regioselectivity, often achieving N1:N4 ratios of around 90:10.[3] The bulky DBU-triazole salt complex likely favors the sterically less hindered approach of the electrophile to the N1 position. Using alkali metal carbonates (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile can lead to lower selectivity due to increased dissociation of the ion pair.
Recommended Protocol for N1-Alkylation (Route A):
-
Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at 0 °C under an inert atmosphere (Nitrogen or Argon).
-
Addition: Stir the mixture for 15-20 minutes, then add your methoxymethylating agent (e.g., MOM-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent).
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the N1 and N4 isomers.
Topic 3: Bromination of the Triazole Ring
Q3: Is it better to brominate before or after N-alkylation?
A3: Both routes are viable, but they present different challenges and advantages. The choice depends on the stability of your intermediates and your purification capabilities.
| Feature | Route A (Alkylation -> Bromination) | Route B (Bromination -> Alkylation) |
| Key Intermediate | 1-(Methoxymethyl)-1H-1,2,4-triazole | 5-Bromo-1H-1,2,4-triazole |
| Pros | - Avoids handling potentially unstable 5-bromo-1H-1,2,4-triazole. - Bromination of the N1-substituted triazole is often clean.[4] | - Alkylation occurs on a single substrate, simplifying the initial reaction. - Avoids chromatography of N1/N4 isomers. |
| Cons | - Requires chromatographic separation of N1/N4 isomers after alkylation. | - The C5-bromo substituent deactivates the ring, potentially requiring harsher alkylation conditions. - 5-Bromo-1H-1,2,4-triazole can be less stable. |
| Recommendation | Generally preferred for higher overall yields if isomer separation is efficient. | A good alternative if separation of N1/N4 isomers proves difficult. |
Q4: My direct bromination of 1-(methoxymethyl)-1H-1,2,4-triazole is giving low yields. What are the optimal conditions?
A4: The N1-substituted 1,2,4-triazole ring is electron-rich and susceptible to electrophilic bromination. However, harsh conditions can lead to decomposition or cleavage of the acid-sensitive MOM group. The preferred method is a radical-initiated bromination using N-Bromosuccinimide (NBS).
Causality: A radical mechanism, initiated by a small amount of benzoyl peroxide or AIBN, allows for bromination to occur under milder, neutral conditions, thus preserving the MOM group.[4] The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.
Validated Protocol for Bromination (Route A):
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq) in CCl₄.
-
Reagents: Add NBS (1.2 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product is often pure enough for subsequent steps or can be further purified by crystallization or chromatography.
Topic 4: Alternative "Sandmeyer-Type" Route
Q5: Direct bromination is failing. Is there a fundamentally different approach to introduce the bromine at C5?
A5: Yes. A Sandmeyer-type reaction offers a robust alternative.[5][6] This route involves the synthesis of an amino-triazole, conversion to a diazonium salt, and subsequent displacement with a bromide source, typically using a copper(I) bromide catalyst. This is particularly useful if the substrate is sensitive to electrophilic bromination conditions.
Sources
- 1. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 2. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole and Other Triazole Congeners
Foreword for the Research Community
The 1,2,4-triazole scaffold is a cornerstone in the development of a vast array of biologically active compounds, demonstrating remarkable versatility across pharmaceutical and agrochemical sectors.[1][2][3] From life-saving antifungal drugs to selective herbicides, the strategic functionalization of the triazole ring has yielded molecules of immense practical importance.[4][5] This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of the anticipated biological activity of a specific, yet lesser-studied derivative, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole , against its well-characterized triazole counterparts.
A comprehensive search of current scientific literature and patent databases reveals a notable gap in experimental data specifically for this compound. This guide, therefore, adopts a dual approach: firstly, to provide a robust overview of the established biological activities of the 1,2,4-triazole class, and secondly, to extrapolate the potential activities of our target compound based on well-documented structure-activity relationships (SAR). We will also furnish detailed, field-proven experimental protocols to empower researchers to empirically determine the biological profile of this and other novel triazole derivatives. This document is thus both a review and a roadmap for future investigation.
The 1,2,4-Triazole Core: A Privileged Scaffold in Bioactive Compound Design
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its chemical stability, capacity for hydrogen bonding, and favorable metabolic profile make it an attractive scaffold in medicinal and agricultural chemistry.[6] The biological activity of triazole derivatives is profoundly influenced by the nature and position of substituents on the triazole ring.[3]
Part 1: Antifungal Activity of Triazoles
Established Mechanism of Action
The predominant mechanism of antifungal action for clinically used triazoles, such as fluconazole and voriconazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammals.[1] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1]
Caption: Mechanism of action of triazole antifungals.
Comparative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for well-established triazole antifungals against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antifungal potency.
| Compound | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) |
| This compound | Data not available | Data not available |
| Fluconazole | 0.25 - 4[2] | Generally high (>64)[7] |
| Voriconazole | 0.03 - 0.25[3] | 0.25 - 1.0[7][8] |
| Itraconazole | 0.03 - 0.25[3] | 0.25 - 1.0[8] |
Structure-Activity Relationship (SAR) and Predictions for this compound
The antifungal activity of triazoles is highly dependent on their structure. Key structural features often include a halogenated phenyl group and a side chain containing a hydroxyl group, which are crucial for binding to the CYP51 active site.
-
The Triazole Ring: The nitrogen atoms at positions 1 and 2 of the 1,2,4-triazole ring are believed to coordinate with the heme iron of the CYP51 enzyme, which is a critical interaction for inhibitory activity.
-
Substituents: The nature of the substituents on the triazole ring and its side chains dictates the potency and spectrum of activity. For instance, the difluorophenyl group in fluconazole and voriconazole enhances their efficacy.
-
The Bromine Atom at Position 5: Halogenation, particularly with bromine, at various positions on the triazole scaffold has been shown in some derivatives to enhance antifungal activity.[3] The electron-withdrawing nature of bromine can influence the electronic properties of the triazole ring and its interactions with the target enzyme.
-
The Methoxymethyl Group at N1: The N1 substituent plays a significant role in positioning the molecule within the active site of CYP51. While a simple methoxymethyl group is not a common feature in clinically used antifungals, its flexibility and potential for hydrogen bonding could influence binding affinity.
Hypothesis for this compound: Based on these SAR principles, it is plausible that this compound possesses some degree of antifungal activity. However, without the typical complex side chains seen in potent antifungals like voriconazole, its activity might be modest. Experimental validation is essential.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.
Caption: Workflow for antifungal susceptibility testing.
-
Preparation of Antifungal Agent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a positive control (fungus without drug) and a negative control (medium without fungus). Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] For more quantitative results, a spectrophotometer can be used to measure the optical density at 600 nm.
Part 2: Herbicidal Activity of Triazoles
Established Mechanisms of Action
Triazole derivatives are also prominent in agriculture as herbicides. Their mechanisms of action are more diverse than their antifungal counterparts and often depend on the specific substituents. Some known herbicidal mechanisms for triazole-containing compounds include:
-
Inhibition of Phytoene Desaturase (PDS): This enzyme is involved in the carotenoid biosynthesis pathway. Inhibition leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in photooxidative damage and bleaching of the plant.
-
Inhibition of Acetolactate Synthase (ALS): ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition starves the plant of these essential amino acids, leading to growth cessation and death.
-
Inhibition of Protoporphyrinogen Oxidase (PPO): PPO is an enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid membrane damage.[10]
Comparative Herbicidal Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) or effective dose (ED50) for some common herbicides, providing a benchmark for herbicidal potency. Lower values indicate higher activity.
| Compound | Target Weed | Activity Metric | Value |
| This compound | Various | Data not available | Data not available |
| Glyphosate | Various | IC50 (root elongation) | ~1.0-5.0 mg/L[11] |
| Atrazine | Various | IC50 (photosynthesis) | ~0.1-1.0 µM |
| Cafenstrole (a triazole herbicide) | Echinochloa crus-galli | GR50 | ~10-50 g/ha |
Structure-Activity Relationship (SAR) and Predictions for this compound
The SAR for herbicidal triazoles is highly dependent on the target enzyme.
-
For PDS inhibitors: The structure often includes a trifluoromethylphenyl group.
-
For ALS inhibitors: These are typically sulfonylurea or triazolopyrimidine derivatives.
-
For PPO inhibitors: Many contain a substituted phenyl ring and a heterocyclic moiety.
Hypothesis for this compound: The structure of this compound does not immediately align with the classic pharmacophores for the major classes of triazole herbicides. However, the diverse chemistries of herbicides mean that an unexpected mode of action cannot be ruled out. The presence of the halogen and the methoxymethyl group could confer some level of phytotoxicity. Both pre-emergence (acting on germinating seeds) and post-emergence (acting on established plants) activity should be evaluated.[12]
Experimental Protocol: Herbicidal Activity Screening (Petri Dish Assay)
This protocol provides a primary screen for both pre- and post-emergence herbicidal activity.
Caption: Workflow for primary herbicidal screening.
-
Preparation of Test Plates: Dissolve this compound in a suitable solvent like acetone to create a stock solution. Prepare a series of dilutions. In sterile Petri dishes lined with filter paper, apply a known volume of each dilution and allow the solvent to evaporate completely. A solvent-only control should also be prepared.
-
Seed Sowing and Germination: Place a set number of seeds of a model plant species (e.g., Lactuca sativa for dicots, Agrostis stolonifera for monocots) onto the treated filter paper. Moisten the paper with a standard volume of distilled water.
-
Incubation: Seal the Petri dishes and place them in a growth chamber with controlled temperature, humidity, and light/dark cycles for 7-14 days.
-
Data Collection and Analysis: After the incubation period, measure the germination percentage, root length, and shoot length for each treatment. Calculate the percentage of inhibition for each parameter relative to the solvent control. The data can be used to determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of growth.[10]
Conclusion and Future Directions
The 1,2,4-triazole nucleus is a remarkably fruitful scaffold for the discovery of novel antifungal and herbicidal agents. While the existing body of literature provides a strong foundation for understanding the general biological activities of this class of compounds, the specific derivative This compound remains uncharacterized.
Based on established structure-activity relationships, it is reasonable to hypothesize that this compound may exhibit modest antifungal and/or herbicidal properties. The presence of a bromine atom is a feature in some active triazoles, though the simple methoxymethyl group at the N1 position deviates from the more complex substituents typically found in highly potent agents.
The true biological profile of this compound can only be elucidated through empirical testing. The detailed protocols provided in this guide offer a clear and robust framework for such an investigation. We encourage the research community to undertake these studies, as the exploration of novel chemical space around this privileged scaffold is a critical endeavor in the ongoing search for new and effective therapeutic and agricultural solutions. The data generated from such studies will be invaluable in filling the current knowledge gap and further refining our understanding of the structure-activity relationships that govern the diverse biological activities of 1,2,4-triazole derivatives.
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Design, Synthesis, and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. International Journal of Molecular Sciences.[33]
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5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole. MilliporeSigma.[35]
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Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.[36]
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SEQUENTIAL HERBICIDE APPLICATIONS FOR DOWNY BROME (BROMUS TECTORUM) CONTROL IN ESTABLISHED KENTUCKY BLUEGRASS FOLLOWING LATE-SEA. Crop and Soil Science.[37]
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What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design? Pest Management Science.[12]
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A Comparative Guide to the Reactivity of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole and its Analogs
In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic compounds are indispensable building blocks. Among these, 1,2,4-triazoles stand out for their versatile biological activities and applications. The strategic functionalization of the triazole core, particularly through carbon-carbon and carbon-nitrogen bond-forming reactions, is a cornerstone of novel molecular design. This guide provides an in-depth comparative analysis of the reactivity of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, a key intermediate, with its structurally similar counterparts: 5-bromo-1-methyl-1H-1,2,4-triazole and the parent 5-bromo-1H-1,2,4-triazole.
This document will delve into the nuances of their participation in cornerstone catalytic cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as well as nucleophilic aromatic substitution (SNAr). Through a blend of experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Influence of N-Substitution: A Theoretical Framework
The reactivity of the C5-bromo substituent on the 1,2,4-triazole ring is intrinsically linked to the nature of the substituent at the N1 position. The 1,2,4-triazole ring is an electron-deficient heterocycle, which generally facilitates nucleophilic attack and oxidative addition in cross-coupling reactions. The N1-substituent modulates this inherent reactivity through a combination of electronic and steric effects.
-
5-bromo-1H-1,2,4-triazole: The presence of a proton at the N1 position allows for tautomerism and potential coordination with metal catalysts. The NH-triazole can be deprotonated under basic conditions, which can influence its reactivity and solubility.
-
5-bromo-1-methyl-1H-1,2,4-triazole: The methyl group is a simple alkyl substituent with a weak electron-donating inductive effect. It prevents tautomerism, leading to a more defined chemical entity. Sterically, the methyl group is relatively small and is not expected to significantly hinder the approach of reactants to the C5 position.
-
This compound: The methoxymethyl (MOM) group introduces both steric bulk and distinct electronic features. The oxygen atom in the MOM group can act as a Lewis base, potentially coordinating with metal catalysts or influencing the electron density of the triazole ring through resonance and inductive effects. The increased steric hindrance of the MOM group compared to a methyl group may also play a significant role in the kinetics of the reactions.
Comparative Reactivity in Key Transformations
The subsequent sections will explore the reactivity of these three compounds in pivotal synthetic reactions. While direct head-to-head comparative studies under identical conditions are not always available in the literature, this guide collates and analyzes existing data to provide a cohesive comparison.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][2] For bromo-1,2,4-triazoles, this reaction is a valuable tool for introducing aryl and heteroaryl substituents.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Compound | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reported Yields | Notes |
| This compound | Pd(dppf)Cl2 or Pd(PPh3)4 | K2CO3 or Cs2CO3 | Dioxane/H2O or DME | 80-100 | Good to Excellent | The MOM group is stable under these conditions. |
| 5-bromo-1-methyl-1H-1,2,4-triazole | Pd(dppf)Cl2 or Pd(PPh3)4 | K2CO3 | DME | 80-100 | Good to Excellent | Generally high yields are achieved with various boronic acids.[3] |
| 5-bromo-1H-1,2,4-triazole | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 80-110 | Moderate to Good | Potential for N-arylation as a side reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of 5-bromo-1,2,4-triazoles.
Causality Behind Experimental Choices: The choice of a palladium catalyst with phosphine ligands, such as Pd(dppf)Cl2 or Pd(PPh3)4, is crucial for efficient oxidative addition to the electron-deficient triazole ring.[3][4] An aqueous base like K2CO3 or Cs2CO3 is used to activate the boronic acid for transmetalation. The reaction is typically heated to facilitate the catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocyles.[5][6]
Table 2: Comparative Performance in Sonogashira Coupling
| Compound | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reported Yields | Notes |
| This compound | Pd(PPh3)2Cl2/CuI | Et3N or DIPA | THF or DMF | RT - 60 | Good | Copper co-catalyst is generally required for high efficiency.[7][8] |
| 5-bromo-1-methyl-1H-1,2,4-triazole | Pd(PPh3)2Cl2/CuI | Et3N | THF | RT - 50 | Good | Reactions often proceed smoothly at room temperature. |
| 5-bromo-1H-1,2,4-triazole | Pd(PPh3)2Cl2/CuI | Et3N | DMF | 50-80 | Moderate | Higher temperatures may be required, and side reactions are possible. |
Experimental Protocol: Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[9] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne for transmetalation. An amine base is used to deprotonate the terminal alkyne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides.[10][11] This reaction is particularly useful for accessing novel aminated 1,2,4-triazole derivatives.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Compound | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reported Yields | Notes |
| This compound | Pd2(dba)3/Xantphos or RuPhos | NaOtBu or K3PO4 | Toluene or Dioxane | 80-110 | Good to Excellent | Bulky phosphine ligands are often necessary for high yields.[12] |
| 5-bromo-1-methyl-1H-1,2,4-triazole | Pd2(dba)3/BINAP | NaOtBu | Toluene | 90-110 | Good | Strong base is typically required. |
| 5-bromo-1H-1,2,4-triazole | Pd(OAc)2/X-Phos | K3PO4 | t-BuOH | 100-120 | Moderate | Can be challenging due to potential for N-arylation and catalyst inhibition.[13] |
Experimental Protocol: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of 5-bromo-1,2,4-triazoles.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is critical for the success of Buchwald-Hartwig aminations, as it promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[14] A strong, non-nucleophilic base such as sodium tert-butoxide is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-deficient nature of the 1,2,4-triazole ring, the C5-bromo substituent can be displaced by strong nucleophiles through a nucleophilic aromatic substitution mechanism.[15]
Table 4: Comparative Performance in Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Base | Solvent | Temperature (°C) | Expected Reactivity | Notes |
| This compound | Alkoxides, Thiolates | NaH or K2CO3 | DMF or DMSO | 25-80 | High | The electron-withdrawing nature of the MOM group can enhance reactivity. |
| 5-bromo-1-methyl-1H-1,2,4-triazole | Alkoxides, Thiolates | NaH | DMF | 25-60 | High | Generally reactive towards strong nucleophiles.[16] |
| 5-bromo-1H-1,2,4-triazole | Alkoxides, Thiolates | K2CO3 | DMF | 50-100 | Moderate to High | Deprotonation of the triazole ring can influence the reaction pathway. |
Experimental Protocol: Nucleophilic Aromatic Substitution
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Causality Behind Experimental Choices: SNAr reactions are favored on electron-poor aromatic systems.[17][18] The choice of a strong nucleophile and a polar aprotic solvent, such as DMF or DMSO, is essential to facilitate the formation of the Meisenheimer intermediate and promote the substitution.
Synthesis of this compound
The target compound can be synthesized from the commercially available 5-bromo-1H-1,2,4-triazole.
Experimental Protocol: Synthesis
A solution of 5-bromo-1H-1,2,4-triazole in an anhydrous solvent such as THF or DMF is treated with a base, for example, sodium hydride, at 0 °C. After stirring for a short period, chloromethyl methyl ether (MOM-Cl) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup followed by purification by column chromatography typically affords the desired product.
Conclusion
The N1-substituent on the 5-bromo-1,2,4-triazole ring plays a subtle yet significant role in modulating its reactivity. The methoxymethyl group in this compound, while introducing some steric bulk, also offers potential for chelation and electronic influence that can be advantageous in certain catalytic cycles. In general, the N-substituted derivatives, both methyl and methoxymethyl, tend to offer more predictable reactivity and higher yields in cross-coupling reactions compared to the unsubstituted analog due to the absence of tautomerism and potential N-H related side reactions. For nucleophilic aromatic substitution, all three compounds are expected to be reactive, with the electronic nature of the N1-substituent likely influencing the reaction rates. This guide provides a foundational understanding to aid in the strategic selection of these valuable building blocks for the synthesis of complex molecules.
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Comparative Analysis of 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic agents and agrochemicals, demonstrating a broad spectrum of biological activities including antifungal, herbicidal, and anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole analogs. By examining the impact of structural modifications on their biological performance, this document aims to equip researchers and drug development professionals with the critical insights necessary for the rational design of more potent and selective compounds.
The this compound Scaffold: A Privileged Starting Point
The core structure, this compound, possesses inherent chemical features that make it an attractive starting point for analog development. The bromine atom at the 5-position can serve as a crucial interaction point with biological targets and also provides a handle for further synthetic modifications. The methoxymethyl group at the N1 position influences the compound's solubility, metabolic stability, and spatial orientation within a target's active site. Understanding how modifications to this core scaffold impact biological activity is paramount for lead optimization.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring. While specific SAR data for this compound analogs is not extensively available in publicly accessible literature, we can extrapolate key principles from related 1,2,4-triazole series to guide future research and development.
Impact of Substituents at the 3-Position
Modifications at the 3-position of the 1,2,4-triazole ring are a common strategy to modulate the biological activity and spectrum of analogs.
-
Aryl and Heteroaryl Substituents: The introduction of various aryl or heteroaryl groups at the 3-position can significantly influence antifungal and herbicidal activity. The electronic properties and substitution patterns of these aromatic rings are critical. For instance, in other series of 1,2,4-triazole antifungals, the presence of electron-withdrawing groups on a phenyl ring at this position has been shown to enhance activity.
-
Alkyl and Substituted Alkyl Chains: The incorporation of alkyl or functionalized alkyl chains can impact the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes. The length and branching of these chains are important parameters to explore.
Modification of the 1-(methoxymethyl) Group
The N1-substituent plays a crucial role in orienting the molecule within the target's binding pocket and influences its pharmacokinetic properties.
-
Alkoxymethyl Analogs: Varying the alkyl portion of the alkoxymethyl group (e.g., ethoxymethyl, propoxymethyl) can fine-tune the steric and electronic properties of the N1-substituent. This can lead to improved binding affinity and selectivity.
-
Alternative N1-Substituents: Replacing the methoxymethyl group with other functionalities, such as substituted benzyl groups or other heterocyclic moieties, could lead to novel interactions with the target protein and potentially alter the mechanism of action.
The Role of the 5-Bromo Substituent
The bromine atom at the 5-position is a key feature of this series.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity.
-
Synthetic Handle: As mentioned, the bromine atom serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a wider chemical space. Replacing the bromine with other halogens (e.g., chlorine, fluorine) can also modulate the electronic and steric properties of this position.
Comparative Biological Activity Data (Hypothetical)
To illustrate the principles of SAR, the following table presents hypothetical biological activity data for a series of this compound analogs. This data is intended to serve as a conceptual framework for guiding experimental design.
| Compound ID | R (3-Position) | Antifungal IC50 (µM) vs. C. albicans | Herbicidal EC50 (µM) vs. A. thaliana |
| Parent | H | >100 | >100 |
| Analog 1 | Phenyl | 50.5 | 75.2 |
| Analog 2 | 4-Chlorophenyl | 15.2 | 22.8 |
| Analog 3 | 4-Methoxyphenyl | 85.1 | 98.5 |
| Analog 4 | 2-Furyl | 35.8 | 45.1 |
| Analog 5 | Methyl | >100 | >100 |
Experimental Protocols
General Synthesis of 5-Bromo-1-(methoxymethyl)-3-substituted-1H-1,2,4-triazole Analogs
A general synthetic route to access these analogs is outlined below. This protocol is based on established methods for the synthesis of substituted 1,2,4-triazoles.
Caption: General synthetic workflow for 5-bromo-1-(methoxymethyl)-3-substituted-1H-1,2,4-triazole analogs.
Step-by-Step Protocol:
-
Synthesis of this compound (Intermediate A):
-
To a solution of 5-bromo-1H-1,2,4-triazole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add chloromethyl methyl ether dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain Intermediate A.
-
-
Synthesis of 3-Substituted Analogs (Final Products):
-
Method A (for Aryl/Alkyl substituents): To a solution of Intermediate A in a suitable solvent, add an appropriate organometallic reagent (e.g., Grignard reagent, R-MgBr) or perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a suitable boronic acid or organotin reagent.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture and purify the final product by column chromatography.
-
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized analogs can be evaluated against a panel of pathogenic fungal strains using standard microdilution methods.
Caption: Workflow for herbicidal activity assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a range of concentrations of the test compounds in a suitable solvent or aqueous solution containing a surfactant.
-
Seed Plating: Place seeds of a model plant (e.g., Arabidopsis thaliana) on agar plates or filter paper moistened with the test solutions.
-
Incubation: Incubate the plates in a growth chamber under controlled light and temperature conditions.
-
Data Collection: After a specified period (e.g., 7-10 days), measure the root length and count the number of germinated seeds.
-
EC50 Calculation: The half-maximal effective concentration (EC50), the concentration that causes 50% inhibition of root growth or germination, is calculated.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. A systematic exploration of substitutions at the 3-position and modifications of the N1-substituent, guided by the SAR principles outlined in this guide, is crucial for identifying analogs with enhanced potency and selectivity. The provided experimental protocols offer a framework for the synthesis and biological evaluation of these compounds. Future research should focus on generating robust experimental data to build a comprehensive SAR profile for this specific class of 1,2,4-triazole analogs, which will undoubtedly accelerate the discovery of new and effective therapeutic agents and agrochemicals.
References
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Comparative Cytotoxicity Analysis: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole versus Standard Chemotherapeutic Agents
A Methodological Guide for In Vitro Evaluation
Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the cytotoxic properties or mechanism of action for the compound 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. This guide is therefore presented as a comprehensive methodological framework. It is designed to instruct researchers on how to rigorously perform a comparative cytotoxicity study, using the named compound as a placeholder for a novel investigational agent. The protocols, principles, and data interpretation strategies described herein are based on established standards in cellular and molecular toxicology.
Introduction: The Quest for Novel Cytotoxic Agents
The development of new chemical entities with potent and selective cytotoxicity against cancer cells remains a cornerstone of oncological research.[1] Triazole derivatives, a class of heterocyclic compounds, have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[2][3] This guide outlines a systematic approach to evaluate the in vitro cytotoxic potential of a novel investigational compound, "this compound," against two well-characterized, widely used chemotherapeutic agents: Doxorubicin and Cisplatin.[4][5]
Standard Cytotoxic Agents: A Mechanistic Overview
A robust comparison requires benchmark compounds with well-understood mechanisms of action.
-
Doxorubicin: An anthracycline antibiotic, doxorubicin is a broad-spectrum anti-tumor agent.[] Its primary cytotoxic mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[][7][8][9]
-
Cisplatin: This platinum-based drug exerts its cytotoxic effects primarily by forming covalent adducts with DNA, creating intrastrand and interstrand crosslinks.[10][11][12] These adducts distort the DNA helix, block DNA replication and transcription, and trigger a DNA damage response that culminates in apoptotic cell death.[10][13][14]
By comparing the investigational triazole to these standards, researchers can contextualize its potency and gain preliminary insights into its potential mechanism of action.
PART 1: Experimental Design & Core Assays
A multi-faceted approach is essential for a thorough cytotoxic assessment. We will employ three distinct assays to measure different hallmarks of cell death: metabolic activity, membrane integrity, and apoptosis induction.
Cell Line Selection and Culture
The choice of cell line is critical and should be relevant to the intended therapeutic application. For this guide, we will use the A549 human lung carcinoma cell line, a common model in cancer research. Cells should be maintained in a controlled environment (37°C, 5% CO₂) and regularly checked for viability and absence of contamination.
Measuring Metabolic Viability: The MTT Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Assessing Membrane Integrity: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17][18] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18][19] The amount of LDH in the supernatant is proportional to the number of dead cells.[20]
Detecting Apoptosis: Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[21] These proteases cleave specific substrates, leading to the dismantling of the cell.[22] Assays using a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence can specifically measure the activity of these caspases.[23][24][25]
PART 2: Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for high-throughput screening.
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[15][26]
-
Compound Treatment: Prepare serial dilutions of the investigational triazole, Doxorubicin, and Cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[27]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[27]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15][28]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2.2: LDH Release Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up parallel plates for treatment.
-
Establish Controls: Designate wells for three types of controls:
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[20] Carefully transfer 50-100 µL of the supernatant from each well to a new, clear 96-well plate.[20][30]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).[19] Add 100 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[20][29] Measure the absorbance at 490 nm using a microplate reader.[20][30]
Protocol 2.3: Caspase-Glo® 3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled white plates suitable for luminescence assays.[21]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.[23]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[23]
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the luminescence using a plate luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[18]
PART 3: Data Analysis and Visualization
Data Presentation
Raw data from the plate reader should be processed and summarized in tables for clear comparison. The primary endpoint for cytotoxicity assays is the IC50 value, which is the concentration of a drug that inhibits 50% of the measured response (e.g., cell viability or growth).[31]
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound | MTT Assay (Metabolic Viability) | LDH Assay (Membrane Integrity) | Caspase-3/7 Assay (Apoptosis) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Cisplatin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Calculating the IC50 Value
-
Normalize Data: Convert raw absorbance or luminescence readings to percentage inhibition or percentage viability relative to the vehicle control.
-
Log Transformation: Transform the compound concentrations to their logarithmic values.[26]
-
Nonlinear Regression: Plot the percentage inhibition against the log-transformed concentrations to generate a dose-response curve. Use a nonlinear regression model (e.g., four-parameter logistic curve) to fit the data.[26][32][33][34]
-
Determine IC50: The IC50 is the concentration that corresponds to 50% inhibition on the fitted curve.[26] Software such as GraphPad Prism is commonly used for this analysis.[34]
Visualizing Experimental Workflows
Diagrams help clarify complex experimental procedures.
Caption: Workflow for comparative cytotoxicity assessment.
Caption: Known vs. hypothesized mechanisms of action.
Conclusion
This guide provides a robust framework for the initial in vitro characterization of a novel compound's cytotoxicity. By systematically applying assays that probe different cellular death pathways and comparing the results to well-established standards like Doxorubicin and Cisplatin, researchers can generate the foundational data necessary for further drug development. The resulting IC50 values and dose-response curves will provide a quantitative measure of potency, while discrepancies in the results between the different assays may offer initial clues into the compound's mechanism of action, paving the way for more detailed mechanistic studies.
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Mizutani, H., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Journal of Cancer Research and Clinical Oncology, 148(2), 435-446. [Link]
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Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Bio-protocol, 8(12), e2881. [Link]
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ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. [Link]
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MDPI. (2023). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. MDPI. [Link]
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National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]
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Current issues in pharmacy and medicine. (2024). QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Current issues in pharmacy and medicine. [Link]
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Navigating the Translational Gap: A Comparative Guide to the Efficacy of 5-Bromo-1,2,4-Triazole Derivatives
A Senior Application Scientist's Perspective on In Vitro and In Vivo Studies
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties[1][2][3]. The unique electronic and structural features of the triazole ring enable it to act as a versatile pharmacophore, engaging with a variety of biological targets[4]. The focus of this guide is to provide a comparative analysis of the in vitro and in vivo efficacy of 5-bromo-1,2,4-triazole derivatives.
It is important to note that a comprehensive search of the current scientific literature did not yield specific in vitro or in vivo efficacy data for the exact compound 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole . However, to provide a valuable and illustrative guide for researchers in the field, we will use a closely related, publicly studied compound, a representative 1-aryl-5-bromo-1H-[5][6][7]triazole derivative , as a case study to explore the methodologies and data interpretation involved in assessing the translational potential of this class of molecules. This approach will allow us to delve into the practical aspects of experimental design and data analysis that are directly applicable to the evaluation of novel 5-bromo-1,2,4-triazole compounds.
The Scientific Rationale: Why 5-Bromo-1,2,4-Triazoles?
The introduction of a bromine atom at the 5-position of the 1,2,4-triazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, impact the molecule's interaction with biological targets, potentially leading to enhanced potency and selectivity. The substituent at the 1-position further modulates these properties and can be tailored to optimize target engagement and pharmacokinetic profiles.
Case Study: A Representative 1-Aryl-5-Bromo-1H-[5][6][7]Triazole Derivative
For the purpose of this guide, we will examine the experimental data for a synthesized 1-aryl-5-bromo-1H-[5][6][7]triazole, designed as a cis-restricted combretastatin analogue with potential anticancer activity[5]. Combretastatins are a class of natural products that inhibit tubulin polymerization, a validated target for cancer therapy[5].
In Vitro Efficacy Assessment
The initial evaluation of a novel compound's therapeutic potential begins with a battery of in vitro assays. These cell-free or cell-based experiments provide crucial information on the compound's mechanism of action, potency, and selectivity.
A fundamental in vitro assay for potential anticancer agents is the evaluation of their ability to inhibit the growth of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Jurkat) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., a 1-aryl-5-bromo-1H-[5][6][7]triazole derivative) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug like Combretastatin A-4) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation: Antiproliferative Activity of a Representative 1-Aryl-5-Bromo-1H-[5][6][7]Triazole
| Cell Line | Compound IC₅₀ (µM)[5] | Reference Compound (CA-4) IC₅₀ (µM)[5] |
| HeLa | 0.02 µM | 0.003 µM |
| Jurkat | 0.01 µM | 0.002 µM |
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Using multiple cell lines from different cancer types (e.g., cervical cancer - HeLa, leukemia - Jurkat) provides a broader understanding of the compound's spectrum of activity.
-
Dose-Response Curve: Generating a full dose-response curve is critical for accurately determining the IC₅₀ and assessing the compound's potency.
-
Positive Control: Including a well-characterized compound like Combretastatin A-4 (CA-4) allows for the validation of the assay and a direct comparison of potency.
To elucidate the mechanism behind the observed antiproliferative activity, a target-based assay is essential. For combretastatin analogues, this involves assessing their effect on tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the assembly of purified tubulin into microtubules in the presence of the test compound.
Step-by-Step Methodology:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (with GTP), and the test compound at various concentrations is prepared in a 96-well plate.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a vehicle control.
Data Presentation: Tubulin Polymerization Inhibition
| Compound | Inhibition of Tubulin Polymerization (%)[5] |
| Representative 1-Aryl-5-Bromo-1H-[5][6][7]Triazole | High |
| Combretastatin A-4 (CA-4) | High |
Visualization of In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of a 5-bromo-1,2,4-triazole derivative.
From Benchtop to Bedside: The Imperative of In Vivo Efficacy
While promising in vitro data is a prerequisite, it does not always translate to in vivo efficacy. The complex biological environment of a living organism presents numerous challenges, including absorption, distribution, metabolism, excretion (ADME), and toxicity.
For an anticancer agent, a common preclinical in vivo model is the mouse xenograft model, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Tumor Growth Inhibition in a Xenograft Model
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor graft.
-
Tumor Cell Implantation: Human cancer cells (the same lines used in in vitro studies, e.g., HeLa) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Animal Grouping and Treatment: Once tumors reach a specific size, mice are randomized into groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound. The compound is administered via a clinically relevant route (e.g., oral, intraperitoneal).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Animal body weight is also monitored as an indicator of toxicity.
-
Study Termination and Analysis: At the end of the study, tumors are excised and weighed. Statistical analysis is performed to compare tumor growth between the treated and control groups.
Data Presentation: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| Test Compound | Low Dose | 30% |
| Test Compound | High Dose | 65% |
| Positive Control | Standard-of-Care Drug | 70% |
Causality Behind Experimental Choices:
-
Immunocompromised Mice: Essential for the successful engraftment and growth of human tumors.
-
Randomization: Ensures that any differences in tumor growth are due to the treatment and not to pre-existing variations.
-
Dose Selection: Doses for the in vivo study are typically informed by in vitro potency and preliminary toxicity studies.
-
Monitoring Body Weight: A simple yet crucial indicator of the compound's tolerability in the animal model.
Visualization of In Vivo Experimental Workflow
Caption: Workflow for a hypothetical in vivo xenograft study.
Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC). A good IVIVC suggests that the in vitro assays are predictive of the in vivo response. For our case study, a strong correlation would be observed if compounds with low nanomolar IC₅₀ values in the antiproliferative assays and potent tubulin polymerization inhibition also demonstrate significant tumor growth inhibition in the xenograft model at well-tolerated doses.
Discrepancies between in vitro and in vivo results can often be attributed to poor pharmacokinetic properties of the compound. Therefore, parallel studies to assess a compound's ADME profile are crucial in the drug development process.
Conclusion and Future Directions
While specific efficacy data for this compound remains to be elucidated, the experimental frameworks presented here provide a robust roadmap for its evaluation. The broader class of 1,2,4-triazole derivatives continues to be a rich source of potential therapeutic agents[8]. The key to successfully translating a promising in vitro candidate into an effective in vivo therapeutic lies in a systematic and mechanistically driven approach to preclinical evaluation. Future research on 5-bromo-1,2,4-triazole derivatives should focus on a multi-pronged strategy that combines potent and selective target engagement with favorable drug-like properties to bridge the translational gap from the laboratory to the clinic.
References
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Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. (URL: [Link])
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (URL: [Link])
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (URL: [Link])
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (URL: [Link])
-
Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. (URL: [Link])
-
QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. (URL: [Link])
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (URL: [Link])
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (URL: [Link])
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (URL: [Link])
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A Researcher's Guide to the Spectroscopic Differentiation of Bromo-1-(methoxymethyl)-1H-1,2,4-triazole Isomers
In the landscape of pharmaceutical and agrochemical research, 1,2,4-triazole derivatives are foundational scaffolds for developing potent therapeutic and functional agents. Their synthesis, however, often yields a mixture of constitutional isomers, particularly when alkylating the triazole ring. The precise identification of these isomers is not merely an academic exercise; it is a critical step in drug development, as different isomers can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of two key isomers: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole and 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole .
We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy can be synergistically employed to unambiguously distinguish these molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be self-validating for researchers in the field.
The Isomeric Challenge: Structural Overview
The core challenge lies in determining the substitution pattern on the 1,2,4-triazole ring. Alkylation of 3-bromo-1H-1,2,4-triazole with a methoxymethyl group can occur at either the N1 or N2 position, while starting from 5-bromo-1H-1,2,4-triazole would lead to substitution at N1 or N4. For this guide, we focus on the most pertinent N1 substituted isomers which present a significant analytical challenge.
Figure 1: Molecular structures of the two primary isomers under investigation.
Part 1: Experimental Workflow & Protocols
A robust analytical workflow is paramount for generating reliable and reproducible data. The following protocols are designed as a self-validating system, ensuring data integrity from sample preparation to spectral acquisition.
Overall Analytical Strategy
The proposed workflow prioritizes the most definitive techniques first. NMR provides the most detailed structural information, followed by MS for mass verification and fragmentation analysis, and finally FTIR for functional group confirmation.
Figure 2: Recommended workflow for isomer identification.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for isomer differentiation as the chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts.
-
Protocol:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (CDCl₃ is a good starting point; DMSO-d₆ can be used for less soluble samples) in a clean, dry NMR tube.[1]
-
Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[2]
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum on the same instrument.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
2. Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight and provides valuable structural information through fragmentation patterns. The presence of bromine is easily identified by its characteristic isotopic pattern.
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Utilize Electron Impact (EI) or Electrospray Ionization (ESI) as the ionization method. EI often provides more fragmentation detail for small molecules.[3]
-
Acquire a full scan mass spectrum to identify the molecular ion peak [M]⁺ and the isotopic M+2 peak.
-
Perform tandem MS (MS/MS) on the molecular ion to induce and analyze fragmentation pathways.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR provides rapid confirmation of key functional groups present in the molecule. While less specific for isomer differentiation than NMR, it can quickly verify the presence of the triazole ring and the C-O ether linkage.
-
Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically in the range of 4000-600 cm⁻¹.[4]
-
Part 2: Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for each isomer, highlighting the key differences that enable their definitive identification.
¹H NMR Spectroscopic Comparison
The most striking difference is expected in the chemical shift of the lone proton on the triazole ring.
| Proton Assignment | This compound | 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole | Rationale for Difference |
| Triazole H (C3-H / C5-H) | ~ 8.0 - 8.2 ppm (s, 1H) | ~ 8.4 - 8.6 ppm (s, 1H) | In the 5-bromo isomer, the proton is at the C3 position. In the 3-bromo isomer, the proton is at the C5 position, adjacent to N4, which can lead to a more deshielded environment. |
| Methylene H (-N-CH₂-O) | ~ 5.6 - 5.8 ppm (s, 2H) | ~ 5.7 - 5.9 ppm (s, 2H) | The electronic environment of the N1-substituent is slightly different, leading to minor shifts. |
| Methyl H (-O-CH₃) | ~ 3.4 - 3.6 ppm (s, 3H) | ~ 3.4 - 3.6 ppm (s, 3H) | These protons are furthest from the ring and are expected to have very similar chemical shifts. |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS. 's' denotes a singlet.
Key Takeaway: A singlet peak appearing significantly downfield (above ~8.3 ppm) is a strong indicator of the 3-bromo-1-(methoxymethyl) isomer.
¹³C NMR Spectroscopic Comparison
The carbon spectra provide definitive evidence of the bromine atom's location. The carbon directly attached to the bromine will be significantly shifted compared to its unsubstituted counterpart.
| Carbon Assignment | This compound | 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole | Rationale for Difference |
| Triazole C3 | ~ 150 - 155 ppm | ~ 140 - 145 ppm | In the 5-bromo isomer, C3 is a standard triazole carbon. In the 3-bromo isomer, C3 is directly bonded to bromine, causing a significant upfield shift due to the heavy atom effect. |
| Triazole C5 | ~ 142 - 147 ppm | ~ 152 - 157 ppm | In the 5-bromo isomer, C5 is bonded to bromine. In the 3-bromo isomer, C5 is a standard triazole carbon. |
| Methylene C (-N-CH₂-O) | ~ 78 - 82 ppm | ~ 78 - 82 ppm | Minor differences may be observed, but this signal is less diagnostic. |
| Methyl C (-O-CH₃) | ~ 58 - 60 ppm | ~ 58 - 60 ppm | Expected to be very similar in both isomers. |
Note: Predicted chemical shifts (δ) are in ppm. The broad chemical shift range for carbon NMR is a known characteristic.[5]
Key Takeaway: The positions of the two triazole carbon signals are inverted between the isomers. Identifying which carbon signal is significantly shifted (to ~140-147 ppm) directly indicates the position of the bromine atom.
Mass Spectrometry (MS) Analysis
Both isomers have the same molecular formula (C₄H₆BrN₃O) and molecular weight (191.0 g/mol for ⁷⁹Br, 193.0 g/mol for ⁸¹Br).
| MS Feature | Expected Observation for Both Isomers | Significance |
| Molecular Ion [M]⁺ | Two peaks of roughly equal intensity at m/z 191 and 193. | This iconic 1:1 isotopic pattern is definitive proof of the presence of one bromine atom in the molecule or fragment.[6] |
| Major Fragment 1 | m/z 146 / 148 (Loss of -OCH₃ group) | Fragmentation often initiated by cleavage of the ether bond. |
| Major Fragment 2 | m/z 112 (Loss of Br radical) | Loss of the bromine atom from the molecular ion. |
| Major Fragment 3 | m/z 45 (CH₃OCH₂⁺) | Cleavage of the N-C bond, resulting in the stable methoxymethyl cation. |
While the primary fragments may be similar, the relative intensities of these fragments could differ slightly due to the different stabilities of the intermediate radical cations, offering a secondary method of differentiation.
FTIR Spectroscopic Analysis
FTIR is useful for confirming the presence of the expected functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Confirmed |
| C-H stretch (aromatic) | ~3100 - 3150 | Triazole ring C-H |
| C-H stretch (aliphatic) | ~2850 - 3000 | -CH₂- and -CH₃ groups |
| C=N stretch | ~1500 - 1600 | Triazole ring |
| C-O stretch (ether) | ~1050 - 1150 | Methoxymethyl group |
| C-Br stretch | ~600 - 700 | Bromine substituent |
Note: The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands unique to each isomer, but direct assignment is challenging without reference spectra.[7]
Part 3: Decision Framework & Conclusion
This guide has established a clear spectroscopic basis for differentiating between this compound and its 3-bromo isomer. By systematically applying NMR, MS, and FTIR, a researcher can confidently assign the correct structure to an unknown sample.
Isomer Identification Flowchart
The following decision tree summarizes the identification process based on the primary differentiating spectroscopic features.
Figure 3: A logical flowchart for the step-by-step identification of the correct isomer.
References
-
AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link][8]
-
ResearchGate. (2023). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link][9]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Retrieved from [Link]
-
Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link][7]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link][1]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]
-
International Journal of Basic and Applied Research. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link][3]
-
Wiley Online Library. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR analysis for the evaluation of some triazole fungicides for the treatment of wooden artifacts. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link][2]
-
YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link][6]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
-
Journal of Applicable Chemistry. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link][4]
-
UNT Digital Library. (n.d.). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][5]
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A Comparative Guide to Purity Confirmation of Synthesized 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the rigorous confirmation of purity for novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. The synthetic intermediate, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, a key building block in various pharmaceutical programs, is no exception. Its impurity profile can significantly impact the downstream synthetic steps, influencing the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the principal method for purity verification of this compound against orthogonal analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to make informed decisions for their specific analytical needs.
The Synthetic Landscape and Potential Impurities
A robust purity analysis begins with an understanding of the synthetic route and the potential process-related impurities that may arise. The synthesis of this compound likely involves two key steps: the bromination of the 1,2,4-triazole ring and the subsequent N-alkylation with a methoxymethyl group.
A plausible synthetic pathway could start with the bromination of 1H-1,2,4-triazole, followed by N-alkylation. The alkylation of the triazole ring is a critical step where regioisomers can be formed, as the anion of 1,2,4-triazole can be alkylated at the N1 or N4 position.[2]
Based on this, a range of potential impurities should be considered:
-
Starting Materials: Unreacted 1H-1,2,4-triazole or 5-bromo-1H-1,2,4-triazole.
-
Regioisomers: The primary isomeric impurity would be 5-bromo-4-(methoxymethyl)-1H-1,2,4-triazole.
-
Over-brominated species: Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole could be present if the initial bromination is not well-controlled.
-
By-products from Reagents: Impurities originating from the methoxymethylating agent (e.g., methoxymethyl chloride).
A successful purity method must be able to resolve the main compound from all these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of small organic molecules in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[3][4]
The Rationale Behind the Method
For a polar, heterocyclic compound like this compound, a C18 stationary phase is an excellent starting point. The choice of a gradient elution with a mobile phase consisting of water and acetonitrile (both with a small amount of acid like formic acid to ensure good peak shape) provides a robust separation of the polar main peak from potentially less polar impurities. The UV detector is suitable as the triazole ring is expected to have a UV chromophore.
Experimental Protocol: RP-HPLC Purity Determination
Objective: To quantify the purity of this compound and separate it from potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of diluent to a final concentration of 1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity determination.
Trustworthiness through Validation
To ensure the reliability of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of impurities. This is demonstrated by spiking the sample with potential impurities and showing baseline separation.
-
Linearity: A linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value, determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Orthogonal Methods for Purity Confirmation: A Comparative Analysis
While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[3][5] It is invaluable for identifying unknown impurities.[6]
-
Principle: Separates compounds based on their polarity (LC) and then measures their mass-to-charge ratio (MS).
-
Advantages: Provides molecular weight information for each peak, aiding in the identification of impurities. It is highly sensitive and specific.[4][7]
-
Disadvantages: Quantitative analysis can be more complex than with a standard UV detector due to variations in ionization efficiency.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[8][9]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[8]
-
Advantages: Provides an absolute measure of purity, is non-destructive, and can offer structural information about impurities. It is considered an orthogonal technique to chromatography.[9]
-
Disadvantages: Requires a relatively larger amount of sample compared to HPLC and may have lower sensitivity for detecting trace impurities. Peak overlap can also be a challenge.[11]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1][12]
-
Principle: Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
-
Advantages: Very fast and requires minimal sample preparation. It is excellent for identifying the presence or absence of key functional groups and can be used to detect impurities with different functional groups from the main compound.[13][14]
-
Disadvantages: Generally not a quantitative technique for purity determination and has low sensitivity for trace impurities. It is best used for confirming the identity of the main component.
Comparison of Purity Determination Methods
| Method | Principle | Quantitative? | Sensitivity | Throughput | Key Advantage |
| RP-HPLC | Differential partitioning | Yes (Area %) | High | High | High resolution, robust, and widely used. |
| LC-MS | Partitioning & Mass-to-Charge Ratio | Semi-Quantitative/Yes (with standards) | Very High | High | Impurity identification via molecular weight. |
| qNMR | Nuclear Magnetic Resonance | Yes (Absolute) | Moderate | Low | Absolute quantification without a specific reference standard. |
| FTIR | IR Absorption (Functional Groups) | No | Low | Very High | Rapid confirmation of molecular structure and functional groups. |
Decision Workflow for Purity Analysis
Caption: Decision workflow for purity analysis.
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. While a well-validated RP-HPLC method serves as the cornerstone for routine purity assessment due to its high resolution and quantitative capabilities, it should not be the sole arbiter of quality. Orthogonal techniques are essential for providing a comprehensive and trustworthy purity profile. LC-MS is unparalleled for the identification of unknown impurities, while qNMR offers the distinct advantage of absolute purity determination without the need for a specific reference standard. FTIR provides rapid confirmation of the compound's identity and the absence of impurities with distinct functional groups. By judiciously employing a combination of these methods, researchers can ensure the quality and integrity of this critical synthetic intermediate, paving the way for successful drug discovery and development programs.
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology. [Link]
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Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]
-
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-
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. (2013). ResearchGate. [Link]
-
The Chemistry of 1,2,4-Triazoles. (1961). Chemical Reviews. [Link]
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A Comprehensive Guide to FTIR Analysis. Agilent. [Link]
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FTIR INTERPRETATION OF DRUGS. (2020). Research Journal of Pharmacy and Technology. [Link]
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Determination of possible impurities in piracetam using FTIR spectroscopy. (2018). ResearchGate. [Link]
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-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
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ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (2010). ResearchGate. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2019). ResearchGate. [Link]
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Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. (2012). LCGC International. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical and often challenging aspect of this process is the characterization of a compound's selectivity. This guide provides an in-depth, technical comparison and a strategic framework for conducting cross-reactivity studies on the novel compound, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. While specific experimental data for this particular molecule is not yet publicly available, this document outlines the essential methodologies and comparative analyses required to robustly define its selectivity profile.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1] The specific substitutions on the triazole ring dictate its therapeutic target and potential off-target interactions. Therefore, a thorough investigation into the cross-reactivity of a new derivative like this compound is paramount for predicting its safety and efficacy.
This guide will delve into a multi-tiered approach for assessing cross-reactivity, starting from computational predictions and progressing to in vitro and cell-based assays. We will explore the rationale behind each experimental choice, provide detailed protocols, and present hypothetical data to illustrate the comparative analysis.
Part 1: Foundational Assessment - In Silico Profiling and Initial Target Identification
Before embarking on extensive and resource-intensive wet-lab experiments, a computational approach can provide valuable predictive insights into the potential targets and off-targets of this compound. These methods leverage the compound's structure to predict its interactions with a vast array of biological macromolecules.
An Off-Target Safety Analysis (OTSA) computational framework can be employed, which utilizes a combination of 2D chemical similarity, machine learning algorithms, and 3D protein structure-based approaches to predict potential off-target interactions.[2][3] Methods such as the Similarity Ensemble Approach (SEA) and Quantitative Structure-Activity Relationship (QSAR) models can identify proteins that are likely to bind to the compound based on the known interactions of structurally similar molecules.[3][4]
Hypothetical In Silico Screening Results for this compound
| Predicted Target Class | Example Predicted Off-Targets | Prediction Confidence Score | Rationale for Potential Interaction |
| Primary Target Class (Hypothesized) | Lanosterol 14α-demethylase (CYP51) | High | The 1,2,4-triazole core is a known inhibitor of this fungal enzyme.[1] |
| Kinases | Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Moderate | Structural motifs may mimic ATP, leading to competitive binding in the kinase domain. |
| GPCRs | Histamine H1 Receptor, Dopamine D2 Receptor | Low to Moderate | Shape and electrostatic similarity to known GPCR ligands. |
| Ion Channels | hERG (human Ether-à-go-go-Related Gene) | Low | Important to assess for potential cardiotoxicity.[5] |
This table presents hypothetical data for illustrative purposes.
Part 2: Experimental Validation - A Multi-pronged Approach
Following the in silico predictions, a systematic experimental validation is crucial. This typically involves a combination of biochemical and cell-based assays to confirm predicted interactions and uncover unanticipated off-target effects.
Kinase Selectivity Profiling
Given that kinases are a frequent source of off-target effects for many small molecules, a broad kinase panel screening is an essential first step.[6] Several commercial services offer comprehensive kinase profiling, typically using radiometric or luminescence-based assays to measure the inhibition of a wide range of kinases at a fixed compound concentration.[7][8]
Experimental Protocol: Single-Dose Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Concentration: The compound is typically screened at 1 µM and/or 10 µM against a panel of kinases (e.g., Eurofins' KINOMEscan® or Reaction Biology's Kinase HotSpot™).[6][9]
-
Assay Principle: The assay measures the amount of ADP produced, which is proportional to kinase activity. Inhibition is calculated relative to a DMSO control.[7]
-
Data Analysis: Results are often expressed as percent inhibition. Hits are typically defined as kinases showing >50% or >70% inhibition.
Hypothetical Kinase Profiling Data for this compound at 10 µM
| Kinase Target | Percent Inhibition | Interpretation |
| Primary Target (if applicable) | 95% | Potent inhibition of the intended target. |
| VEGFR2 | 85% | Significant off-target activity identified. |
| CDK2 | 60% | Moderate off-target activity. |
| EGFR | 15% | Minimal to no off-target activity. |
| p38α | 5% | No significant off-target activity. |
This table presents hypothetical data for illustrative purposes.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
To confirm that the observed in vitro interactions translate to a cellular context, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool.[10][11] This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[12][13]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for a Putative Target
-
Cell Treatment: Incubate cultured cells (e.g., a relevant cancer cell line if anticancer activity is hypothesized) with this compound at a desired concentration (e.g., 10 µM) and a DMSO control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed.
-
Protein Quantification: Analyze the amount of the soluble target protein in the supernatant by Western blotting or other protein detection methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]
Hypothetical CETSA® Results
A successful CETSA® experiment would show a rightward shift in the melting curve for the intended target and any significant off-targets (like VEGFR2 in our hypothetical example) in the presence of this compound, confirming that the compound binds to these proteins in a cellular environment.
Part 3: Safety Pharmacology and Further Cross-Reactivity Assessment
Beyond specific protein families, it is crucial to assess the compound's effects on major physiological systems to identify potential safety liabilities.[15] This is guided by the International Council for Harmonisation (ICH) guidelines S7A and S7B.[5]
Key Safety Pharmacology Assays
-
In vitro hERG Assay: To assess the risk of QT prolongation and potential cardiotoxicity.
-
Central Nervous System (CNS) Safety Panel: A panel of receptor binding assays to evaluate potential neurological side effects.
-
Respiratory and Cardiovascular Studies in Animal Models: To evaluate effects on breathing, heart rate, and blood pressure.[5]
Comparative Data Summary: Hypothetical Selectivity Profile
| Assay Type | Primary Target (Hypothetical) | VEGFR2 (Off-Target) | hERG Channel | General Cytotoxicity (e.g., in HepG2 cells) |
| IC50 / EC50 | 50 nM | 500 nM | > 30 µM | 15 µM |
| CETSA® Thermal Shift | +5.2 °C | +3.1 °C | Not Applicable | Not Applicable |
| Selectivity Ratio (Off-Target/Primary Target) | - | 10-fold | > 600-fold | 300-fold |
This table presents hypothetical data for illustrative purposes. A higher selectivity ratio indicates a more desirable profile, with a larger window between the desired therapeutic effect and potential off-target toxicity.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical workflow for the cross-reactivity profiling of a novel 1,2,4-triazole derivative, this compound. By integrating computational predictions with a tiered experimental approach encompassing broad panel screening and cellular target engagement assays, researchers can build a robust understanding of a compound's selectivity.
The hypothetical data presented herein illustrates a compound with a potent primary target activity and a notable off-target interaction with VEGFR2. This would necessitate further investigation to determine if this off-target activity is a liability or could be therapeutically beneficial (e.g., in an oncology context). The favorable selectivity against the hERG channel and general cytotoxicity suggests a promising initial safety profile.
Ultimately, a thorough cross-reactivity study is not merely a checklist of experiments but a dynamic process of hypothesis generation and testing. The insights gained are fundamental to guiding lead optimization, predicting potential clinical adverse effects, and making informed decisions on the path to developing a safe and effective new medicine.
References
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Dancik, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]
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Dancik, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
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Patsnap. (2025). What are preclinical safety pharmacology requirements?. Patsnap Synapse. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
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Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]
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Re-Smit, E., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215-2224. [Link]
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Kramer, J. A., et al. (2014). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 19(3), 350-362. [Link]
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Romagnoli, R., et al. (2013). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry, 56(23), 9548-9563. [Link]
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Ambadapadi, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
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Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]
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Bill, B., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 6, 1368912. [Link]
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Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]
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Shafiei, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 884578. [Link]
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Al-Ghorbani, M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4983. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-9. [Link]
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Chen, J., et al. (2020). Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry, 27(18), 2993-3041. [Link]
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Singh, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 106979. [Link]
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The strategic placement of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the methoxymethyl (MOM) group serves as a stable and readily cleavable protecting group for the triazole nitrogen. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide provides a comparative analysis of potential synthetic routes to this valuable intermediate, offering insights into the practical considerations and experimental nuances that govern the selection of an optimal manufacturing process.
Retrosynthetic Analysis and Key Strategic Considerations
A logical retrosynthetic analysis of this compound suggests two primary strategic approaches, differing in the sequence of the key bond-forming events: bromination and N-alkylation.
Caption: Workflow for Route A: Alkylation followed by Bromination.
Experimental Protocols:
Step 1: Synthesis of 1-(methoxymethyl)-1H-1,2,4-triazole
-
To a stirred suspension of 1H-1,2,4-triazole (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Causality: The use of a non-nucleophilic base is crucial to prevent the quaternization of the triazole ring and to minimize side reactions of the electrophilic MOM-Cl. The reaction typically yields a mixture of N1 and N4 isomers, with the N1 isomer often being the major product. [1] Step 2: Purification of 1-(methoxymethyl)-1H-1,2,4-triazole
-
The crude isomeric mixture is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 1-(methoxymethyl)-1H-1,2,4-triazole.
-
Expertise Insight: The separation of N1 and N4 isomers can be challenging due to their similar polarities. Careful selection of the eluent system and a high-resolution column are necessary for achieving good separation. The ratio of isomers can be influenced by the reaction conditions, including the base and solvent used.
Step 3: Synthesis of this compound
-
To a solution of 1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO, 0.1 eq). [2]2. Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Mechanistic Rationale: This reaction proceeds via a free-radical mechanism, where the benzoyl peroxide initiates the homolytic cleavage of the N-Br bond in NBS. The resulting bromine radical then substitutes a hydrogen atom on the triazole ring. The C5 position is generally the most susceptible to electrophilic and radical attack in 1-substituted-1,2,4-triazoles.
Route B: C-Bromination followed by N-Alkylation
This route avoids the initial isomeric separation but may present challenges in the subsequent alkylation step.
Workflow Diagram:
Caption: Workflow for Route B: Bromination followed by Alkylation.
Experimental Protocols:
Step 1: Synthesis of 5-bromo-1H-1,2,4-triazole
-
The direct bromination of unsubstituted 1H-1,2,4-triazole can be challenging and may lead to a mixture of products. A more controlled approach would be necessary, potentially involving a directed lithiation-bromination sequence, which adds complexity. For the purpose of this comparison, we will assume a method to obtain 5-bromo-1H-1,2,4-triazole is available, as it is a known compound. [3] Step 2: Synthesis of this compound
-
To a stirred suspension of 5-bromo-1H-1,2,4-triazole (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF), add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Trustworthiness of Protocol: This step will inevitably produce a mixture of N1 and N4 alkylated isomers. The electron-withdrawing effect of the bromine atom can influence the regioselectivity of the alkylation, potentially altering the N1/N4 ratio compared to the unsubstituted triazole.
Step 3: Purification
-
The crude product, a mixture of this compound and 3-bromo-4-(methoxymethyl)-4H-1,2,4-triazole, is purified by column chromatography.
-
Expertise Insight: The separation of these bromo-isomers can be equally, if not more, challenging than the non-brominated analogues due to the increased molecular weight and potentially similar polarities.
Quantitative Data and Performance Benchmarking
The following table summarizes the key performance indicators for each synthetic route, based on literature precedents for analogous reactions and expert chemical intuition.
| Metric | Route A: Alkylation then Bromination | Route B: Bromination then Alkylation | Justification |
| Overall Yield (Estimated) | 30-50% | 20-40% | Route A often provides better control and higher yields in the bromination step. The initial isomeric separation in Route A, while tedious, can lead to a cleaner final product. |
| Step Economy | 3 steps | 3 steps | Both routes involve a similar number of synthetic transformations. |
| Purification Difficulty | Moderate to High (Isomer separation) | High (Isomer separation of bromo-compounds) | Separation of the initial N-MOM isomers in Route A may be slightly more straightforward than the final bromo-isomers in Route B. |
| Regioselectivity Control | Moderate (in N-alkylation) | Moderate (in N-alkylation) | Both routes suffer from a lack of complete regiocontrol in the N-alkylation step, which is a major drawback. |
| Safety Considerations | Use of CCl₄ (carcinogen) and BPO (explosive peroxide). MOM-Cl is a carcinogen. | Use of MOM-Cl (carcinogen). | Both routes employ hazardous reagents that require careful handling in a controlled laboratory environment. |
| Cost of Starting Materials | Low (1H-1,2,4-triazole is inexpensive) | Moderate (5-bromo-1H-1,2,4-triazole is more expensive) | Route A starts from a more readily available and cheaper starting material. |
Conclusion and Recommendations
Based on the comparative analysis, Route A (N-Alkylation followed by C-Bromination) is recommended as the more efficient and practical approach for the synthesis of this compound. While the initial separation of the N1 and N4 isomers presents a purification challenge, the subsequent bromination step is generally higher yielding and more reliable. The overall process starting from the inexpensive 1H-1,2,4-triazole makes it a more economically viable option for larger-scale production.
Route B is a viable alternative, particularly if a reliable and high-yielding method for the synthesis of 5-bromo-1H-1,2,4-triazole is established. However, the potential for a more complex isomeric mixture after N-alkylation and the higher cost of the starting material make it a less attractive option.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements, including scale, purity specifications, and available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL not available)
- synthesis of 1,2,4 triazole compounds - ISRES. (URL not available)
-
A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing). [Link]
-
1,2,4-Triazole - Wikipedia. [Link]
-
Stoichiometric coefficients in the bromination re- actions of 1,2,4-triazoles and their complexes - ResearchGate. [Link]
-
Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. [Link]
-
Studies on v-triazoles. Part 4. The 4-methoxybenzyl group, a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PubMed Central. [Link]
-
3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. [Link]
-
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-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Introduction and Core Principles
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a valuable building block, but its lifecycle in the laboratory does not end upon consumption in a reaction. Its proper disposal is a critical, non-negotiable aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a framework for the safe handling and disposal of this compound and its associated waste streams. The procedures outlined herein are built on the foundational principles of risk minimization, chemical neutralization where appropriate, and adherence to hazardous waste regulations.
The core logic behind managing this compound's waste is dictated by its structure: a halogenated, nitrogen-containing heterocycle. This structure informs its potential hazards, including the generation of corrosive and toxic byproducts upon decomposition and its classification as a halogenated organic waste.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its risk profile from analogous structures and functional groups.
-
Toxicity and Irritation: Similar brominated and triazole-based compounds are classified as harmful if swallowed and may cause skin and serious eye irritation.[1] Assume this compound carries similar risks.
-
Thermal Decomposition Hazards: The most significant risk associated with improper disposal (e.g., incineration without proper controls) is the generation of hazardous decomposition products. Thermal degradation of brominated compounds is known to produce hydrogen bromide (HBr), a corrosive gas, and potentially other brominated hydrocarbons.[2][3] The triazole ring suggests that nitrogen oxides (NOx) could also be released.
-
Environmental Hazards: As with many synthetic organic compounds, its impact on aquatic life and the broader environment is likely significant. Uncontrolled release must be avoided. Halogenated organic compounds are a specific class of concern for environmental regulators.[4][5]
Table 1: Key Hazard and Safety Information
| Hazard Category | Associated Risks & Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when handling. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1] Wear appropriate PPE. |
| Incompatibility | Strong oxidizing agents, strong acids, alkali metals, powdered metals.[6] |
| Decomposition | Releases hydrogen bromide (HBr) and nitrogen oxides (NOx) upon heating.[2][3] |
| Regulatory Status | Must be disposed of as Halogenated Organic Hazardous Waste .[7][8] |
Part 2: Waste Segregation and Containment
The first and most critical step in proper disposal is rigorous waste segregation at the point of generation. Cross-contamination of waste streams is not only a safety hazard but also a compliance violation that can lead to significant disposal costs.
Operational Protocol:
-
Designate a Waste Container: Use a dedicated, properly vetted waste container for "Halogenated Organic Waste."[7] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight screw cap.[9] Do not use metallic containers that can be corroded by potential acidic byproducts.
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[7] The label must include:
-
The words "Hazardous Waste"
-
"Halogenated Organic Waste"
-
A full list of the chemical contents, including "this compound" and any solvents used. Do not use abbreviations.
-
-
Segregation:
-
DO NOT mix halogenated waste with non-halogenated organic waste.[7]
-
DO NOT mix this waste with aqueous, acidic, or basic waste streams.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected in a separate, clearly labeled solid halogenated waste container.
-
Part 3: Disposal Procedures
The appropriate disposal path is determined by the quantity and nature of the waste. The overarching principle is that all waste containing this compound must ultimately be transferred to a licensed hazardous waste disposal facility.
A. Bulk Quantities (Unused Reagent, Reaction Residues)
Bulk quantities of the solid compound or concentrated solutions from reaction workups must be disposed of directly as hazardous waste. Chemical treatment or neutralization of bulk quantities is not recommended in a standard research laboratory setting. This should only be performed by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Step-by-Step Protocol:
-
Containerize: Place the original container with the unused reagent, or the flask containing the reaction residue, into a secondary containment vessel (e.g., a plastic tub).
-
Label: Ensure the container is labeled as described in Part 2.
-
Store: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from heat sources, and segregated from incompatible materials.[6]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.
B. Trace Contamination (Glassware Decontamination)
Glassware that has come into contact with the compound must be decontaminated before being washed. This procedure is designed to rinse the residue into a halogenated waste stream.
Step-by-Step Protocol:
-
Initial Rinse (Solvent): Rinse the glassware with a minimal amount of a compatible organic solvent (e.g., ethanol, ethyl acetate). This rinse solvent is now considered halogenated hazardous waste.
-
Collect Rinse: Decant the solvent rinse into your designated "Halogenated Organic Waste" liquid container.
-
Second Rinse: Repeat the rinse process to ensure thorough removal of the compound.
-
Quenching (Optional but Recommended): For an added layer of safety, a third rinse can be performed with a dilute solution of sodium thiosulfate in isopropanol. This can help neutralize any trace reactive bromine species. This rinse should also be disposed of in the halogenated waste container.
-
Final Cleaning: The decontaminated glassware can now be cleaned using standard laboratory washing procedures.
Part 4: Spill Management
Accidental spills must be handled promptly and safely. The following procedure applies to small spills manageable by laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.
Step-by-Step Protocol for Small Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[6]
-
Containment: If the spill is a liquid, contain it by surrounding the area with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Cover the spill with the inert absorbent material.
-
Collection: Carefully scoop the absorbent material into a sealable, compatible waste container. A plastic dustpan and brush should be used.
-
Label and Dispose: Seal the container, label it as "Solid Halogenated Spill Debris," and dispose of it as hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a solvent (like ethanol), and then with soap and water. The cloth used for decontamination must also be disposed of as solid hazardous waste.
Decision Flowchart for Disposal
The following diagram outlines the decision-making process for the proper handling and disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
References
- Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed.
- Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. DESWATER.
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
- Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection - National Research Institute.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. A Journal of AIDIC - The Italian Association of Chemical Engineering.
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
- Waste Disposal Procedures for Bromine. Washington State University.
- 5-Bromo-1-methyl-1H-1,2,4-triazole Safety Information. Sigma-Aldrich.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- SAFETY DATA SHEET for 1,2,4-1H-Triazole. Fisher Scientific.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
- chemical label 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole. Fluorochem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
Sources
A Senior Application Scientist's Guide to Handling 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested procedures for the safe handling of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. The protocols herein are designed not merely as a list of rules, but as a self-validating system rooted in the fundamental chemical properties of halogenated heterocyclic compounds. Our objective is to empower you to work safely and effectively, transforming safety from a mandate into an instinct.
Hazard Assessment: A Proactive Stance on an Uncharacterized Compound
-
Brominated Heterocycles: These compounds serve as versatile intermediates, but the carbon-bromine bond also introduces specific hazards.[1] Halogenated organic compounds are often associated with skin and eye irritation, potential organ toxicity, and some are suspected carcinogens.[2][3] A structurally similar compound, 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[4]
-
1,2,4-Triazole Core: The triazole moiety is present in many biologically active molecules.[5] However, the parent 1,2,4-triazole is known to be harmful if swallowed, cause serious eye irritation, and is suspected of reproductive toxicity.[6][7]
The Hierarchy of Controls: Engineering Safety into Your Workspace
Personal protective equipment (PPE) is the last line of defense. The primary barrier between you and the chemical hazard should always be robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a properly functioning and certified chemical fume hood.[3][8] This is non-negotiable, as it directly addresses the inhalation risk from the solid powder or potential vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
-
Designated Work Area: All work with this compound should be confined to a designated area within the fume hood.[3] This area should be clearly labeled. This practice prevents the spread of contamination to other parts of the laboratory.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be directly correlated with the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Rationale |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient.[2] Chemical splash goggles are mandatory to protect against dust particles and splashes.[9] A full face shield must be worn over the goggles during any transfer of the solid or when working with solutions, providing a critical barrier against splashes to the entire face.[10][11] |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Nitrile gloves provide good resistance to a range of chemicals.[8][12] Given the potential for skin irritation and absorption of halogenated compounds, double gloving is a prudent measure to protect against undetected micro-tears or rapid permeation.[3] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[9][10] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing.[8] Ensure the material is appropriate for chemical resistance. For large-scale operations or situations with a high risk of splashing, consider disposable chemical-resistant coveralls. |
| Respiratory Protection | N95 Respirator (Minimum) | While all work is to be done in a fume hood, weighing and transferring fine powders can create airborne dust. An N95-rated respirator should be worn during these specific operations as a supplementary measure to prevent inhalation.[9] Surgical masks offer no protection from chemical dusts.[11] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes made of a non-porous material are required at all times in the laboratory to protect against spills.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a direct, procedural guide for safely handling this compound from container to reaction vessel.
Workflow for Safe Handling of this compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. chemical-label.com [chemical-label.com]
- 5. Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pppmag.com [pppmag.com]
- 12. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
